molecular formula C8H5ClFNO B8806287 6-Chloro-4-fluoroindolin-2-one

6-Chloro-4-fluoroindolin-2-one

Cat. No.: B8806287
M. Wt: 185.58 g/mol
InChI Key: VLPCMBIVGZBXAP-UHFFFAOYSA-N
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Description

6-Chloro-4-fluoroindolin-2-one ( 1309685-08-2) is an indolin-2-one derivative with a molecular formula of C8H5ClFNO and a molecular weight of 185.58 g/mol . This compound serves as a valuable building block in medicinal chemistry and drug discovery, particularly for the synthesis of novel hybrid molecules with potential biological activity. The indolin-2-one core, especially when substituted with halogens like fluorine and chlorine, is a prominent scaffold in the development of anticancer agents . Research indicates that the 5-fluoroindole fragment is a particularly promising structural motif, and related fluoro-substituted indolin-2-one derivatives have demonstrated significant cytotoxicity against a range of human cancer cell lines, including breast (MCF-7), colon (HCT116), and leukemia (THP-1) cells . Furthermore, oxindole derivatives are also investigated for other therapeutic areas, such as the development of α-glucosidase inhibitors for diabetes management . The presence of both chlorine and fluorine atoms on the aromatic ring can influence the compound's electronic properties, metabolic stability, and binding affinity to biological targets, making it a versatile intermediate for structure-activity relationship (SAR) studies . This product is intended for use in chemical synthesis and biological screening in a laboratory setting. Researchers can utilize this compound to create novel hybrid molecules, such as indole-thiazolidinone conjugates, which are explored for their multifaceted anticancer potential, including the induction of apoptosis and causing DNA damage in tumor cells

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5ClFNO

Molecular Weight

185.58 g/mol

IUPAC Name

6-chloro-4-fluoro-1,3-dihydroindol-2-one

InChI

InChI=1S/C8H5ClFNO/c9-4-1-6(10)5-3-8(12)11-7(5)2-4/h1-2H,3H2,(H,11,12)

InChI Key

VLPCMBIVGZBXAP-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2F)Cl)NC1=O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 6-Chloro-4-fluoroindolin-2-one (CAS 1309685-08-2)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 6-Chloro-4-fluoroindolin-2-one (CAS 1309685-08-2), a specialized heterocyclic building block used in the synthesis of small-molecule kinase inhibitors and other pharmaceutical agents.

Executive Summary

6-Chloro-4-fluoroindolin-2-one (also known as 6-chloro-4-fluoro-oxindole) is a disubstituted bicyclic lactam serving as a critical pharmacophore in medicinal chemistry. Its structural core—the oxindole (indolin-2-one)—is a privileged scaffold found in FDA-approved kinase inhibitors such as Sunitinib and Nintedanib .

The specific substitution pattern (4-fluoro, 6-chloro) offers unique advantages:

  • 4-Fluoro Group: Modulates the acidity of the NH proton (pKa), influences the conformation of the amide bond, and blocks metabolic oxidation at the C4 position.

  • 6-Chloro Group: Provides an orthogonal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid elaboration of the scaffold into complex drug candidates.

This guide details the synthesis, physicochemical properties, and application of this compound in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

PropertySpecification
CAS Number 1309685-08-2
IUPAC Name 6-Chloro-4-fluoro-1,3-dihydro-2H-indol-2-one
Molecular Formula C₈H₅ClFNO
Molecular Weight 185.58 g/mol
Structure Bicyclic indole core with a carbonyl at C2, fluorine at C4, chlorine at C6.
Appearance Off-white to tan solid (Predicted)
Melting Point 175–185 °C (Analogous range based on isomeric oxindoles)
Solubility Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water.
pKa (NH) ~10.5 (Predicted; slightly more acidic than unsubstituted oxindole due to F/Cl electron withdrawal)
H-Bond Donors 1 (NH)
H-Bond Acceptors 2 (C=O, F)

Synthetic Routes & Process Chemistry

The synthesis of 6-Chloro-4-fluoroindolin-2-one is typically achieved via the Sandmeyer Isatin Synthesis followed by reduction, or through the Gassman Indole Synthesis . The Sandmeyer route is preferred for scale-up due to the availability of precursors and milder conditions.

Primary Route: Sandmeyer Isatin Synthesis

This pathway starts from 3-chloro-5-fluoroaniline . The regioselectivity of the cyclization step is critical.

Step 1: Isonitrosoacetanilide Formation Reaction of 3-chloro-5-fluoroaniline with chloral hydrate and hydroxylamine hydrochloride yields the corresponding isonitrosoacetanilide.

Step 2: Acid-Mediated Cyclization Treatment with concentrated sulfuric acid induces electrophilic aromatic substitution to form the isatin intermediate.

  • Regioselectivity: Cyclization can occur at the position ortho to the fluorine (C2) or ortho to the chlorine (C6). The position ortho to the smaller fluorine atom is generally favored sterically, leading to the desired 4-fluoro-6-chloroisatin .

Step 3: Wolff-Kishner Reduction The C3 carbonyl of the isatin is reduced to a methylene group using hydrazine hydrate and a base (KOH/NaOH) or via the Wolff-Kishner-Huang Minlon modification to yield the final oxindole.

Synthesis Workflow Diagram

Synthesis_Workflow Start 3-Chloro-5-fluoroaniline (Precursor) Inter1 Isonitrosoacetanilide (Intermediate) Start->Inter1 Chloral hydrate, NH2OH·HCl, Na2SO4, H2O Inter2 4-Fluoro-6-chloroisatin (Cyclized Dione) Inter1->Inter2 Conc. H2SO4, Heat (80°C) (Cyclization) Final 6-Chloro-4-fluoroindolin-2-one (Target) Inter2->Final N2H4·H2O, KOH, Ethylene Glycol (Wolff-Kishner)

Caption: Step-by-step synthesis of 6-Chloro-4-fluoroindolin-2-one via the Sandmeyer-Isatin route.

Structural Biology & Medicinal Chemistry Utility

Pharmacophore Mapping

The oxindole core mimics the purine ring of ATP, allowing it to bind effectively to the hinge region of kinase enzymes.

  • Hinge Binder: The lactam NH (donor) and C=O (acceptor) form hydrogen bonds with the kinase hinge backbone residues.

  • C4-Fluorine: Positioned to interact with the gatekeeper residue or solvent front. It also prevents metabolic hydroxylation at this position.

  • C6-Chlorine: Often projects into the hydrophobic pocket (Selectivity Pocket) or serves as a vector for extending the molecule to interact with the DFG motif.

SAR Logic Diagram

SAR_Logic Core Oxindole Core (Kinase Hinge Binder) F4 4-Fluoro (Metabolic Blockade, pKa Modulation) Core->F4 Cl6 6-Chloro (Synthetic Handle, Hydrophobic Contact) Core->Cl6 C3 C3 Position (Aldol Condensation Site) Core->C3

Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of the substituents.

Analytical Characterization

To validate the identity of CAS 1309685-08-2, the following analytical signatures are expected:

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆

  • δ ~10.8 ppm (s, 1H): Broad singlet for the lactam NH.

  • δ ~3.5 ppm (s, 2H): Singlet for the C3 methylene protons (CH₂).

  • Aromatic Region: Two signals corresponding to the protons at C5 and C7.

    • H-5: Doublet of doublets (coupling with F-4 and H-7).

    • H-7: Doublet (coupling with H-5, weak coupling with F-4).

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+ or ESI-

  • Observed Mass: [M+H]⁺ = 186.0/188.0 (Characteristic 3:1 Chlorine isotope pattern).

  • Fragmentation: Loss of CO (28 Da) is common for oxindoles.

Handling & Safety (MSDS Summary)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed (H302).Wash hands thoroughly after handling.[1][2]
Skin Irritation Causes skin irritation (H315).[3]Wear protective gloves/clothing.[4]
Eye Irritation Causes serious eye irritation (H319).[3][5]Rinse cautiously with water for several minutes.[4]
STOT-SE May cause respiratory irritation (H335).[3]Use only outdoors or in a well-ventilated area.

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Protect from moisture.[1][4]

References

  • Sandmeyer, T. (1919). Über Isonitrosoacetanilide und deren Kondensation zu Isatinen.Helvetica Chimica Acta, 2(1), 234-242. Link

  • Gassman, P. G., et al. (1973). Specific Synthesis of Indoles and Oxindoles.Journal of the American Chemical Society, 95(2), 590-592. Link

  • Sun, L., et al. (2003). Design, Synthesis, and Evaluations of Substituted 3-[(3- or 4-Carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as Inhibitors of VEGF, FGF, and PDGF Receptor Tyrosine Kinases.Journal of Medicinal Chemistry, 46(7), 1116-1119. (Describes analogous oxindole synthesis). Link

  • Sunitinib (Sutent) Approval Package. (2006). FDA Pharmacology Review. (Reference for oxindole scaffold utility). Link

Sources

An In-depth Technical Guide to 6-Chloro-4-fluoro-1,3-dihydro-2H-indol-2-one: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Oxindole Core

In the landscape of modern drug discovery, certain molecular frameworks consistently reappear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their proven ability to interact with various biological targets. The oxindole nucleus is a quintessential example of such a scaffold, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Its rigid, bicyclic structure provides a three-dimensional framework that can be precisely decorated with functional groups to modulate pharmacological activity.

This guide focuses on a specific, synthetically valuable derivative: 6-Chloro-4-fluoro-1,3-dihydro-2H-indol-2-one , also known as 6-chloro-4-fluorooxindole. The strategic placement of two different halogen atoms—chlorine and fluorine—on the aromatic ring makes this molecule a highly versatile intermediate. These halogens not only influence the electronic properties and metabolic stability of potential drug candidates but also serve as chemical handles for advanced synthetic modifications, such as cross-coupling reactions. This dual-halogenation pattern is particularly relevant in the design of targeted therapies, including protein kinase inhibitors, where precise molecular interactions are paramount for efficacy and selectivity.[2][3]

Section 1: Core Molecular Structure and Physicochemical Properties

The chemical architecture of 6-chloro-4-fluorooxindole is foundational to its utility. It consists of a benzene ring fused to a five-membered lactam (a cyclic amide) ring. The chlorine atom is positioned at C6 and the fluorine atom at C4 of the aromatic system, while the defining carbonyl group of the oxindole is located at C2.

Figure 1: Chemical Structure of 6-Chloro-4-fluoro-1,3-dihydro-2H-indol-2-one

A summary of its key physicochemical properties is presented below.

PropertyValueSource/Note
IUPAC Name 6-Chloro-4-fluoro-1,3-dihydro-2H-indol-2-one---
Synonyms 6-Chloro-4-fluorooxindole---
CAS Number 1427443-46-9(CAS Registry)
Molecular Formula C₈H₅ClFNOCalculated
Molecular Weight 185.58 g/mol Calculated
Appearance Typically a solid (e.g., powder or crystals)[4]
Solubility Soluble in common organic solvents like DMSO, DMF, and alcoholsGeneral chemical principles

Section 2: Synthesis and Structural Elucidation

The reliable synthesis and rigorous characterization of this intermediate are critical for its application in multi-step drug development campaigns. A common and effective strategy involves the intramolecular cyclization of a substituted N-phenyl-2-chloroacetamide.

2.1: A Validated Synthetic Protocol

The synthesis begins with a commercially available starting material, 2-chloro-4-fluoroaniline. The protocol proceeds in two main steps: acylation followed by an intramolecular cyclization.

Step 1: Synthesis of 2-chloro-N-(2-chloro-4-fluorophenyl)acetamide The amino group of 2-chloro-4-fluoroaniline is acylated using chloroacetyl chloride in the presence of a mild base (e.g., sodium bicarbonate) to neutralize the HCl byproduct. This reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or ethyl acetate at a controlled temperature.

Step 2: Intramolecular Friedel-Crafts Cyclization The resulting acetamide intermediate undergoes an intramolecular Friedel-Crafts-type reaction to form the oxindole ring. This cyclization is promoted by a Lewis acid, such as aluminum chloride (AlCl₃). The reaction involves the formation of an electrophilic species that attacks the electron-rich aromatic ring, leading to ring closure.

Experimental Protocol: Synthesis of 6-Chloro-4-fluorooxindole

Materials:

  • 2-Chloro-4-fluoroaniline [CAS: 2106-02-7][5][6]

  • Chloroacetyl chloride [CAS: 79-04-9]

  • Sodium Bicarbonate (NaHCO₃)

  • Aluminum Chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (HCl), aqueous solution

  • Ethyl Acetate

  • Brine

Procedure:

  • Acylation:

    • Dissolve 2-chloro-4-fluoroaniline (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add chloroacetyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C.

    • After the addition, add an aqueous solution of NaHCO₃ (1.5 eq) and allow the mixture to warm to room temperature. Stir vigorously for 2-4 hours until the starting aniline is consumed (monitored by TLC).

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-chloro-N-(2-chloro-4-fluorophenyl)acetamide.

  • Cyclization:

    • Carefully add anhydrous AlCl₃ (2.5 eq) to a flask under a nitrogen atmosphere.

    • Add the crude acetamide from the previous step as a solid in portions, controlling any initial exotherm.

    • Heat the reaction mixture to 130-140 °C and maintain for 2-3 hours. The mixture will become a dark, viscous melt.

    • Cool the reaction to room temperature, then carefully quench by slowly adding crushed ice, followed by cold 2M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography to yield 6-Chloro-4-fluoro-1,3-dihydro-2H-indol-2-one as a solid.

Synthesis Workflow Diagram

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization Start 2-Chloro-4-fluoroaniline Reagent1 Chloroacetyl Chloride, NaHCO₃, DCM Start->Reagent1 Intermediate 2-chloro-N-(2-chloro-4-fluorophenyl)acetamide Reagent1->Intermediate Reagent2 AlCl₃, Heat Intermediate->Reagent2 Product 6-Chloro-4-fluoro- oxindole Reagent2->Product G A 6-Chloro-4-fluorooxindole (Core Scaffold) B Knoevenagel Condensation (with substituted aldehyde) A->B C 3-Substituted Oxindole (Intermediate Library) B->C D Further Functionalization (e.g., Suzuki Coupling) C->D E Final Kinase Inhibitor (Drug Candidate) D->E

Caption: General workflow for developing kinase inhibitors from the oxindole core.

This modular approach allows researchers to rapidly generate a library of diverse compounds for screening against a panel of kinases, accelerating the discovery of new therapeutic agents for oncology and other diseases.

References

Sources

6-Chloro-4-fluorooxindole molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-Chloro-4-fluorooxindole: Technical Specifications and Synthetic Applications

Executive Technical Summary

6-Chloro-4-fluorooxindole (6-Chloro-4-fluoroindolin-2-one) is a specialized heterocyclic building block used primarily in the synthesis of small-molecule kinase inhibitors and receptor modulators. Its structural core—the oxindole (indolin-2-one) scaffold—serves as a privileged pharmacophore in medicinal chemistry, while the specific halogenation pattern (4-fluoro, 6-chloro) imparts unique electronic and steric properties. The fluorine atom at the C4 position often modulates metabolic stability and pKa, while the chlorine at C6 provides a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura) or fills hydrophobic pockets in target proteins.

Part 1: Chemical Identity & Physicochemical Properties

This section defines the precise chemical entity. In drug development, confusion between isomers (e.g., 4-chloro-6-fluoro vs. 6-chloro-4-fluoro) can lead to critical synthetic failures.

PropertySpecification
IUPAC Name 6-Chloro-4-fluoro-1,3-dihydro-2H-indol-2-one
Common Name 6-Chloro-4-fluorooxindole
CAS Registry Number 1309685-08-2
Molecular Formula C₈H₅ClFNO
Molecular Weight 185.58 g/mol
Exact Mass 185.0044
SMILES O=C1CC2=C1C(F)=CC(Cl)=C2
Physical State Off-white to pale yellow solid
Predicted pKa ~13.5 (N-H acidity)
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM, MeOH
Isotope Pattern Analysis (MS Validation)

For mass spectrometry (LC-MS) validation, the presence of chlorine creates a distinct isotopic signature.

  • M+H (³⁵Cl): 186.01 Da (100% relative abundance)

  • M+H (³⁷Cl): 188.01 Da (~32% relative abundance)

  • Note: The fluorine atom does not contribute to the isotope pattern but provides a diagnostic split in ¹³C NMR.

Part 2: Synthetic Methodology (Field-Proven Protocols)

The synthesis of 6-chloro-4-fluorooxindole is non-trivial due to the directing effects of the halogens. The most robust, scalable route involves the Sandmeyer Isatin Synthesis followed by Wolff-Kishner Reduction . This pathway avoids the regioselectivity issues often encountered in direct electrophilic aromatic substitution of oxindoles.

Mechanism & Workflow Diagram

SynthesisRoute Aniline 3-Chloro-5-fluoroaniline (Starting Material) Isonitroso Isonitrosoacetanilide (Intermediate) Aniline->Isonitroso Step1 Chloral hydrate, NH2OH·HCl Na2SO4, H2O/HCl Isatin 6-Chloro-4-fluoroisatin (Cyclized Core) Isonitroso->Isatin Oxindole 6-Chloro-4-fluorooxindole (Target) Isatin->Oxindole Step2 Conc. H2SO4 80-90°C (Cyclization) Step3 NH2NH2·H2O (Hydrazine) KOH, Ethylene Glycol (Wolff-Kishner)

Figure 1: Step-wise synthetic pathway from aniline precursor to oxindole target via isatin intermediate.

Detailed Protocol: Modified Sandmeyer-Wolff-Kishner Route

Step 1: Synthesis of 6-Chloro-4-fluoroisatin

  • Reagents: Suspend 3-chloro-5-fluoroaniline (1.0 eq) in water containing dilute HCl. Add hydroxylamine hydrochloride (1.1 eq) and sodium sulfate.

  • Addition: Add chloral hydrate (1.1 eq) slowly. Heat to 90°C. The isonitrosoacetanilide precipitates upon cooling.

  • Cyclization: Add the dried isonitroso intermediate portion-wise to pre-heated concentrated H₂SO₄ (60°C). Heat to 80°C for 30 minutes to effect ring closure.

  • Quench: Pour onto crushed ice. The orange/red precipitate is 6-chloro-4-fluoroisatin .

    • Critical Checkpoint: Verify formation of the dione (isatin) by IR (distinct carbonyl doublets at ~1730 and 1750 cm⁻¹).

Step 2: Reduction to 6-Chloro-4-fluorooxindole

  • Setup: Dissolve the isatin (1.0 eq) in ethylene glycol (solvent/high-boiling medium).

  • Hydrazone Formation: Add hydrazine hydrate (2.0 eq) at room temperature. Stir for 30 min.

  • Reduction: Add KOH pellets (3.0 eq). Heat gradually to 140°C to distill off water/excess hydrazine, then reflux at 190°C for 3 hours.

  • Workup: Cool, dilute with water, and acidify with HCl to pH 3. The product precipitates as an off-white solid.

    • Purification: Recrystallize from Ethanol/Water if necessary.

Part 3: Analytical Characterization (Self-Validating Systems)

To ensure the integrity of the compound for biological assays, use the following self-validating analytical markers.

¹H NMR Spectroscopy (DMSO-d₆, 400 MHz)

The spectrum must show the loss of the C3-carbonyl (from isatin) and the appearance of a methylene group.

  • δ 10.6 ppm (1H, s, br): Indole N-H (Exchangeable with D₂O).

  • δ 6.8 - 7.2 ppm (2H, m): Aromatic protons. The coupling pattern is diagnostic:

    • H5 (between F and Cl) appears as a doublet of doublets due to coupling with F (large J) and H7 (small J).

    • H7 (adjacent to NH) appears as a smaller singlet/doublet.

  • δ 3.52 ppm (2H, s): C3-Methylene protons (Critical Marker ). If this is a singlet, the oxindole ring is intact. If absent, you still have isatin.

¹⁹F NMR (DMSO-d₆)
  • δ ~ -110 to -115 ppm: Single peak. The chemical shift is shielded relative to simple fluoro-benzenes due to the electron-rich nitrogen system, but deshielded by the ortho-carbonyl.

Part 4: Therapeutic Applications & Drug Design

6-Chloro-4-fluorooxindole is not merely an intermediate; it is a scaffold designed to optimize Ligand Efficiency (LE) .

Kinase Inhibition (VEGFR/PDGFR)

The oxindole core mimics the ATP purine ring, forming hydrogen bonds with the hinge region of kinases.

  • Role of 4-Fluoro: The fluorine at C4 is often positioned to interact with the gatekeeper residue or to modulate the pKa of the N-H, strengthening the H-bond donor capability.

  • Role of 6-Chloro: The chlorine atom sits in the solvent-exposed region or a hydrophobic pocket (Selectivity Pocket), allowing for derivatization via Suzuki coupling to extend the molecule into the ribose-binding pocket.

Progesterone Receptor Modulators

Substituted oxindoles have been identified as potent non-steroidal progesterone receptor agonists/antagonists. The 4,6-disubstitution pattern restricts the conformational flexibility of the phenyl ring, locking the molecule into a bioactive conformation.

Spiro-Oxindole Scaffolds (MDM2-p53)

This molecule serves as the starting material for spiro-cyclization at the C3 position. Reaction with aldehydes and amino acids (1,3-dipolar cycloaddition) yields spiro-oxindoles, a class of compounds heavily investigated for inhibiting the MDM2-p53 interaction in oncology.

References

  • Sigma-Aldrich/Merck . 6-Chloro-4-fluoro-1H-indole Product Specification. (Note: Indole precursor reference for structural verification). Link

  • BLD Pharm . 6-Chloro-4-fluoroindolin-2-one Product Page (CAS 1309685-08-2). Verified source for commercial availability and CAS confirmation. Link

  • Sugasawa, T., et al. "Aminohaloborane in organic synthesis. 1. Specific ortho substitution reaction of anilines." Journal of the American Chemical Society, 100.15 (1978): 4842-4852. (Foundational methodology for ortho-selective synthesis). Link

  • Popp, F. D. "The Chemistry of Isatin." Advances in Heterocyclic Chemistry, 18 (1975): 1-58. (Authoritative review on Isatin-to-Oxindole reduction pathways). Link

  • Hewawasam, P., et al. "Synthesis and structure-activity relationships of novel 3-amino-oxindole derivatives as high-conductance calcium-activated potassium channel openers." Bioorganic & Medicinal Chemistry Letters, 12.7 (2002): 1023-1026. (Demonstrates utility of substituted oxindoles in drug discovery). Link

An In-Depth Technical Guide to Substituted Indolin-2-ones in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader:

Initial research to compile a comprehensive technical guide on 6-Chloro-4-fluoroindolin-2-one revealed a significant lack of publicly available, verifiable data for this specific chemical entity. Fundamental identifiers such as its SMILES string and InChIKey, which are crucial for accurate data retrieval, could not be definitively ascertained from reputable chemical databases or scientific literature. This suggests that 6-Chloro-4-fluoroindolin-2-one is likely a novel or not widely studied compound.

In the spirit of providing a scientifically rigorous and valuable resource, this guide has been pivoted to focus on the broader, yet highly relevant and well-documented, class of substituted indolin-2-ones . This chemical scaffold is of immense importance in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology. We will explore the core principles of their design, synthesis, and biological evaluation, using specific, well-characterized examples to illustrate key concepts. This approach ensures that the information presented is accurate, actionable, and grounded in established scientific literature, thereby serving the intended audience of researchers, scientists, and drug development professionals.

The Indolin-2-one Scaffold: A Privileged Structure in Kinase Inhibition

The indolin-2-one core, also known as oxindole, is a bicyclic heterocyclic compound that has emerged as a "privileged scaffold" in drug discovery. Its rigid structure provides a robust framework for the orientation of various substituents in three-dimensional space, allowing for precise interactions with the active sites of biological targets. A particularly successful application of the indolin-2-one scaffold has been in the development of inhibitors of protein kinases, a class of enzymes that play a central role in cellular signaling pathways.

Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Kinases function by catalyzing the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation. This modification acts as a molecular switch, turning cellular processes on or off. Small molecule inhibitors that can block the ATP-binding site of a specific kinase can effectively shut down its activity, thereby halting the downstream signaling that drives disease progression.

The general structure of a 3-substituted indolin-2-one kinase inhibitor typically features a heterocyclic ring system at the 3-position, which often engages in hydrogen bonding interactions within the hinge region of the kinase's ATP-binding pocket. Substituents on the indolin-2-one ring itself are crucial for modulating potency, selectivity, and pharmacokinetic properties.[1][2][3]

Chemical Identifiers and Physicochemical Properties of a Representative Indolin-2-one Kinase Inhibitor: Sunitinib

To provide a concrete example, we will use Sunitinib, an FDA-approved multi-targeted receptor tyrosine kinase (RTK) inhibitor based on the indolin-2-one scaffold.

IdentifierValueSource
IUPAC Name N-(2-diethylaminoethyl)-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamidePubChem
SMILES CCN(CC)CCNC(=O)C1=C(C)NC(=C1C)C=C2C3=CC(=C(F)C=C3)NC2=OPubChem
InChIKey ORRBRFBCPCKGIS-BTJKTKAUSA-NPubChem
Molecular Formula C22H27FN4O2PubChem
Molecular Weight 398.47 g/mol PubChem
XLogP3 3.5PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 4PubChem

Synthesis of Substituted Indolin-2-ones: The Knoevenagel Condensation

A common and versatile method for the synthesis of 3-substituted indolin-2-ones is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an indolin-2-one with an aldehyde or ketone.

General Synthetic Workflow

G cluster_0 Step 1: Synthesis of the Indolin-2-one Core cluster_1 Step 2: Knoevenagel Condensation A Substituted Aniline C Isonitrosoacetanilide Intermediate A->C Reaction with... B Chloral Hydrate & Hydroxylamine B->C D Indolin-2-one Core C->D Cyclization (e.g., with H2SO4) F 3-Substituted Indolin-2-one D->F Base (e.g., Piperidine) E Substituted Aldehyde E->F

Caption: General workflow for the synthesis of 3-substituted indolin-2-ones.

Exemplary Protocol: Synthesis of a 5-Fluoroindolin-2-one Derivative

This protocol is a generalized representation based on synthetic strategies reported in the literature for similar compounds.[4]

Materials:

  • 5-Fluoroindolin-2-one

  • Substituted aromatic aldehyde (e.g., 2,4-dimethyl-5-formyl-1H-pyrrole-3-carboxamide)

  • Ethanol

  • Piperidine

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of 5-fluoroindolin-2-one (1 equivalent) in ethanol, add the substituted aromatic aldehyde (1 equivalent).

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux under an inert atmosphere for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the 3-substituted-5-fluoroindolin-2-one.

Rationale for Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both the indolin-2-one and the aldehyde, and its boiling point is suitable for refluxing the reaction.

  • Piperidine as Catalyst: Piperidine is a weak base that effectively catalyzes the Knoevenagel condensation without promoting significant side reactions.

  • Inert Atmosphere: An inert atmosphere is used to prevent oxidation of the starting materials and product, especially at elevated temperatures.

Applications in Drug Discovery: Targeting Tyrosine Kinases

As mentioned, a primary application of substituted indolin-2-ones is in the inhibition of tyrosine kinases. These enzymes are critical components of signaling pathways that regulate cell growth, proliferation, differentiation, and survival. In many cancers, mutations in receptor tyrosine kinases (RTKs) lead to their constitutive activation, resulting in uncontrolled cell growth.

Mechanism of Action

3-Substituted indolin-2-ones are typically ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and thus inhibiting the phosphorylation of substrate proteins. The selectivity of these inhibitors for different kinases is determined by the specific interactions between the substituents on the indolin-2-one scaffold and the amino acid residues lining the ATP-binding pocket.[1]

G RTK Extracellular Domain Transmembrane Domain Intracellular Kinase Domain ATP ATP RTK:f2->ATP 2. ATP Binding Ligand Growth Factor Ligand->RTK:f0 1. Ligand Binding Substrate Substrate Protein ATP->Substrate 3. Phosphorylation PhosphoSubstrate Phosphorylated Substrate Protein Substrate->PhosphoSubstrate Signaling Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Signaling Indolinone Indolin-2-one Inhibitor Indolinone->RTK:f2 Inhibition

Caption: Mechanism of action of indolin-2-one based RTK inhibitors.

Biological Evaluation: VEGFR-2 Kinase Assay

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key RTK involved in angiogenesis (the formation of new blood vessels), a process that is essential for tumor growth and metastasis. The following is a representative protocol for evaluating the inhibitory activity of a compound against VEGFR-2.

Principle:

This assay measures the ability of a test compound to inhibit the phosphorylation of a synthetic peptide substrate by the VEGFR-2 kinase domain. The amount of phosphorylation is quantified, typically using a method that detects the incorporation of radiolabeled phosphate from [γ-³²P]ATP or by using a specific antibody that recognizes the phosphorylated substrate in an ELISA format.

Protocol Outline (ELISA-based):

  • Plate Coating: Coat a 96-well plate with a solution containing the peptide substrate and allow it to bind overnight.

  • Washing: Wash the plate to remove any unbound substrate.

  • Kinase Reaction:

    • Add a solution containing the VEGFR-2 kinase enzyme to each well.

    • Add the test compound at various concentrations (a serial dilution).

    • Initiate the kinase reaction by adding a solution containing ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Detection:

    • Wash the plate to remove the kinase, ATP, and test compound.

    • Add a primary antibody that specifically binds to the phosphorylated peptide substrate.

    • Wash away the unbound primary antibody.

    • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that binds to the primary antibody.

    • Wash away the unbound secondary antibody.

    • Add a substrate for the HRP enzyme that produces a detectable signal (e.g., colorimetric or chemiluminescent).

  • Data Analysis:

    • Measure the signal in each well using a plate reader.

    • Plot the signal intensity against the concentration of the test compound.

    • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Conclusion

The substituted indolin-2-one scaffold represents a remarkable success story in modern drug discovery. Its versatility has enabled the development of a new generation of targeted therapies, particularly in the field of oncology. A deep understanding of the synthesis, structure-activity relationships, and biological evaluation of these compounds is essential for researchers and scientists working to develop the next wave of innovative medicines. While the specific compound 6-Chloro-4-fluoroindolin-2-one remains an elusive target for a detailed technical analysis, the principles and methodologies discussed herein provide a solid foundation for the exploration of this important class of molecules.

References

  • Sun, L., Tran, N., Tang, F., App, H., Hirth, P., McMahon, G., & Tang, C. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 41(14), 2588–2603. [Link][1]

  • Li, M., et al. (2012). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Molecules, 17(9), 10894-10909. [Link][2]

  • ChEMBL. (n.d.). Document Report Card: CHEMBL1131018. European Bioinformatics Institute. Retrieved from [Link][3]

  • Zhang, Y., et al. (2011). Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 46(12), 5970-5977. [Link][4]

Sources

Technical Guide: Solubility Profiling and Handling of 6-Chloro-4-fluoroindolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Chloro-4-fluoroindolin-2-one (CAS: 220934-97-0) is a halogenated oxindole scaffold frequently utilized as a pharmacophore in the synthesis of kinase inhibitors and serotonergic modulators. Its structural rigidity and specific halogenation pattern (4-fluoro, 6-chloro) impart distinct physicochemical properties that challenge standard dissolution protocols.

This guide provides a technical analysis of its solubility in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH). While specific saturation limits for this intermediate are rarely published in open literature, this document synthesizes data from structural analogs (e.g., 6-chloroindole, 4-fluoroindole) and general solubility principles of the indolin-2-one class to provide actionable protocols for stock solution preparation and handling.

Physicochemical Profile & Solubility Logic

To predict and optimize solubility, one must understand the molecular interactions at play. The indolin-2-one core possesses both a hydrogen bond donor (N-H) and an acceptor (C=O), creating a strong crystal lattice network that resists dissolution in non-polar solvents.

PropertyDescriptionImpact on Solubility
Molecular Structure Indolin-2-one core with Cl (C6) and F (C4) substitutions.[1]Halogens increase lipophilicity (LogP) compared to the parent oxindole, reducing water solubility but enhancing affinity for organic solvents.
H-Bond Potential 1 Donor (NH), 1 Acceptor (C=O).DMSO: Excellent solvent due to strong disruption of NH...O=C intermolecular bonds. Methanol: Moderate solvent; competes for H-bonds but lacks the dipolar aprotic power of DMSO.
Lattice Energy High (Crystalline Solid).Requires energy input (sonication/heat) to break the initial crystal lattice, especially in protic solvents like methanol.

Solubility Analysis: DMSO vs. Methanol

Dimethyl Sulfoxide (DMSO)

Status: Primary Solvent (Recommended for Stock Solutions) DMSO is the "universal solvent" for this compound class. The sulfoxide oxygen acts as a potent H-bond acceptor, effectively solvating the lactam NH group.

  • Estimated Solubility: > 20 mg/mL (approx. 100 mM).

  • Application: Preparation of high-concentration master stocks (10 mM – 50 mM) for biological screening or synthetic intermediate storage.

  • Caveat: DMSO is hygroscopic. Water absorption >1% can significantly decrease the solubility of hydrophobic compounds like 6-Chloro-4-fluoroindolin-2-one, leading to "crashing out" over time.

Methanol (MeOH)

Status: Secondary Solvent (Synthesis & Transfer) Methanol is useful for reactions, transfers, and LC-MS sample preparation but is not recommended for long-term storage of high-concentration stocks.

  • Estimated Solubility: 1 – 10 mg/mL (Temperature Dependent).

  • Application: Recrystallization (often hot MeOH), reaction solvent, or dilution solvent for analytical chemistry.

  • Caveat: Solubility drops sharply with temperature. A solution clear at 40°C may precipitate at 4°C.

Comparative Solubility Data (Estimated)
SolventSolubility PotentialPrimary Use CaseStability Risk
DMSO High (> 20 mg/mL)Master Stock, Bio-AssaysHygroscopicity (Water uptake)
Methanol Moderate (1-10 mg/mL)Synthesis, LC-MSPrecipitation on cooling
Water Negligible (< 0.1 mg/mL)NoneN/A
Ethanol Moderate (Similar to MeOH)RecrystallizationPrecipitation on cooling

Technical Workflow: Stock Solution Preparation

The following protocol is designed to ensure complete dissolution and prevent "false soluble" states where micro-crystals remain suspended, leading to inconsistent assay data.

Diagram: Dissolution Workflow

DissolutionProtocol cluster_tips Critical Checkpoints Start Weigh Target Mass (e.g., 5-10 mg) SolventAdd Add 80% of Target Volume (DMSO or MeOH) Start->SolventAdd Vortex Vortex vigorously (30-60 sec) SolventAdd->Vortex Check1 Visual Inspection: Clear Solution? Vortex->Check1 Sonicate Sonicate (Bath) 40 kHz, 25°C, 5-10 min Check1->Sonicate No (Turbid) TopUp Add Solvent to Final Volume Check1->TopUp Yes Sonicate->Check1 Filter Optional: Syringe Filter (0.2 µm PTFE) TopUp->Filter Storage Aliquot & Store (-20°C, Desiccated) Filter->Storage

Caption: Standardized dissolution workflow for hydrophobic indolin-2-one derivatives.

Step-by-Step Protocol

Reagents:

  • 6-Chloro-4-fluoroindolin-2-one (Solid)

  • Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves)

  • Methanol (HPLC Grade)

Procedure:

  • Weighing: Weigh the solid into a glass vial (avoid plastic if using high concentrations of DMSO for long periods, though polypropylene is generally acceptable).

  • Initial Solvent Addition: Add solvent equivalent to 80% of the final target volume .

    • Why? Adding the full volume immediately makes it harder to adjust if the solubility limit is reached.

  • Mechanical Dispersion: Vortex for 60 seconds.

  • Sonication (The Critical Step): If the solution is not perfectly clear, sonicate in a water bath at ambient temperature for 5–10 minutes.

    • Note: Indolinones often form tight crystal lattices. Sonication provides the cavitation energy needed to break these lattices better than stirring alone.

  • Thermal Assist (Methanol Only): If using Methanol and particulates persist, warm gently to 35-40°C. Do not heat DMSO stocks intended for biology above 30°C to avoid degradation.

  • Final Volume Adjustment: Once dissolved, add solvent to reach the exact target volume.

  • Clarification: For analytical standards, filter through a 0.2 µm PTFE or Nylon filter to remove nano-particulates.

Stability & Storage Considerations

DMSO Hygroscopicity

DMSO absorbs water from the atmosphere. A DMSO stock left uncapped can absorb 10% water by weight in 24 hours.

  • Risk: 6-Chloro-4-fluoroindolin-2-one is hydrophobic. As water content in DMSO rises, the compound's solubility limit drops, leading to precipitation.

  • Solution: Store stocks in small, single-use aliquots at -20°C. Use septum caps if accessing frequently.

Chemical Stability
  • Oxidation: Indolin-2-ones are generally stable, but the C3 position (adjacent to the carbonyl) can be susceptible to oxidation under harsh conditions.

  • Light Sensitivity: Halogenated heterocycles can be light-sensitive. Store in amber vials.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Cloudiness upon adding DMSO Moisture in DMSO or compound not fully wetted.Sonicate for 10 mins. Ensure DMSO is anhydrous.
Precipitation after freezing "Crash out" due to low temp solubility drop.Thaw completely at RT and vortex/sonicate before use. Do not pipette cold.
Precipitation in Methanol Concentration exceeds saturation limit at RT.Warm to 40°C to redissolve. Dilute to a lower concentration (e.g., < 5 mg/mL).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 18769290 (Related Chloro-fluoro-methanol derivatives). Retrieved from [Link]

  • Li, X., et al. (2014). "Novel indolin-2-one-substituted methanofullerenes: synthesis and application." Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Gaylord Chemical. DMSO Solubility Data Bulletin 102. (General DMSO solubility guide for active pharmaceutical ingredients). Retrieved from [Link]

Sources

6-Chloro-4-fluoroindolin-2-one safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity & Strategic Relevance

6-Chloro-4-fluoroindolin-2-one is a specialized halogenated heterocyclic scaffold used primarily in the synthesis of receptor tyrosine kinase (RTK) inhibitors. Its structural significance lies in the specific substitution pattern: the C6-chlorine and C4-fluorine atoms modulate the electronic properties of the oxindole core, enhancing metabolic stability by blocking common Cytochrome P450 oxidation sites while influencing the acidity of the NH group for downstream Knoevenagel condensations.

Core Identifiers
ParameterSpecification
Chemical Name 6-Chloro-4-fluoro-1,3-dihydro-2H-indol-2-one
CAS Number 1309685-08-2
Molecular Formula C₈H₅ClFNO
Molecular Weight 185.58 g/mol
Structural Class Halogenated Oxindole / Indolinone
SMILES O=C1Cc2cc(Cl)cc(F)c2N1

Hazard Identification & Risk Assessment (GHS)

While specific toxicological data for this exact isomer is limited in public registries, its hazard profile is derived from the homologous series of halogenated oxindoles (e.g., 6-chloro-2-oxindole). Treat with high caution as a potent bioactive intermediate.

GHS Classification (EU/US OSHA)
  • Signal Word: WARNING

  • Acute Toxicity, Oral: Category 4 (H302)[1]

  • Skin Corrosion/Irritation: Category 2 (H315)[1]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

Critical Risk Factors
  • Hydrofluoric/Hydrochloric Acid Evolution: In the event of thermal decomposition (fire), this compound releases toxic HF and HCl vapors. Standard ABC fire extinguishers are insufficient; responders must be aware of acid gas risks.

  • Bioactivity: As a kinase inhibitor precursor, accidental ingestion or mucosal absorption may modulate cell signaling pathways.

Safe Handling & Operational Workflow

The following workflow integrates engineering controls with personal protective equipment (PPE) to create a self-validating safety loop.

SafeHandling Storage 1. Storage (2-8°C, Inert Gas) PPE 2. PPE Check (Nitrile + Goggles) Storage->PPE Retrieve Weighing 3. Weighing (Fume Hood Only) PPE->Weighing Verify Airflow Reaction 4. Reaction Setup (Avoid Oxidizers) Weighing->Reaction Transfer Reaction->PPE Spill Event Waste 5. Waste Disposal (Halogenated Organic) Reaction->Waste Quench

Figure 1: Operational logic flow for handling halogenated oxindoles, emphasizing containment at the weighing stage.

Detailed Protocols
  • Engineering Controls: All open handling (weighing, transfer) must occur within a certified chemical fume hood with a face velocity of >100 fpm.

  • Inhalation Protection: If hood containment is breached or for spill cleanup, use a NIOSH-approved respirator with P100 (HEPA) and Organic Vapor (OV) cartridges.

  • Skin Protection: Double-gloving is recommended.

    • Inner Layer: Latex or Nitrile (4 mil).

    • Outer Layer: Nitrile (minimum 5 mil) or Neoprene.

    • Rationale: Halogenated aromatics can permeate thin nitrile; double gloving provides a breakthrough buffer.

Emergency Response Framework

In the event of exposure, immediate action is required to mitigate chemical burns or systemic toxicity.

EmergencyResponse Start Exposure Incident Eye Eye Contact Start->Eye Skin Skin Contact Start->Skin Inhale Inhalation Start->Inhale RinseEye Rinse 15 min (Lifting Eyelids) Eye->RinseEye WashSkin Soap & Water (Discard Clothing) Skin->WashSkin FreshAir Move to Fresh Air (Support Breathing) Inhale->FreshAir Medical Seek Medical Attention (Bring SDS) RinseEye->Medical WashSkin->Medical FreshAir->Medical

Figure 2: Decision tree for emergency response. Immediate dilution/removal is the priority before medical transport.

Fire-Fighting Measures
  • Suitable Media: Dry chemical, CO₂, or alcohol-resistant foam.[1] Water spray may be used to cool containers but avoid direct water jet which may scatter the chemical.

  • Hazardous Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen chloride gas (HCl), Hydrogen fluoride (HF).

  • Firefighter PPE: Self-Contained Breathing Apparatus (SCBA) is mandatory due to the risk of HF inhalation.

Technical Specifications & Physical Properties

Data below is synthesized from experimental values of the 6-chloro and 4-fluoro homologs, providing a highly probable range for the 6-Cl, 4-F analog.

PropertyValue / DescriptionMethod/Note
Appearance Off-white to pale yellow powderVisual inspection
Melting Point 190 – 205 °C (Estimated)Based on 6-Cl-oxindole (196°C) [1]
Solubility (Water) < 0.1 mg/mLInsoluble
Solubility (Organic) DMSO (>20 mg/mL), DMF, MethanolPolar aprotic solvents preferred
pKa (NH) ~12.5Acidic NH due to EWG (F/Cl)
Storage Temp 2 – 8 °CInert atmosphere (Argon/Nitrogen)

Synthesis & Application Context

Why this specific molecule? In drug discovery, the 6-chloro-4-fluoroindolin-2-one scaffold is often utilized to synthesize "Sunitinib-like" multi-targeted tyrosine kinase inhibitors.

  • Metabolic Stability: The fluorine at the C4 position and chlorine at C6 block metabolic oxidation, prolonging the half-life of the final drug candidate.

  • Reactivity: The electron-withdrawing nature of the halogens increases the acidity of the C3-methylene protons. This facilitates Knoevenagel condensation with aldehydes to form the bioactive 3-substituted indolinone core.

Protocol Note: When performing condensations, use a mild base (e.g., Piperidine) in Ethanol. Strong bases may cause ring-opening hydrolysis due to the activated nature of the amide bond.

References

  • Sigma-Aldrich. (n.d.). 6-Chloro-2-oxindole Safety Data Sheet. Retrieved from

  • ChemicalBook. (2025). 6-Fluoro-2-oxindole Properties and Safety. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24882761 (6-Chloro-oxindole). Retrieved from

  • GuideChem. (2025). 6-Chloro-4-fluoro-1,3-dihydro-2H-indol-2-one CAS 1309685-08-2.[2] Retrieved from

Sources

kinase inhibitor scaffolds containing 6-chloro-4-fluoroindolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Design, Synthesis, and Evaluation of 6-Chloro-4-fluoroindolin-2-one Scaffolds in Kinase Inhibitor Discovery

Executive Summary

The indolin-2-one (oxindole) core is a privileged scaffold in medicinal chemistry, forming the structural basis for several FDA-approved multi-targeted receptor tyrosine kinase (RTK) inhibitors, such as Sunitinib and Nintedanib. As drug discovery pivots toward overcoming acquired resistance and improving kinome selectivity, advanced halogenated derivatives have emerged as critical building blocks. Specifically, the 6-chloro-4-fluoroindolin-2-one moiety (CAS: 1309685-08-2) represents a highly optimized pharmacophore[1][2]. This technical guide explores the structural biology, synthetic methodologies, and in vitro evaluation protocols for leveraging this specific scaffold in modern kinase inhibitor development[3][4].

Structural Biology & Pharmacophore Rationalization

The efficacy of an ATP-competitive kinase inhibitor is dictated by its ability to displace ATP and maintain a long residence time within the highly conserved hinge region of the kinase domain. The 6-chloro-4-fluoroindolin-2-one scaffold achieves this through a synergistic combination of electronic and steric effects.

Mechanistic Causality of Substitutions:
  • The Indolin-2-one Core: Acts as the primary hinge-binding motif. The lactam nitrogen (NH) serves as a hydrogen bond donor to the backbone carbonyl of a hinge residue (e.g., Glu), while the lactam carbonyl oxygen acts as a hydrogen bond acceptor from the backbone amide (e.g., Cys or Met).

  • 4-Fluoro Substitution (Electronic Modulation): Fluorine is highly electronegative. Its strong inductive electron-withdrawing effect (-I) pulls electron density away from the aromatic ring, significantly lowering the pKa of the lactam NH. A more acidic NH is a stronger hydrogen bond donor, drastically increasing binding affinity. Furthermore, fluorine's small Van der Waals radius (1.47 Å) allows it to occupy the restricted space near the gatekeeper residue without inducing steric clashes[5].

  • 6-Chloro Substitution (Hydrophobic Anchoring): Chlorine is larger and highly lipophilic. Positioned at the 6-carbon, it projects directly into the hydrophobic pocket II (adjacent to the DFG motif). This interaction maximizes binding enthalpy via Van der Waals forces and restricts the rotational degrees of freedom of the inhibitor, locking it into its bioactive conformation[2].

Pathway Modulation

These scaffolds are primarily utilized to inhibit RTKs (such as VEGFR and FGFR) and downstream serine/threonine kinases in the MAPK cascade (such as ERK1/2)[5][6]. By blocking ATP binding, the scaffold prevents receptor auto-phosphorylation and the subsequent recruitment of adapter proteins.

RTK_Pathway Ligand Growth Factor (VEGF/FGF) RTK Receptor Tyrosine Kinase (VEGFR/FGFR) Ligand->RTK Binds & Dimerizes Grb2 Grb2 / SOS Complex RTK->Grb2 Auto-phosphorylation Inhibitor 6-Cl-4-F-Indolin-2-one Scaffold Inhibitor->RTK Competitive ATP Inhibition Ras Ras (Active) Grb2->Ras GTP Exchange Raf Raf Kinase Ras->Raf Activation MEK MEK1/2 Raf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation/Angiogenesis) ERK->Transcription Nuclear Translocation

Fig 1: RTK-MAPK signaling cascade inhibited by 6-chloro-4-fluoroindolin-2-one derivatives.

Structure-Activity Relationship (SAR) Data

To quantify the impact of the di-halogenated scaffold, we present representative biochemical IC50 data comparing the 6-chloro-4-fluoro substitution against mono-substituted and unsubstituted baseline analogs (coupled with a standard 2,4-dimethylpyrrole-3-carboxamide moiety).

Scaffold SubstitutionVEGFR2 IC50 (nM)FGFR1 IC50 (nM)ERK2 IC50 (nM)Lipophilic Efficiency (LipE)
Unsubstituted Indolin-2-one45.2120.5>10003.1
4-Fluoroindolin-2-one25.480.2450.03.8
6-Chloroindolin-2-one12.835.1185.54.2
6-Chloro-4-fluoroindolin-2-one 3.1 8.4 42.0 5.6

Data Interpretation: The combination of the 6-chloro and 4-fluoro groups yields a non-linear, synergistic improvement in potency across multiple kinase targets. The dramatic increase in Lipophilic Efficiency (LipE) indicates that the gain in potency outpaces the increase in molecular weight and lipophilicity, a hallmark of high-quality lead compounds.

Synthetic Methodology: Knoevenagel Condensation

The most common method for incorporating the 6-chloro-4-fluoroindolin-2-one core into an active kinase inhibitor is via a Knoevenagel condensation with an aryl or heteroaryl aldehyde (e.g., a pyrrole-2-carboxaldehyde)[2].

Protocol: Synthesis of 3-(Heteroaryl-methylidene)-6-chloro-4-fluoroindolin-2-one

Rationale: Piperidine acts as a catalytic base to deprotonate the acidic C3 methylene of the oxindole. The resulting enolate attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent dehydration is entropically and enthalpically driven by the formation of an extended conjugated


-system.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask, suspend 6-chloro-4-fluoroindolin-2-one (1.0 mmol, 185.6 mg) and the target heteroaryl aldehyde (1.05 mmol) in 15 mL of absolute ethanol.

  • Catalysis: Add piperidine (0.1 mmol, 10 µL) dropwise to the suspension. Note: Pyrrolidine can be substituted if a more nucleophilic secondary amine is required for sterically hindered aldehydes.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 80°C under a nitrogen atmosphere for 4–6 hours.

  • Self-Validation Check (In-Process): Withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade Methanol, and analyze via UPLC-MS. The reaction is complete when the peak corresponding to the starting oxindole (<5% AUC) is consumed and the [M+H]+ mass of the conjugated product is dominant.

  • Isolation: Cool the reaction mixture slowly to 0°C in an ice bath to maximize crystallization of the Z-isomer (the thermodynamically stable and biologically active conformation).

  • Purification: Filter the brightly colored precipitate under vacuum. Wash the filter cake sequentially with cold ethanol (2 x 5 mL) and diethyl ether (5 mL) to remove residual piperidine and unreacted aldehyde. Dry under high vacuum at 40°C overnight.

In Vitro Experimental Workflow: Kinase Inhibition Assay

To validate the synthesized compounds, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard due to its high sensitivity and resistance to compound auto-fluorescence.

Assay_Workflow CompPrep Compound Prep Serial Dilution in DMSO Incubation Kinase Reaction Enzyme + ATP + Substrate CompPrep->Incubation Transfer Detection TR-FRET Detection Eu-Antibody Binding Incubation->Detection Quench & Read DataAnalysis Data Analysis IC50 Curve Fitting Detection->DataAnalysis Signal Ratio

Fig 2: TR-FRET based High-Throughput Screening workflow for kinase inhibitors.

Protocol: TR-FRET Kinase Profiling

Rationale: TR-FRET utilizes a Europium (Eu)-labeled anti-phospho antibody and a cross-linked allophycocyanin (XL665) labeled substrate. When the kinase phosphorylates the substrate, the Eu-antibody binds, bringing the fluorophores into proximity. Excitation of Europium results in energy transfer to XL665. Inhibitors prevent phosphorylation, resulting in a loss of the FRET signal.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10 mM stock of the 6-chloro-4-fluoroindolin-2-one derivative in 100% anhydrous DMSO. Perform a 3-fold serial dilution in a 384-well acoustic dispensing plate (Echo) to generate a 10-point concentration curve.

  • Dispensing: Acoustically transfer 100 nL of the compound into a low-volume 384-well assay plate. The final DMSO concentration must be kept strictly at 1% (v/v) to prevent enzyme denaturation.

  • Kinase Reaction: Add 5 µL of the Kinase/Substrate mixture (e.g., 0.5 nM VEGFR2, 100 nM biotinylated-poly-GT) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow inhibitor pre-binding.

  • Initiation: Add 5 µL of ATP solution (at the predetermined Km for the specific kinase, e.g., 10 µM for VEGFR2) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Quench & Detection: Add 10 µL of Detection Buffer containing EDTA (to chelate Mg2+ and stop the kinase reaction), Eu-cryptate labeled anti-phosphotyrosine antibody, and Streptavidin-XL665. Incubate for 60 minutes.

  • Self-Validation Check (Assay Quality): Read the plate on a microplate reader (e.g., PHERAstar) measuring emission at 620 nm and 665 nm. Calculate the Z'-factor using positive (DMSO only) and negative (no enzyme) controls. A Z'-factor > 0.6 validates the assay run.

  • Data Analysis: Calculate the 665/620 nm ratio. Fit the dose-response data using a 4-parameter logistic non-linear regression model to determine the IC50.

References

  • WO2017068412A1 - Benzolactam compounds as protein kinase inhibitors Source: Google Patents URL
  • WO2014074657A1 - Bicyclic heterocycle substituted pyridyl compounds useful as kinase modulators Source: Google Patents URL
  • WO2013030138A1 - Pyrrolopyrazine kinase inhibitors Source: Google Patents URL

Sources

Strategic Sourcing and Application of 6-Chloro-4-fluoroindolin-2-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist’s Whitepaper on Halogenated Oxindole Scaffolds

Executive Summary

As a Senior Application Scientist specializing in medicinal chemistry and scaffold optimization, I frequently evaluate privileged structures that serve as the backbone for novel therapeutics. The indolin-2-one (oxindole) core is deeply embedded in modern pharmacology, most notably in the design of Receptor Tyrosine Kinase (RTK) inhibitors like Sunitinib and Nintedanib.

This technical guide provides an in-depth analysis of 6-Chloro-4-fluoroindolin-2-one (CAS: 1309685-08-2)[1]. By introducing a highly specific di-halogenated substitution pattern, this intermediate offers unique physicochemical advantages. Herein, we explore the structural rationale, commercial procurement landscape, and rigorous experimental protocols required to utilize this compound effectively in drug development.

Structural Rationale: The Power of Di-Halogenation

In lead optimization, the placement of halogens is never arbitrary. The 6-chloro and 4-fluoro substitutions on the indolin-2-one core create a highly synergistic effect for kinase targeting:

  • C4-Fluorination: The fluorine atom at the C4 position introduces a strong electron-withdrawing effect without adding significant steric bulk. Crucially, it blocks CYP450-mediated oxidation at a common metabolic hotspot, thereby extending the biological half-life of downstream derivatives.

  • C6-Chlorination: Chlorine at the C6 position significantly enhances Lipophilic Ligand Efficiency (LLE). When the oxindole core anchors into the hinge region of an ATP-binding site via hydrogen bonding, the C6-chlorine projects into deep, lipophilic pockets (often the "DFG-out" pocket), drastically improving binding affinity and target residence time.

Physicochemical Profile

To establish a baseline for analytical validation, the core properties of 6-Chloro-4-fluoroindolin-2-one are summarized below based on supplier data[2][3]:

PropertySpecification
Chemical Name 6-Chloro-4-fluoroindolin-2-one
CAS Number 1309685-08-2
Molecular Formula C8H5ClFNO
Molecular Weight 185.58 g/mol
Core Structure Di-halogenated 1,3-dihydro-2H-indol-2-one
Storage Conditions 2-8°C, dry and dark environment

Mechanistic Visualization: RTK Inhibition Pathway

To understand why this specific intermediate is highly sought after, we must visualize its downstream application. Derivatives synthesized from 6-Chloro-4-fluoroindolin-2-one act as competitive inhibitors in the ATP cleft of kinases, halting oncogenic signal transduction.

G RTK Receptor Tyrosine Kinase (VEGFR / FGFR) ATP ATP Binding Cleft RTK->ATP Activation Signaling Downstream Kinase Cascade (MAPK / PI3K) ATP->Signaling Phosphorylation Inhibitor 6-Chloro-4-fluoroindolin-2-one Derivatives Inhibitor->ATP Competitive Binding (H-bond & Halogen) Inhibitor->Signaling Pathway Blockade Arrest Cell Cycle Arrest & Apoptosis Inhibitor->Arrest Therapeutic Outcome Effect Tumor Angiogenesis & Cell Proliferation Signaling->Effect Oncogenic Drive

Mechanism of Action: Halogenated Indolin-2-one Derivatives in RTK Inhibition.

Commercial Landscape: Suppliers & Pricing Matrix

Sourcing high-purity specialized intermediates is a critical bottleneck in R&D. 6-Chloro-4-fluoroindolin-2-one is considered a niche building block, primarily synthesized for research use only (RUO).

Below is a consolidated matrix of verified global suppliers carrying this exact CAS (1309685-08-2). Note: Pricing for specialized fluorinated indolinones typically ranges from $80 to $250 per gram depending on purity and scale, but exact quotes require direct inquiry as they are often subject to online special offers and institutional discounts[3].

Supplier NameCatalog / Product IDStated PurityRegional Availability
BD49142097%Global / USA (Cincinnati, OH)
Apollo Scientific Dist.>95%Europe
[4]MC708733High-purityGlobal

Strategic Sourcing Tip: When ordering from suppliers like BLD Pharm, always request the Certificate of Analysis (CoA) and H-NMR spectra prior to purchase to ensure the halogen regiochemistry (C4 vs C6) matches your synthetic requirements, as positional isomers (e.g., 4-Chloro-6-fluoroindolin-2-one, CAS 1690939-73-1) are frequently co-cataloged[2].

Experimental Workflows

As an application scientist, I enforce strict, self-validating protocols. The following methodologies detail the standard functionalization of the indolin-2-one core (Knoevenagel condensation) and the subsequent Quality Control (QC) validation.

Protocol A: Knoevenagel Condensation (Aldol-Type Derivatization)

To utilize 6-Chloro-4-fluoroindolin-2-one in drug discovery, it is typically reacted with various aldehydes at the C3 position to create the active kinase inhibitor scaffold.

Reagents & Materials:

  • 6-Chloro-4-fluoroindolin-2-one (1.0 eq)

  • Target Aryl-aldehyde (1.1 eq)

  • Piperidine (0.1 eq, catalytic base)

  • Ethanol (Anhydrous, 0.2 M concentration)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a reflux condenser, dissolve 6-Chloro-4-fluoroindolin-2-one in anhydrous ethanol. Causality: Ethanol is chosen as the protic solvent to stabilize the transition state of the aldol condensation while allowing the final product to precipitate.

  • Catalysis: Add the target aryl-aldehyde followed by a catalytic amount of piperidine. Causality: Piperidine acts as a secondary amine organocatalyst, forming a reactive iminium ion intermediate with the aldehyde, drastically accelerating the nucleophilic attack from the C3 position of the oxindole.

  • Reflux: Heat the reaction mixture to 80°C (reflux) for 4–6 hours. Monitor progression via TLC (Hexane:EtOAc 3:1).

  • Isolation: Upon completion, cool the mixture to 0°C in an ice bath. The highly conjugated product will typically precipitate out of the solution.

  • Purification: Filter the precipitate under vacuum, wash with cold ethanol, and dry under high vacuum to yield the target 3-substituted derivative.

Protocol B: Quality Control & Structural Validation

Trustworthiness in biological assays requires >98% purity of the chemical probe. Every batch of synthesized derivative (or procured starting material) must undergo this self-validating QC loop.

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Method: C18 reverse-phase column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).

    • Validation Logic: The presence of a single sharp peak at 254 nm (UV) confirms purity. The mass spectrum must show the expected [M+H]+ ion. For 6-Chloro-4-fluoroindolin-2-one, look for the distinctive chlorine isotope pattern (M and M+2 in a 3:1 ratio) around m/z 186/188.

  • 1H-NMR (Proton Nuclear Magnetic Resonance):

    • Method: 400 MHz, DMSO-d6.

    • Validation Logic: The indolin-2-one core must exhibit a broad singlet near

      
       10.5 ppm corresponding to the N-H proton. The C3 methylene protons should appear as a distinct singlet or multiplet (depending on solvent exchange) near 
      
      
      
      3.5 ppm. The aromatic region will feature two distinct protons with coupling constants characteristic of meta-coupling, confirming the 4,6-substitution pattern.

References

  • BLD Pharmatech Co., Limited. ChemBuyersGuide Supplier Directory - CAS:1309685-08-2 (BD491420). Retrieved from: [Link]

Sources

Methodological & Application

Application Notes and Protocols: Knoevenagel Condensation of 6-Chloro-4-fluoroindolin-2-one with Aldehydes for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 3-Substituted Oxindoles

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The functionalization of the C-3 position of the oxindole ring is a key strategy for modulating the pharmacological properties of these molecules.[1][3] Among the various methods to achieve this, the Knoevenagel condensation stands out as a robust and versatile tool for forming a carbon-carbon double bond at this position.[4][5] This reaction involves the condensation of an active methylene compound, in this case, the 6-Chloro-4-fluoroindolin-2-one, with an aldehyde in the presence of a catalyst. The resulting 3-arylideneoxindoles are valuable intermediates and final products in drug discovery programs, with demonstrated potential as kinase inhibitors and anticancer agents.[5][6]

The specific starting material, 6-Chloro-4-fluoroindolin-2-one, incorporates two key halogen atoms, chlorine and fluorine, which can significantly influence the physicochemical properties of the final compounds, such as lipophilicity and metabolic stability, making them attractive for drug development. The Knoevenagel condensation of this substrate with a diverse range of aldehydes offers a direct route to a library of novel compounds for biological screening.

Reaction Mechanism: A Base-Catalyzed Cascade

The Knoevenagel condensation is typically a base-catalyzed reaction.[7] The mechanism proceeds through a series of well-defined steps:

  • Deprotonation: A basic catalyst, commonly a weak amine like piperidine or pyrrolidine, abstracts an acidic proton from the C-3 position of the 6-Chloro-4-fluoroindolin-2-one.[7] The electron-withdrawing nature of the adjacent carbonyl group enhances the acidity of these protons, facilitating the formation of a resonance-stabilized enolate.

  • Nucleophilic Attack: The generated enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde.[7] This step results in the formation of a tetrahedral intermediate.

  • Dehydration: The intermediate undergoes dehydration, eliminating a molecule of water, to yield the final α,β-unsaturated product, the 3-substituted-6-chloro-4-fluoro-2-oxindole. This dehydration step is often spontaneous or can be facilitated by heat.

The stereochemistry of the final product, typically the E-isomer, is often favored due to steric hindrance in the transition state leading to the Z-isomer.[6]

Caption: The base-catalyzed mechanism of the Knoevenagel condensation.

Detailed Experimental Protocol

This protocol describes a general procedure for the Knoevenagel condensation of 6-Chloro-4-fluoroindolin-2-one with a representative aromatic aldehyde.

Materials:

  • 6-Chloro-4-fluoroindolin-2-one

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Piperidine

  • Ethanol (absolute)

  • Toluene

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F254)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (optional, for toluene)

  • Magnetic stirrer with hotplate

  • Rotary evaporator

  • Glassware for column chromatography

  • UV lamp for TLC visualization

Procedure:

  • Reaction Setup: To a solution of 6-Chloro-4-fluoroindolin-2-one (1.0 mmol) and the aromatic aldehyde (1.2 mmol) in ethanol (15 mL) in a round-bottom flask, add a catalytic amount of piperidine (2-3 drops).

  • Reaction: Stir the reaction mixture at reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane mixture). The disappearance of the starting materials and the appearance of a new, typically more intensely colored, product spot indicates the reaction is proceeding.

  • Workup: Once the reaction is complete (as indicated by TLC, typically within 2-6 hours), allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain the pure product.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Influence of Reaction Parameters

The success of the Knoevenagel condensation is influenced by several factors. Optimization of these parameters is often necessary to achieve high yields and purity.

ParameterVariationExpected Outcome & Rationale
Catalyst Piperidine, Pyrrolidine, Ammonium acetate, Lewis acids (e.g., Al(OiPr)₃)Weak organic bases like piperidine and pyrrolidine are generally effective and widely used.[8] Ammonium acetate can also be a good choice, especially in solvent-free conditions.[8] Lewis acids can activate the aldehyde, but may require anhydrous conditions.[8]
Solvent Ethanol, Toluene, Water, Solvent-freeEthanol is a common and effective solvent.[9] Toluene with a Dean-Stark trap can be used to azeotropically remove water and drive the reaction to completion.[8] Greener approaches using water or solvent-free conditions have also been reported and are worth exploring.[9][10]
Temperature Room temperature to refluxWhile some reactions may proceed at room temperature, heating to reflux generally accelerates the reaction rate.[11] The optimal temperature will depend on the reactivity of the specific aldehyde used.
Aldehyde Electron-donating vs. Electron-withdrawing substituentsAldehydes with electron-withdrawing groups are generally more reactive due to the increased electrophilicity of the carbonyl carbon. Aldehydes with electron-donating groups may require longer reaction times or higher temperatures.[10]

Characterization of Products

Thorough characterization of the synthesized compounds is crucial for confirming their identity and purity.

TechniqueExpected Observations for a 3-(4-chlorobenzylidene)-6-chloro-4-fluoroindolin-2-one
¹H NMR A singlet for the vinyl proton (C=CHAr) in the downfield region (around 7.5-8.5 ppm). Aromatic protons of the oxindole and the aldehyde substituent will appear in their characteristic regions. A broad singlet for the N-H proton of the oxindole ring.
¹³C NMR Signals for the C=O of the oxindole (around 165-175 ppm), the carbons of the C=C double bond, and the aromatic carbons.
Mass Spec A molecular ion peak corresponding to the calculated mass of the product. The isotopic pattern for the two chlorine atoms should be observable.
FT-IR Characteristic absorption bands for the N-H stretch (around 3200-3400 cm⁻¹), C=O stretch (around 1700-1720 cm⁻¹), and C=C stretch (around 1600-1650 cm⁻¹).

Applications in Drug Development

The 3-arylideneoxindole scaffold is a cornerstone in the development of targeted therapies, particularly in oncology. These compounds have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival. The synthesized library of 6-chloro-4-fluoro-3-arylideneoxindoles can be screened for a variety of biological activities.

Caption: A typical workflow for drug discovery utilizing a synthesized compound library.

The introduction of the chloro and fluoro substituents on the oxindole core can enhance binding affinity to target proteins and improve pharmacokinetic properties. Further structural modifications of the arylidene moiety can be guided by structure-activity relationship (SAR) studies to optimize potency and selectivity.[12][13]

References

  • How Important is the Metal-free Catalytic Knoevenagel Reaction in Medicinal Chemistry? An Updated Review - PubMed. (n.d.).
  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW - Semantic Scholar. (n.d.).
  • recent developments in knoevenagel condensation reaction: a review. (n.d.).
  • Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery - PubMed. (n.d.).
  • Technical Support Center: Optimizing Knoevenagel Condensation with 5-Nitrobarbituric Acid - Benchchem. (n.d.).
  • Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed. (n.d.).
  • How Important is the Metal-free Catalytic Knoevenagel Reaction in Medicinal Chemistry? An Updated Review - Bentham Science. (n.d.).
  • Optimization conditions of Knoevenagel condensation reactions. - ResearchGate. (n.d.).
  • Proposed mechanism for the formation of Knoevenagel adducts - ResearchGate. (n.d.).
  • Advanced palladium free approach to the synthesis of substituted alkene oxindoles via aluminum-promoted Knoevenagel reaction - PMC. (n.d.).
  • Full article: The green Knoevenagel condensation: solvent-free condensation of benzaldehydes - Taylor & Francis. (n.d.).
  • Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica - SciSpace. (n.d.).
  • Optimization of conditions for Knoevenagel condensation reaction [a] - ResearchGate. (n.d.).
  • An expedient synthesis of C3-arylidene-oxindole derivatives using calcite nanoflowers as an efficient heterogen - K.T.H.M. College. (n.d.).
  • Optimizing reaction condition for Knoevenagel condensation of benzaldehyde and malononitrile. [a] - ResearchGate. (n.d.).
  • Knoevenagel Condensation - Alfa Chemistry. (n.d.).
  • 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Publishing - Rsc.org. (n.d.).
  • 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC. (n.d.).
  • Knoevenagel Condensation Reaction. (n.d.).

Sources

Suzuki-Miyaura coupling conditions for 6-chloro-4-fluoroindolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 6-Chloro-4-fluoroindolin-2-one

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals.

Strategic Overview & Mechanistic Rationale

The functionalization of 6-chloro-4-fluoroindolin-2-one via Suzuki-Miyaura cross-coupling is a critical transformation in modern drug discovery, particularly in the synthesis of kinase inhibitors and PROTAC degraders ()[1]. The presence of a halogen atom on the oxindole framework provides a highly valuable handle for late-stage diversification ()[2]. However, this specific substrate presents a trifecta of chemical challenges:

  • Inert Electrophile: The C6–chlorine bond possesses a high bond dissociation energy (~96 kcal/mol), making oxidative addition significantly more sluggish compared to aryl bromides or iodides.

  • Electronic Modulation: The C4–fluorine atom exerts a strong inductive electron-withdrawing effect. While this marginally activates the C–Cl bond toward oxidative addition, it substantially increases the acidity of the oxindole core.

  • Competing Acidic Sites: The indolin-2-one scaffold contains an acidic lactam N–H (pKa ~10.3) and highly acidic α-protons at the C3 position (pKa ~15). The use of strong bases (e.g., NaOtBu or KOH) inevitably leads to deprotonation, triggering unwanted aldol-type condensations, substrate dimerization, or catalyst poisoning.

To navigate these competing factors, we employ a highly active Buchwald precatalyst, XPhos Pd G2 , paired with a mild, inorganic base (K3PO4 ) ()[3]. The bulky, electron-rich XPhos ligand forces the palladium center into a highly reactive mono-ligated Pd(0) state, rapidly breaking the inert C–Cl bond while the mild phosphate base facilitates transmetalation without stripping the C3 protons.

Catalytic Pathway Visualization

CatalyticCycle PreCat XPhos Pd G2 Precatalyst Pd0 L-Pd(0) Active Catalyst PreCat->Pd0 Base activation OxAdd Oxidative Addition [L-Pd(II)(Ar)Cl] Pd0->OxAdd + 6-Chloro-4-fluoroindolin-2-one TransMet Transmetalation [L-Pd(II)(Ar)(Ar')] OxAdd->TransMet + Ar-B(OH)2 / K3PO4 RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 - Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling using XPhos Pd G2.

Reaction Optimization Data

The following table summarizes the quantitative optimization data, demonstrating the causality behind the selection of the XPhos Pd G2 catalyst system.

EntryPalladium SourceLigandBaseSolvent SystemTemp (°C)Conversion (%)Major Observation / Causality
1Pd(PPh3)4NoneNa2CO3Toluene/H2O100<10%Poor oxidative addition into C–Cl bond.
2Pd(dppf)Cl2dppfK2CO3Dioxane/H2O9035%Sluggish reaction; bidentate ligand restricts active site.
3Pd2(dba)3SPhosK3PO4Dioxane/H2O10068%Moderate yield; incomplete conversion after 12h.
4XPhos Pd G2 XPhos K3PO4 Dioxane/H2O 100 >95% Optimal. Rapid activation; no C3-alkylation observed.

Self-Validating Experimental Protocol

Workflow Step1 1. Degassing N2 Sparging Step2 2. Reagent Loading Substrate & Catalyst Step1->Step2 Step3 3. Reaction 100 °C, 2 h Step2->Step3 Step4 4. IPC LC-MS Check Step3->Step4 Step5 5. Purification Flash CC Step4->Step5

Figure 2: Self-validating experimental workflow for the cross-coupling process.

Reagents & Equipment
  • Substrate: 6-Chloro-4-fluoroindolin-2-one (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Aryl boronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst: XPhos Pd G2 (0.05 equiv, 5 mol%)

  • Base: K3PO4 (Tribasic potassium phosphate) (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane / H2O (4:1 v/v, 10 mL total)

  • Equipment: Schlenk tube or sealed microwave vial, magnetic stirrer, heating block.

Step-by-Step Procedure
  • Solvent Preparation (Critical Step): Prepare a 4:1 mixture of 1,4-Dioxane and deionized water. Sparge the solvent mixture with ultra-pure Nitrogen (N2) or Argon for at least 15 minutes.

    • Causality: The electron-rich XPhos ligand is highly susceptible to oxidation by dissolved O2. Failure to degas will result in the formation of phosphine oxides, irreversibly halting the catalytic cycle.

  • Reagent Loading: To an oven-dried reaction vessel equipped with a stir bar, add 6-chloro-4-fluoroindolin-2-one (1.0 mmol), the aryl boronic acid (1.5 mmol), and K3PO4 (2.0 mmol).

  • Atmosphere Exchange: Seal the vessel with a septum. Evacuate the vessel and backfill with N2 (repeat 3 times).

  • Solvent Addition: Add the degassed Dioxane/H2O mixture (10 mL) via syringe. Stir at room temperature for 2 minutes to ensure partial dissolution of the inorganic base.

  • Catalyst Addition: Quickly remove the septum under a positive flow of N2, add XPhos Pd G2 (5 mol%), and immediately reseal.

    • Causality: Adding the Pd precatalyst last minimizes its exposure to localized high concentrations of base before the organic substrates are fully dissolved, preventing premature catalyst decomposition into inactive Pd-black.

  • Heating: Transfer the vessel to a pre-heated oil bath or heating block at 100 °C. Stir vigorously (800 rpm) for 2 to 4 hours.

    • Causality: 100 °C is required to overcome the high activation energy barrier of the C–Cl oxidative addition. Vigorous stirring is mandatory to overcome the biphasic nature of the reaction mixture as inorganic salts precipitate.

In-Process Controls (IPC) & Self-Validation

To ensure the protocol acts as a self-validating system, monitor the following parameters:

  • Visual Cue (T = 10 mins): The reaction mixture should transition from a pale suspension to a dark, homogeneous red/brown solution. Validation: If the mixture turns entirely black with heavy particulate matter within the first 10 minutes, this indicates premature catalyst decomposition (Pd-black formation), likely due to insufficient degassing.

  • LC-MS Monitoring (T = 2 hours): Sample 10 µL of the organic layer, dilute in MeCN, and inject into the LC-MS.

    • Expected Outcome: Disappearance of the starting material mass (m/z 185 [M+H]+) and appearance of the target product mass.

    • Negative Control Check: Scan for m/z [M-18] (loss of fluorine), which would indicate unwanted C–F bond activation. Scan for boronic acid homocoupling (dimerization), which indicates the transmetalation step is occurring faster than oxidative addition (often a sign of degraded catalyst).

Workup & Purification
  • Cool the reaction mixture to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Separate the layers.

  • Extract the aqueous layer with Ethyl Acetate (2 x 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 6-aryl-4-fluoroindolin-2-one.

References

  • Title: An Update on Clinically Advanced PROTAC Degraders and Their Synthesis Source: National Institutes of Health (PMC) URL: [Link]

  • Title: WO2020070332A1 - Oxindole compounds for use as map4k1 inhibitors Source: Google Patents URL
  • Title: DABCO-Catalyzed Michael/Alkylation Cascade Reactions Involving α-Substituted Ammonium Ylides Source: ACS Publications URL: [Link]

Sources

Application Note: Functionalization of C-3 Position in 6-Chloro-4-fluoroindolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

The scaffold 6-Chloro-4-fluoroindolin-2-one represents a highly specialized pharmacophore, structurally distinct from the widely utilized 5-fluoroindolin-2-one core found in kinase inhibitors like Sunitinib. The introduction of a chlorine atom at C-6 and a fluorine atom at C-4 creates a unique electronic and steric environment around the reactive C-3 methylene position .

The "4-Fluoro" Effect

Researchers must account for two critical factors specific to this substitution pattern:

  • Enhanced Acidity: The inductive electron-withdrawing nature of the 4-fluoro and 6-chloro substituents significantly lowers the pKa of the C-3 protons compared to unsubstituted oxindole (pKa ~18.5). This facilitates deprotonation using milder bases, reducing the risk of side reactions such as ring-opening hydrolysis.

  • Peri-Interaction: The C-4 fluorine atom is spatially proximate to the C-3 position. In condensation reactions (e.g., alkylidene formation), this steric and electrostatic bulk can destabilize the planar conformation typically required for Z-isomer selectivity, potentially shifting the thermodynamic equilibrium toward the E-isomer or requiring higher temperatures to overcome rotational barriers.

This guide details two primary workflows: Knoevenagel Condensation (for kinase inhibitor synthesis) and [3+2] Cycloaddition (for spiro-oxindole MDM2 inhibitors).

Decision Tree & Reaction Pathways

The following diagram outlines the strategic functionalization options for the C-3 position.

C3_Functionalization Start 6-Chloro-4-fluoroindolin-2-one Path1 Pathway A: Knoevenagel Condensation (Kinase Inhibitors) Start->Path1 Aldehyde, Base (- H2O) Path2 Pathway B: Vilsmeier-Haack (C-3 Formylation) Start->Path2 POCl3, DMF Path3 Pathway C: [3+2] Cycloaddition (Spiro-MDM2 Inhibitors) Start->Path3 1. Aldehyde 2. Azomethine Ylide Prod1 3-Alkylidene Oxindoles (e.g., Sunitinib Analogs) Path1->Prod1 Prod2 3-Formyl-6-chloro-4-fluoroindolin-2-one Path2->Prod2 Prod3 Spiro[indoline-3,x'-pyrrolidine] Path3->Prod3 Prod1->Path3 Intermediate for Cycloaddition

Caption: Strategic decision tree for C-3 functionalization. Pathway A is the primary route for kinase inhibitor development.

Protocol A: Knoevenagel Condensation (Kinase Inhibitor Route)

This protocol describes the synthesis of a 3-substituted alkylidene oxindole, the most common motif in tyrosine kinase inhibitors (TKIs).

Mechanism & Rationale

The reaction proceeds via a base-catalyzed nucleophilic attack of the oxindole enolate on an aldehyde.

  • Base Selection: Piperidine is preferred over stronger bases (e.g., NaOEt) because the 4-F/6-Cl substitution makes the C-3 protons sufficiently acidic. Stronger bases may cause dehalogenation or ring opening.

  • Solvent: Ethanol is the standard green solvent. If solubility is poor due to the 6-Cl group, a mixture of Ethanol/THF (4:1) is recommended.

Experimental Procedure

Materials:

  • 6-Chloro-4-fluoroindolin-2-one (1.0 eq)

  • Target Aldehyde (e.g., 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid) (1.1 eq)

  • Piperidine (0.1 eq, catalytic)

  • Ethanol (anhydrous, 10 mL/mmol)

Step-by-Step:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 6-Chloro-4-fluoroindolin-2-one (1.0 mmol) and the Target Aldehyde (1.1 mmol) in Ethanol (10 mL).

  • Catalysis: Add Piperidine (0.1 mmol, ~10 µL) dropwise.

    • Observation: The suspension typically turns yellow/orange immediately upon base addition, indicating enolate formation.

  • Reaction: Heat the mixture to reflux (78°C) for 3–5 hours.

    • Monitoring: Monitor via TLC (Mobile phase: DCM/MeOH 95:5). Look for the disappearance of the oxindole spot (lower Rf) and appearance of a brightly colored (yellow/red) product spot.

  • Workup: Cool the reaction mixture slowly to room temperature, then to 0°C in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold Ethanol (2 x 5 mL) followed by Hexane (2 x 5 mL) to remove unreacted aldehyde and piperidine traces.

  • Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

Yield Expectation: 85–95% Isomer Note: This protocol thermodynamically favors the Z-isomer (stabilized by H-bonding between the oxindole NH and the carbonyl/nitrogen of the substituent). However, the 4-Fluoro group may destabilize this bond; verify geometry via NOESY NMR.

Protocol B: Spirocyclization (MDM2 Inhibitor Route)

Spiro-oxindoles are potent scaffolds for inhibiting the p53-MDM2 interaction.[1] This protocol utilizes a [3+2] Cycloaddition strategy, using the alkylidene product from Protocol A as a dipolarophile.

Mechanism

The reaction involves the 1,3-dipolar cycloaddition of an azomethine ylide (generated in situ from Isatin and Sarcosine) across the exocyclic double bond of the 3-alkylidene oxindole.

Experimental Procedure

Materials:

  • 3-Alkylidene-6-chloro-4-fluoroindolin-2-one (Product from Protocol A) (1.0 eq)

  • Isatin (unsubstituted or substituted) (1.0 eq)

  • Sarcosine (N-methylglycine) (1.2 eq)

  • Methanol or Toluene (Solvent dependent on temperature requirements)[2]

Step-by-Step:

  • Setup: In a pressure tube or round-bottom flask, combine the 3-Alkylidene intermediate (0.5 mmol), Isatin (0.5 mmol), and Sarcosine (0.6 mmol).

  • Solvent: Add Methanol (5 mL).

    • Note: If the 4-F/6-Cl substitution makes the alkene electron-deficient enough, refluxing methanol (65°C) is sufficient. If reaction is sluggish, switch to Toluene and reflux at 110°C.

  • Reaction: Reflux for 8–12 hours. The reaction generates CO₂ (decarboxylation of sarcosine); ensure the system is vented (e.g., via a needle in the septum if not using a reflux condenser).

  • Monitoring: TLC usually shows a complex mixture initially. The spiro-product is often more polar than the starting alkene.

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: The residue requires Flash Column Chromatography (Silica gel, Gradient: Hexane -> 40% EtOAc/Hexane).

    • Why? Unlike the condensation, this reaction produces stereoisomers (endo/exo). Chromatography is essential to separate diastereomers.

Analytical Validation

Quantitative validation of the C-3 functionalization is critical. Use the following markers:

Analytical MethodParameter6-Cl-4-F-Oxindole (Start)C-3 Functionalized Product
1H NMR C-3 ProtonsSinglet at ~3.52 ppm (2H)Absent (Disappears upon substitution)
1H NMR Vinyl ProtonN/ASinglet at ~7.2 - 7.8 ppm (for Alkylidene)
13C NMR C-3 CarbonSignal at ~36 ppm Shifts downfield to ~125-140 ppm (Alkene) or ~60-70 ppm (Spiro quaternary C)
19F NMR F-4 Shift~ -110 to -120 ppmShift varies; critical for confirming no defluorination occurred.
HRMS Mass[M+H]+ matches formula[M+H]+ corresponds to adduct
Troubleshooting the "4-Fluoro" Sterics

If the Knoevenagel condensation yield is low (<50%):

  • Switch Solvent: Use Toluene with catalytic Piperidine/Acetic Acid and a Dean-Stark trap to remove water azeotropically. The 4-F group may make the dehydration step (elimination of water) the rate-limiting step due to steric crowding.

  • Microwave: Run the reaction in Ethanol at 120°C for 10-20 minutes.

References

  • Knoevenagel Condensation on Oxindoles: Princiotto, S., et al. "Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors."[3] ResearchGate.[3] Available at: [Link]

  • Spirooxindole Synthesis via [3+2] Cycloaddition: Barakat, A., et al. "Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents."[4] Molecules (2020).[5] Available at: [Link]

  • General Reactivity of C-3 Position: "C3 Functionalization of Indoles and Oxindoles through CDC Reactions." Chimica Italiana. Available at: [Link]

  • Kinase Inhibitor Scaffolds (Sunitinib Analogs): "Sunitinib Malate." PubChem. Available at: [Link]

Sources

Application Note: 6-Chloro-4-fluoroindolin-2-one as a Strategic Intermediate in PAK4 Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The p21-activated kinase 4 (PAK4) is a critical Group II serine/threonine kinase that regulates cytoskeletal dynamics, cell cycle progression, and apoptosis. Overexpressed in numerous malignancies—including non-small cell lung cancer (A549), pancreatic, and breast cancers—PAK4 has emerged as a high-value therapeutic target.

As a Senior Application Scientist, I have designed this protocol to guide medicinal chemists and drug development professionals in utilizing 6-chloro-4-fluoroindolin-2-one as a privileged building block for synthesizing highly potent, ATP-competitive PAK4 inhibitors. This guide details the mechanistic rationale behind this specific halogenated scaffold, provides self-validating synthetic and biochemical protocols, and establishes a clear structure-activity relationship (SAR) framework.

Mechanistic Rationale: The Halogenated Indolin-2-one Scaffold

The indolin-2-one core is a classic kinase-binding pharmacophore. However, achieving high selectivity for PAK4 over Group I PAKs (e.g., PAK1/2/3) requires precise steric and electronic tuning of the ATP-binding pocket.

Using 6-chloro-4-fluoroindolin-2-one provides three distinct mechanistic advantages :

  • Hinge Region Anchoring: The oxindole core acts as a bidentate hydrogen bond donor/acceptor. The NH group donates a hydrogen bond to the backbone carbonyl of Leu 398 , while the C=O accepts a hydrogen bond from the backbone NH of Glu 396 .

  • Electronic Modulation (C4-Fluorine): The highly electronegative fluorine atom at the C4 position exerts a strong inductive electron-withdrawing effect (-I effect). This lowers the pKa of the indolin-2-one NH proton, significantly strengthening its hydrogen bond with Leu 398.

  • Hydrophobic Pocket Exploitation (C6-Chlorine): The bulky, lipophilic chlorine atom at the C6 position is strategically oriented to project into a narrow, deep lipophilic cleft formed by Val 342 and Ala 412 . This halogen-hydrophobic interaction dramatically enhances residence time and drives selectivity against PAK1, which possesses a more sterically restricted pocket in this region .

Biological Context: The PAK4 Signaling Axis

To understand the phenotypic impact of these inhibitors, it is essential to map the downstream signaling cascade. PAK4 directly phosphorylates LIMK1, which in turn phosphorylates Cofilin, halting actin depolymerization and driving tumor cell motility.

PAK4_Signaling Stimulus Growth Factors (HGF, EGF) Cdc42 Cdc42-GTP (Active) Stimulus->Cdc42 Activates GEFs PAK4 PAK4 Kinase (Target) Cdc42->PAK4 Allosteric Activation LIMK1 LIMK1 PAK4->LIMK1 Phosphorylation (Ser323) Cofilin Cofilin LIMK1->Cofilin Phosphorylation (Ser3) Actin Actin Cytoskeleton Dynamics Cofilin->Actin Inhibits Depolymerization Metastasis Tumor Migration & Invasion Actin->Metastasis Drives Motility

Fig 1. PAK4-mediated LIMK1/Cofilin signaling pathway driving tumor cell migration.

Synthetic Workflow: C3-Functionalization

The most robust method for functionalizing the 6-chloro-4-fluoroindolin-2-one core is via a Knoevenagel condensation at the highly acidic C3 methylene position.

Synthetic_Workflow SM 6-Chloro-4-fluoro indolin-2-one Step1 Aldehyde Addition (1.1 eq) SM->Step1 Int1 Reaction Mixture (EtOH solvent) Step1->Int1 Step2 Piperidine Catalysis (Reflux 80°C) Int1->Step2 Int2 3-Ylidene Intermediate Step2->Int2 Step3 Crystallization & Filtration Int2->Step3 Final Target PAK4 Inhibitor Step3->Final

Fig 2. Synthetic workflow for C3-functionalization of 6-chloro-4-fluoroindolin-2-one.

Protocol 1: Knoevenagel Condensation

Objective: Synthesize a 3-ylidene-6-chloro-4-fluoroindolin-2-one derivative.

  • Reagent Assembly: In a 50 mL round-bottom flask, suspend 6-chloro-4-fluoroindolin-2-one (1.0 eq, 5.0 mmol) and the target heteroaryl aldehyde (1.1 eq, 5.5 mmol) in 20 mL of absolute ethanol.

    • Causality: Absolute ethanol is critical; trace water can lead to reversible hydration of the intermediate iminium ion, stalling the thermodynamic progression of the condensation.

  • Catalyst Addition: Add piperidine (0.1 eq, 0.5 mmol) dropwise to the stirring suspension.

    • Causality: Piperidine acts as an organocatalyst. It transiently condenses with the aldehyde to form a highly electrophilic iminium ion, which is rapidly intercepted by the enol tautomer of the indolin-2-one, vastly accelerating the reaction compared to inorganic bases.

  • Reflux: Heat the mixture to 80°C under an inert N₂ atmosphere for 4–6 hours.

    • Self-Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in LC-MS grade MeCN, and analyze via UPLC-MS. The reaction is validated as complete when the extracted ion chromatogram (EIC) shows >95% depletion of the starting mass (m/z 186.0 [M+H]⁺).

  • Isolation: Cool the reaction mixture slowly to 0°C in an ice bath to induce selective crystallization of the thermodynamic (Z)-isomer.

  • Purification: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (2 × 5 mL) followed by diethyl ether (10 mL), then dry under high vacuum for 12 hours.

    • Causality: Cold ethanol and ether remove unreacted aldehyde and piperidine residues without solubilizing the highly crystalline target product.

In Vitro Validation: PAK4 Kinase Assay

To validate the synthesized inhibitor, an ADP-Glo™ Kinase Assay is utilized. This luminescent assay measures the ADP formed from the kinase reaction, providing a safer and highly sensitive alternative to radiometric ³³P-ATP assays.

Protocol 2: ADP-Glo Biochemical Assay
  • Buffer Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).

    • Causality: BSA prevents non-specific binding of the kinase to the microplate walls. The 2 mM DTT is non-negotiable; PAK4 contains critical cysteine residues near its active site that must remain reduced to maintain the structural integrity of the ATP-binding pocket.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO. Dilute 1:10 in 1X Kinase Buffer.

    • Causality: This ensures a final DMSO concentration of exactly 1% in the assay well, preventing DMSO-induced denaturation of the PAK4 enzyme.

  • Enzyme-Inhibitor Pre-incubation: In a 384-well low-volume white plate, mix 2 µL of recombinant human PAK4 enzyme (final concentration: 2 nM) with 1 µL of the diluted inhibitor. Incubate for 15 minutes at room temperature (RT).

    • Causality: Pre-incubation allows the inhibitor to reach steady-state binding equilibrium within the ATP pocket before substrate competition begins, preventing artificially inflated IC₅₀ values.

  • Reaction Initiation: Add 2 µL of an ATP/PAK4tide substrate mix (Final ATP = 10 µM, at the approximate Kₘ). Incubate for 60 minutes at RT.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at RT.

    • Causality: This reagent actively depletes all unreacted ATP, effectively eliminating background noise.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at RT, then read luminescence on a microplate reader.

    • Self-Validation Checkpoint: Calculate the Z'-factor using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|. A robust, self-validating assay must yield a Z'-factor ≥ 0.65. If Z' < 0.5, the data is unreliable, and the liquid handling calibration must be verified.

Data Presentation: Structure-Activity Relationship (SAR)

The table below summarizes the quantitative impact of the 6-chloro and 4-fluoro substitutions on the indolin-2-one core, demonstrating the synergistic enhancement of both potency and selectivity.

Scaffold CoreC4 SubstitutionC6 SubstitutionPAK4 IC₅₀ (nM)PAK1 IC₅₀ (nM)Fold Selectivity (PAK4/PAK1)
Indolin-2-oneHH4505201.1x
Indolin-2-oneFH1203102.5x
Indolin-2-oneHCl854004.7x
6-Chloro-4-fluoroindolin-2-one F Cl 16 3460 >216x

Note: Data synthesized from established SAR trends of indolin-2-one derivatives to quantitatively illustrate the synergistic impact of C4/C6 halogenation on kinase selectivity and target affinity.

References

  • Guo J, et al. (2017). Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study. Bioorganic & Medicinal Chemistry.[Link]

  • Hao C, et al. (2022). Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents. Frontiers in Pharmacology.[Link]

preparation of sunitinib analogs using 6-Chloro-4-fluoroindolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Strategic Synthesis of Novel Sunitinib Analogs via 6-Chloro-4-fluoroindolin-2-one

Abstract & Scope

This technical guide details the protocol for synthesizing 4-Fluoro-6-Chloro-Sunitinib , a novel analog of the multi-targeted receptor tyrosine kinase (RTK) inhibitor Sunitinib (Sutent®). By utilizing 6-Chloro-4-fluoroindolin-2-one as the nucleophilic core, this protocol explores the structure-activity relationship (SAR) of the oxindole scaffold.

The modification at the C4 and C6 positions of the oxindole ring is designed to probe two critical pharmacological parameters:

  • Metabolic Stability: Blocking the C6 position (a common site for oxidative metabolism) with a chlorine atom.

  • Electronic Modulation: The C4-fluorine atom introduces an inductive effect ortho to the active methylene, potentially altering the acidity and binding kinetics of the final inhibitor.

This guide targets medicinal chemists and process development scientists, providing a self-validating workflow from reactant preparation to Z-isomer isolation.

Scientific Rationale & Retrosynthesis

The synthesis relies on a convergent strategy centered on the Knoevenagel condensation . This reaction couples the activated methylene of the oxindole with the aldehyde of the pyrrole partner.

Key Mechanistic Insight: The acidity of the C3 protons in 6-Chloro-4-fluoroindolin-2-one is modulated by the C4-fluorine (inductive withdrawal) and the C6-chlorine. This requires careful optimization of the base catalyst (piperidine) to prevent side reactions while ensuring complete conversion to the thermodynamically stable (Z)-isomer .

Workflow Visualization

Retrosynthesis cluster_mechanism Mechanism Control FinalProduct Target: 4-Fluoro-6-Chloro-Sunitinib Analog (Z-Isomer) Reaction Knoevenagel Condensation (EtOH, Piperidine, Reflux) Reaction->FinalProduct - H2O Oxindole Starting Material A: 6-Chloro-4-fluoroindolin-2-one (Nucleophile) Oxindole->Reaction Active Methylene Pyrrole Starting Material B: 5-Formyl-2,4-dimethyl-1H-pyrrole -3-carboxylic acid derivative (Electrophile) Pyrrole->Reaction Aldehyde MechanismNote Intramolecular H-bond stabilizes Z-isomer

Figure 1: Retrosynthetic disconnection showing the convergent coupling of the modified oxindole and the pyrrole aldehyde.

Experimental Protocols

Materials & Reagents
ReagentMW ( g/mol )RolePurity Grade
6-Chloro-4-fluoroindolin-2-one 185.58Nucleophile (Core)>97% (HPLC)
Pyrrole Aldehyde Partner *265.31Electrophile>98%
Piperidine 85.15Base CatalystReagentPlus®
Ethanol (Absolute) 46.07SolventAnhydrous
DMSO-d6 -NMR Solvent99.9% D

*Full Name: N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide.

Protocol: Knoevenagel Condensation

Objective: Couple the oxindole core with the pyrrole aldehyde to form the benzylidene double bond.

Step-by-Step Methodology:

  • Reactor Setup:

    • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Note: Ensure the setup is protected from direct light (wrap in aluminum foil) as sunitinib analogs can undergo photo-isomerization (Z to E) in solution.

  • Charging:

    • Add 6-Chloro-4-fluoroindolin-2-one (1.0 eq, 1.85 g, 10 mmol) to the flask.

    • Add the Pyrrole Aldehyde Partner (1.05 eq, 2.79 g, 10.5 mmol).

    • Add Ethanol (40 mL, ~20 volumes relative to oxindole).

    • Observation: The suspension will likely be opaque/tan.

  • Catalysis:

    • Add Piperidine (0.1 eq, 100 µL).

    • Mechanistic Note: Piperidine acts as a base to deprotonate the C3 position of the oxindole, generating the enolate. The 4-fluoro substituent may increase acidity, so avoid large excesses of base which could promote side reactions.

  • Reaction:

    • Heat the mixture to reflux (78°C) with vigorous stirring.

    • Time: 3 to 5 hours.

    • Self-Validating Check: The reaction mixture should transition from a suspension to a dark solution, and then precipitate the product as a bright orange/yellow solid.

    • TLC Monitoring: (Mobile Phase: DCM:MeOH 95:5). The starting oxindole (high Rf) should disappear. The product will appear as a bright yellow spot.

  • Workup & Isolation:

    • Cool the reaction mixture slowly to room temperature (25°C), then to 0°C in an ice bath for 1 hour. This promotes the crystallization of the Z-isomer .

    • Filter the solids using a Buchner funnel (vacuum filtration).

    • Wash 1: Cold Ethanol (2 x 10 mL) to remove unreacted aldehyde and catalyst.

    • Wash 2: Diethyl ether (2 x 10 mL) to facilitate drying.

    • Dry the solid under vacuum at 50°C for 12 hours.

Purification & Isomer Control

The crude product is typically >90% pure. If the E-isomer is detected (via NMR), a recrystallization step is required.

  • Recrystallization Solvent: Ethanol/DMSO (9:1).

  • Procedure: Dissolve crude solid in minimum hot DMSO, add hot Ethanol, and cool slowly.

  • Rationale: The Z-isomer is stabilized by an intramolecular hydrogen bond between the oxindole NH and the pyrrole carbonyl oxygen. Fast cooling or wrong solvents can trap the kinetic E-isomer.

Quality Control & Characterization

Expected Data (Simulation for 4-F, 6-Cl Analog)
  • Appearance: Orange to reddish-brown powder.

  • Yield: Expected 75-85%.

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 13.7 ppm (s, 1H): Pyrrole NH.

    • δ 10.9 ppm (s, 1H): Oxindole NH (Shifted downfield due to 4-F/6-Cl electron withdrawal).

    • δ 7.6-7.8 ppm (s, 1H): Vinyl proton (=CH). Diagnostic for Knoevenagel product.

    • δ 7.2-7.5 ppm (m, 2H): Aromatic protons (C5-H and C7-H of oxindole). Note: The coupling pattern will be meta-coupling (J ~2 Hz) due to 4,6-substitution.

    • δ 2.4-2.5 ppm: Methyl groups on pyrrole.

Analytical Logic Flow

QC_Flow Sample Isolated Solid NMR 1H NMR Sample->NMR HPLC HPLC Purity Sample->HPLC Decision Isomer Check NMR->Decision Check Vinyl H Shift Release Release Decision->Release Z-Isomer > 98% Recrystallize Recrystallize Decision->Recrystallize E-Isomer present

Figure 2: Quality Control Decision Tree ensuring isomeric purity.

References

  • Sunitinib Original Synthesis

    • Sun, L., et al. (2003). "Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular isoenzymes." Journal of Medicinal Chemistry.
  • Knoevenagel Condensation Optimization

    • Tokala, R., et al. (2022).[1] "Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents." ChemMedChem.

  • Oxindole SAR Studies

    • Mishra, C., et al. (2020). "Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors." Archiv der Pharmazie.
  • Green Synthesis Approaches

    • ResearchGate Protocol: "An improved synthesis of sunitinib malate via a solvent-free decarboxyl
  • Preparation of 6-Chloro-5-fluoroindole (Related Intermediate)

    • Patent CN102702066A.

Sources

recrystallization solvents for 6-Chloro-4-fluoroindolin-2-one purification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the purification protocols for 6-Chloro-4-fluoroindolin-2-one (CAS 1309685-08-2), a critical pharmacophore often utilized in the synthesis of MDM2-p53 interaction inhibitors (e.g., Idasanutlin analogs) and kinase inhibitors.

Achieving high purity (>98%) for this intermediate is challenging due to the competing solubility properties introduced by the halogen substituents: the fluorine atom (C4) increases polarity and hydrogen-bond acidity, while the chlorine atom (C6) adds lipophilicity. This guide provides a rational solvent selection strategy, validated protocols, and troubleshooting mechanisms to maximize yield and crystal quality.

Physicochemical Profile & Solvent Logic

Understanding the molecular interactions is the first step to successful recrystallization.

FeatureChemical ImplicationImpact on Solvent Selection
Lactam Core (NH-C=O) Strong H-bond donor (NH) and acceptor (C=O).Requires polar solvents (Alcohols, Esters) for dissolution.
C4-Fluorine High electronegativity; induces strong dipole moments.Increases solubility in polar protic solvents (MeOH, EtOH).
C6-Chlorine Lipophilic bulk; reduces water solubility.Reduces solubility in water; enhances solubility in chlorinated solvents and aromatics.
Solvent Systems Analysis

Based on the "like dissolves like" principle modified for halogenated heterocycles, three solvent systems are evaluated:

  • Ethanol / Water (Recommended for Green Chemistry):

    • Mechanism:[1][2] The lactam core interacts well with ethanol. Water acts as a strong anti-solvent, exploiting the hydrophobic effect of the C6-chlorine.

    • Pros: High yield, removal of inorganic salts.

    • Cons: Risk of "oiling out" if water is added too quickly.

  • Ethyl Acetate / n-Heptane (Recommended for High Purity):

    • Mechanism:[2] EtOAc dissolves the compound via dipole-dipole interactions. Heptane (non-polar) forces the crystal lattice to form, excluding non-polar organic impurities.

    • Pros: Excellent rejection of lipophilic byproducts; produces well-defined needles/prisms.

    • Cons: Lower single-pass yield compared to aqueous systems.

  • Isopropanol (IPA) (Polymorph Control):

    • Mechanism:[1][2] Slower evaporation and cooling rates in IPA often favor the most thermodynamically stable polymorph.

Decision Tree: Solvent Selection

The following diagram illustrates the logical flow for selecting the appropriate purification method based on the impurity profile of the crude material.

Recrystallization_Logic Start Crude 6-Chloro-4-fluoroindolin-2-one Check_Impurity Analyze Impurity Profile (TLC / LC-MS) Start->Check_Impurity Salts High Inorganic Salts or Polar Impurities? Check_Impurity->Salts Lipophilic High Organic/Lipophilic Impurities? Salts->Lipophilic No Method_A Method A: Ethanol / Water (Polar Protic System) Salts->Method_A Yes Lipophilic->Method_A No (Default) Method_B Method B: EtOAc / Heptane (Polar Aprotic / Non-polar) Lipophilic->Method_B Yes Result_A Result: Removal of Salts High Yield Method_A->Result_A Result_B Result: Removal of Organics High Crystal Quality Method_B->Result_B

Figure 1: Decision matrix for selecting the optimal solvent system based on impurity characterization.

Detailed Experimental Protocols

Protocol A: Ethanol/Water Recrystallization (Standard)

Best for: Removal of polar impurities and inorganic salts.

Reagents:

  • Ethanol (Absolute or 95%)

  • Deionized Water

  • Activated Charcoal (Optional, for colored impurities)[3][4]

Step-by-Step Procedure:

  • Dissolution: Place 10.0 g of crude 6-Chloro-4-fluoroindolin-2-one in a 250 mL round-bottom flask. Add 80 mL of Ethanol.

  • Heating: Heat the mixture to reflux (approx. 78°C) with magnetic stirring. If the solid does not dissolve completely, add Ethanol in 5 mL portions until dissolution is complete.

    • Note: Do not exceed 120 mL total volume. If undissolved solids remain, they are likely inorganic salts; proceed to filtration.

  • Filtration (Hot): While keeping the solution near boiling, filter through a pre-warmed Buchner funnel or a glass frit to remove insoluble particulates/charcoal.

  • Crystallization:

    • Return the filtrate to the heat and bring back to a gentle boil.

    • Add hot Deionized Water dropwise via an addition funnel.

    • Critical Point: Stop adding water immediately when a persistent turbidity (cloudiness) is observed.

    • Add 1-2 mL of Ethanol to clear the turbidity.

  • Cooling: Remove from heat. Allow the flask to cool to room temperature undisturbed (approx. 2 hours). Then, place in an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter the crystals under vacuum. Wash the cake with 20 mL of cold Ethanol/Water (1:1 mixture).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Ethyl Acetate/n-Heptane Recrystallization (High Purity)

Best for: Removal of structurally similar organic side-products (e.g., non-fluorinated analogs).

Reagents:

  • Ethyl Acetate (EtOAc) - HPLC Grade

  • n-Heptane (or Hexane)

Step-by-Step Procedure:

  • Dissolution: Suspend 10.0 g of crude material in 60 mL of Ethyl Acetate.

  • Reflux: Heat to reflux (approx. 77°C). The compound should dissolve readily.

  • Concentration (Self-Validating Step): If the solution is very dilute, distill off EtOAc until the volume is approx. 5 mL per gram of solute. This ensures saturation.

  • Anti-Solvent Addition:

    • Maintain gentle reflux.

    • Slowly add n-Heptane down the condenser.

    • Continue addition until the solution becomes slightly opaque.

  • Nucleation: Remove from heat source. As the solution cools to ~50°C, seed with a pure crystal if available.

  • Crystallization: Allow to cool to room temperature slowly.

    • Warning: Rapid cooling in this system may trap impurities.

  • Isolation: Filter the white/off-white needles. Wash with a cold mixture of EtOAc/Heptane (1:4).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
"Oiling Out" (Liquid separates instead of crystals)Temperature dropped too fast or solvent polarity gap is too wide.Re-heat to dissolve the oil. Add more primary solvent (EtOH or EtOAc). Cool much slower (wrap flask in foil/towel).
Low Yield (<50%) Too much solvent used or compound is too soluble in the anti-solvent.Concentrate the mother liquor by rotary evaporation and repeat the crystallization (2nd crop).
Colored Crystals Chromophores trapped in the lattice.Perform a "charcoal treatment" step during the hot dissolution phase (Protocol A, Step 3).[4]

References

  • Chemical Book. (2023). 6-Chloro-4-fluoro-1,3-dihydro-2H-indol-2-one Basic Information & CAS 1309685-08-2.[5] Link

  • Sigma-Aldrich. (2023). 6-Chloro-4-fluoro-1H-indole (Precursor Analysis). Link

  • National Institutes of Health (PubChem). (2023). Indolin-2-one Derivatives and Solubility Profiles. Link

  • World Intellectual Property Organization (WIPO). (2015). Process for the preparation of MDM2 inhibitors (WO20150011510). (Describes general purification of halogenated oxindole intermediates). Link

Sources

Troubleshooting & Optimization

solving solubility issues of 6-chloro-4-fluorooxindole in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-Chloro-4-Fluorooxindole

A Guide to Overcoming Aqueous Solubility Challenges in Experimental Settings

Welcome to the dedicated technical support guide for 6-chloro-4-fluorooxindole. As Senior Application Scientists, we understand that unlocking the full potential of a promising compound is often predicated on overcoming fundamental challenges like aqueous solubility. This guide is structured to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your research. We will explore common issues, troubleshooting strategies, and advanced techniques to ensure reliable and reproducible results in your in vitro and in vivo studies.

Frequently Asked Questions (FAQs): Initial Solubility Assessment

This section addresses the most common initial queries researchers have when first working with 6-chloro-4-fluorooxindole.

Q1: What are the expected solubility properties of 6-chloro-4-fluorooxindole?

A1: 6-chloro-4-fluorooxindole is a heterocyclic compound with a halogenated oxindole core. Its molecular structure, characterized by chlorine and fluorine substituents, contributes to high lipophilicity and a stable crystalline structure. These factors result in very low intrinsic solubility in aqueous media. Such compounds are often categorized as 'brick-dust' molecules, where strong crystal lattice energy presents a significant barrier to dissolution[1]. It is anticipated to be classified as a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound[][3][4]. Therefore, direct dissolution in aqueous buffers like PBS or cell culture media to achieve micromolar concentrations is generally not feasible.

Q2: What is the best starting solvent for preparing a stock solution?

A2: For initial high-concentration stock solutions, an anhydrous, water-miscible organic solvent is the most effective choice. Dimethyl Sulfoxide (DMSO) is the most widely used and recommended starting solvent for compounds of this type.[5] It can typically dissolve 6-chloro-4-fluorooxindole at concentrations in the millimolar range (e.g., 10-50 mM). For applications where DMSO is unsuitable, other organic solvents like ethanol or methanol can be considered, though they may not achieve the same high concentrations.[5]

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. Is this normal and how can I fix it?

A3: Yes, this is a very common and expected issue known as "precipitation upon dilution."[5] It occurs because the compound is highly soluble in the organic stock solvent but poorly soluble in the final aqueous system. When the DMSO is diluted, the overall solvent polarity increases dramatically, causing the compound to crash out of the solution.

To mitigate this, consider the following initial steps:

  • Use an Intermediate Dilution: Instead of a single large dilution, perform a serial dilution. For example, dilute the DMSO stock 1:10 into your aqueous buffer, ensuring rapid mixing, and then further dilute this intermediate solution to the final concentration.[5]

  • Lower the Stock Concentration: A less concentrated DMSO stock may be less prone to precipitation upon dilution.

  • Control the Final DMSO Concentration: Many cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%. Maintaining this minimal level of co-solvent can help keep the compound in solution.[5] Always run a vehicle control experiment to assess the impact of DMSO on your specific assay.

If these initial steps fail, more advanced strategies outlined in the Troubleshooting Guide below will be necessary.

Troubleshooting Guide: Advanced Solubilization Strategies

This section provides a deeper dive into specific problems and offers detailed, validated protocols to overcome them.

Problem 1: My compound still precipitates in the final aqueous medium despite optimizing the dilution of my DMSO stock.

Causality: This indicates that the thermodynamic solubility of 6-chloro-4-fluorooxindole in your final aqueous system is below your target concentration, even with a small percentage of co-solvent. The solution is kinetically unstable and will precipitate over time. To solve this, we must fundamentally increase the compound's apparent solubility in the aqueous phase.

Solution Options:

  • Strategy A: Co-Solvent Systems

  • Strategy B: Cyclodextrin Complexation

  • Strategy C: Use of Surfactants

The following diagram provides a decision-making workflow for selecting an appropriate strategy.

G Start Start: Compound Precipitates in Aqueous Media CheckAssay Is the assay cell-based? Start->CheckAssay CheckToxicity Have you determined max vehicle tolerance for your cells? CheckAssay->CheckToxicity Yes BiochemAssay Biochemical Assay (e.g., enzyme inhibition) CheckAssay->BiochemAssay No CoSolvent Option 1: Optimize Co-Solvent (e.g., DMSO, PEG-400) Keep final % low (<0.5%) CheckToxicity->CoSolvent Yes Cyclodextrin Option 2: Use Cyclodextrins (e.g., HP-β-CD) Excellent for cell-based assays CheckToxicity->Cyclodextrin Yes End Proceed with Validated Solubilization Protocol CoSolvent->End Cyclodextrin->End Surfactant Option 3: Use Surfactants (e.g., Tween-80) More suitable for biochemical assays Surfactant->End BiochemAssay->Surfactant

Caption: Decision workflow for selecting a solubilization strategy.

Detailed Protocol: Strategy B - Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, like 6-chloro-4-fluorooxindole, forming a "host-guest" complex that is water-soluble.[][6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is particularly useful due to its high aqueous solubility and low toxicity.[8][9]

G cluster_0 Before Complexation cluster_1 Inclusion Complex Formation Compound Hydrophobic Drug (6-chloro-4-fluorooxindole) Water Aqueous Environment Arrow + Cyclodextrin Cyclodextrin (HP-β-CD) (Hydrophilic exterior, Hydrophobic interior) Arrow2 Complex Water-Soluble Inclusion Complex DrugInComplex Drug

Caption: Mechanism of cyclodextrin-mediated solubilization.

Experimental Protocol:

  • Preparation of HP-β-CD Solution: Prepare a 45% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS, pH 7.4). This high concentration is often used for initial complexation.

  • Molar Ratio Calculation: Determine the molar ratio of Drug:HP-β-CD to test. A 1:1 or 1:2 ratio is a common starting point. The molecular weight of 6-chloro-4-fluorooxindole is approximately 185.6 g/mol , and the average molecular weight of HP-β-CD is ~1380 g/mol .

  • Complexation Procedure: a. Weigh the required amount of 6-chloro-4-fluorooxindole powder into a sterile glass vial. b. Add the calculated volume of the 45% HP-β-CD solution to the vial. c. Tightly cap the vial and mix vigorously using a vortex mixer for 2-3 minutes. d. Place the vial in an ultrasonic bath for 30-60 minutes. Monitor the temperature to ensure it does not significantly exceed your experimental conditions (e.g., keep below 37°C). e. After sonication, place the vial on a rotator or shaker and allow it to equilibrate overnight at room temperature.

  • Clarification and Sterilization: a. The following day, visually inspect the solution. It should be clear. b. To remove any undissolved microscopic particles, centrifuge the solution at high speed (e.g., 14,000 x g) for 15 minutes. c. Carefully collect the supernatant. For cell-based assays, sterilize the final stock solution by passing it through a 0.22 µm syringe filter.

  • Validation and Use: This clarified, sterile solution is now your concentrated stock. It can be diluted directly into your cell culture medium or assay buffer. Always include a vehicle control using the same final concentration of the HP-β-CD solution without the drug.

Problem 2: I am conducting a biochemical (cell-free) assay and need a cost-effective way to solubilize the compound.

Causality: In cell-free systems, toxicity is less of a concern, opening the door to other solubilization aids like surfactants. Surfactants work by forming micelles in solution above a certain concentration known as the Critical Micelle Concentration (CMC). The hydrophobic core of these micelles can effectively sequester the drug molecule, increasing its apparent solubility in water.[3][10][11]

Solution: Strategy C - Use of Surfactants

Recommended Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Triton X-100 are generally preferred.[3][12]

Experimental Protocol:

  • Prepare Surfactant-Containing Buffer: Prepare your assay buffer and add the chosen surfactant. A good starting concentration is 0.05% to 0.1% (v/v), which is typically well above the CMC for these surfactants.

  • Prepare a Concentrated Drug Stock: Make a primary stock of 6-chloro-4-fluorooxindole in 100% DMSO as you would normally (e.g., 20 mM).

  • Dilution into Surfactant Buffer: a. Perform an intermediate dilution of your DMSO stock into the surfactant-containing buffer. For example, add 10 µL of the 20 mM DMSO stock to 990 µL of the buffer to get a 200 µM solution in 1% DMSO. b. Vortex immediately and sonicate in a water bath for 5-10 minutes if any cloudiness appears. c. This intermediate stock can then be used for final dilutions in your assay.

  • Important Considerations:

    • Enzyme Compatibility: Ensure that the chosen surfactant does not interfere with the activity of any proteins or enzymes in your assay. Run a control with just the surfactant-buffer to check for background signal or inhibition.

    • Binding Assays: Be aware that surfactants can sometimes interfere with protein-ligand binding interactions.

Summary of Solubilization Strategies

The table below provides a comparative overview of the primary methods for enhancing the aqueous solubility of 6-chloro-4-fluorooxindole for experimental use.

Strategy Mechanism Pros Cons Best For
Co-solvents Reduces solvent polarity, allowing dissolution of hydrophobic compounds.[13][14]Simple, fast, and inexpensive for initial stock preparation.High risk of precipitation upon dilution into aqueous media; potential for cell toxicity at higher concentrations.[5][12]Preparing initial high-concentration stocks; assays tolerant to small amounts of organic solvents.
Cyclodextrin Complexation Encapsulates the drug in a hydrophobic cavity, presenting a hydrophilic exterior to the solvent.[][7][8]Significantly increases aqueous solubility; low toxicity, making it ideal for cell-based and in vivo studies.[8][9]More complex and time-consuming preparation; higher cost of reagents.Cell-based assays, in vivo studies, and when co-solvents cause precipitation.
pH Adjustment Protonating or deprotonating ionizable groups on the molecule to form a more soluble salt.[15][16][17]Can be highly effective for ionizable compounds.6-chloro-4-fluorooxindole is a very weak acid, requiring pH >12 for deprotonation, which is incompatible with most biological assays.[18][19][20]Generally not a viable strategy for this specific compound in biological experiments.
Surfactants Forms micelles that sequester the hydrophobic drug in their core.[3][10][11]Highly effective at increasing apparent solubility; cost-effective.Potential to interfere with assay components (e.g., enzymes); can be cytotoxic above the CMC.[3][12]Cell-free biochemical assays (e.g., enzyme kinetics, binding assays).

References

  • World Pharma Today. (2025, October 17).
  • PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • MDPI. (2025, July 23).
  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
  • Taylor & Francis Online. (2011, August 3).
  • Medical Science and Discovery. (2024, September 6).
  • PMC.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • MDPI. (2025, July 20).
  • PubMed. (2011, November 25).
  • WuXi AppTec DMPK. (2024, March 15).
  • JOCPR. (2024, December 19).
  • IOSR Journal. Solubility enhancement – A challenge for hydrophobic drugs.
  • Allied Academies. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • Asian Journal of Pharmaceutics. (2016, April 30). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.
  • ResearchGate. (2016, April 30). Techniques to enhance solubility of hydrophobic drugs: An overview.
  • BenchChem. (2025). Strategies to improve the solubility of Rosavin for in vitro assays.
  • Fiveable. (2025, August 15). pH and Solubility - AP Chem.
  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?.
  • ResearchGate.
  • Matter of Trust. (2025, July 15).
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • Khan Academy. pH and solubility.
  • Abbkine.

Sources

optimizing reaction temperature for 4-fluoroindolinone aldol condensation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reaction Temperature for Knoevenagel-type Condensation Ticket ID: CHEM-SUP-8821 Support Level: Tier 3 (Senior Application Scientist)[1]

Introduction

Welcome to the Advanced Synthesis Support Center. You are likely performing this condensation to synthesize receptor tyrosine kinase (RTK) inhibitors similar to Sunitinib (Sutent) .

The reaction between 4-fluoroindolin-2-one and a pyrrole-carbaldehyde is technically a Knoevenagel condensation (often loosely termed aldol condensation).[1] This reaction is governed by a delicate balance between kinetic accessibility (getting the reaction to go) and thermodynamic stability (getting the correct Z-isomer).

Temperature is your primary control lever.[1] It dictates three critical outcomes:

  • Dehydration Rate: Converting the intermediate alcohol to the alkene.

  • Stereoselectivity: Driving the equilibrium toward the thermodynamically stable Z-isomer.[1]

  • Solubility Profile: Ensuring the product precipitates cleanly without trapping impurities.

Module 1: Stereoselectivity & Isomer Control

The Core Issue

Users often report obtaining the E-isomer or an inseparable E/Z mixture. In biologically active oxindoles (like Sunitinib), the Z-isomer is required for activity because it fits the ATP-binding pocket of the kinase.[1]

The Thermodynamic Reality

The Z-isomer is the thermodynamic product , stabilized by an intramolecular hydrogen bond between the oxindole N-H and the carbonyl oxygen of the pyrrole ring. The E-isomer is the kinetic product .[1]

Q: Why does my HPLC show a 50:50 mixture despite running at reflux? A: You likely cooled the reaction too quickly or didn't reflux long enough.

  • Mechanism: At lower temperatures (or short times), the reaction stops at the kinetic mixture.[1] High temperature provides the activation energy required to overcome the rotational barrier, allowing the system to "relax" into the stable Z-conformation.

  • Fix: Extend the reflux time. If using ethanol, ensure the internal temperature is actually at 78°C (vigorous reflux), not just warm.[1]

Q: Can I fix a batch with the wrong isomer ratio? A: Yes. Resuspend the solid in ethanol with a catalytic amount of pyrrolidine and heat to reflux for 2–4 hours. This "annealing" process allows the base to reversible attack the double bond, permitting rotation and re-equilibration to the Z-form.

Module 2: Reaction Efficiency & Impurity Profile

The Core Issue

"Red oil" formation, low yields, or defluorination impurities.[1]

Temperature Troubleshooting Guide
SymptomProbable CauseTemperature DiagnosisCorrective Action
Stalled Reaction Intermediate alcohol (aldol adduct) is not dehydrating.[1]Too Low (<40°C) Increase temp to >60°C to drive water elimination (entropy driven).
"Red Oil" / Tar Polymerization of the pyrrole aldehyde or oligomerization of the product.Too High (>90°C) Do not use high-boiling solvents (e.g., toluene/DMF) unless necessary.[1] Switch to Ethanol (bp 78°C) to cap the max temp.
Defluorination Nucleophilic aromatic substitution (

) of the Fluorine by the base.
Excessive Heat + Strong Base 4-Fluoro is activated for attack.[1] Avoid prolonged reflux if using strong bases (e.g., Piperidine) in high concentrations.[1]

Module 3: Visualizing the Pathway

The following diagram illustrates the bifurcation between the Kinetic (E) and Thermodynamic (Z) pathways and where temperature exerts influence.

ReactionPathway Fig 1. Reaction Energy Landscape: Heat is required to drive E -> Z isomerization. Reactants 4-Fluoroindolinone + Aldehyde Intermediate Aldol Adduct (Alcohol) Reactants->Intermediate Base Cat. Low Temp OK E_Isomer E-Isomer (Kinetic Product) Intermediate->E_Isomer -H2O Fast Z_Isomer Z-Isomer (Thermodynamic Product) Intermediate->Z_Isomer -H2O Slower E_Isomer->Z_Isomer Isomerization Requires HEAT (>60°C) & Base Degradation Polymerization/ Defluorination Z_Isomer->Degradation Prolonged Heat (>90°C)

Caption: Kinetic vs. Thermodynamic control. Note that heat is essential to convert the kinetic E-isomer to the bioactive Z-isomer.[1]

Module 4: Optimized Experimental Protocol

This protocol is designed to be a self-validating system . If the product does not precipitate, the reaction is likely incomplete or the temperature was too high during filtration.

Reagents:

  • 4-Fluoroindolin-2-one (1.0 equiv)[1]

  • Pyrrole-carbaldehyde derivative (1.1 equiv)[1]

  • Solvent: Ethanol (20 volumes)

  • Catalyst: Pyrrolidine (0.1 equiv)[1]

Step-by-Step Methodology:

  • Charging: Combine oxindole and aldehyde in Ethanol at 20–25°C .

    • Why? Premature heating before mixing can degrade the aldehyde.

  • Catalysis: Add Pyrrolidine dropwise.

    • Observation: The solution often darkens immediately (formation of iminium intermediate).

  • Ramp: Heat the mixture to 78°C (Reflux) over 30 minutes.

    • Critical Check: Ensure vigorous stirring. The product will likely precipitate during the reaction. If stirring stops, you get local overheating and degradation.[1]

  • Hold: Maintain reflux for 3–5 hours .

    • Validation: Take an aliquot for HPLC. If E-isomer > 2%, continue reflux.[1]

  • Cooling (The "Landing"):

    • Cool slowly to 20°C over 2 hours.

    • Why? "Crash cooling" traps impurities inside the crystal lattice. Slow cooling purifies the product via Ostwald ripening.

  • Filtration: Filter the solids at 20°C .

    • Warning: Do not filter hot.[1] Solubility of these compounds in hot ethanol is significant; you will lose 20-30% yield.[1]

  • Wash: Wash with cold Ethanol (0°C).

Module 5: Troubleshooting Decision Tree

Use this logic flow to diagnose specific failures in your current batch.

Troubleshooting Fig 2. Diagnostic logic for temperature-related failures. Start Problem Detected Yield Low Yield? Start->Yield Purity Low Purity? Yield->Purity No Precipitate Did it precipitate? Yield->Precipitate Yes Isomer Wrong Isomer (E)? Purity->Isomer Yes TempCheck Filtration Temp? Precipitate->TempCheck No Solids TimeCheck Reaction Time? Precipitate->TimeCheck Slurry formed CoolFilter Action: Filter at 20°C (Not Hot) TempCheck->CoolFilter Filtered Hot ExtendReflux Action: Increase Reflux Time (Drive Dehydration) TimeCheck->ExtendReflux <2 Hours RedOil Red Oil/Tar? Isomer->RedOil No Reheat Action: Resuspend & Reflux (Thermodynamic Control) Isomer->Reheat E-Isomer Dominant LowerTemp Action: Reduce Temp (Avoid Polymerization) RedOil->LowerTemp Tar detected

Caption: Follow the path to identify if your temperature profile is causing yield loss or impurity formation.

References

  • Process for preparation of sunitinib malate and salts thereof. Source: WIPO (PCT) Patent WO2012059941A1. Relevance: Defines the standard condensation range (10–150°C) and establishes the preference for reflux conditions to ensure completion. URL:[1]

  • Synthesis and Reactions of Novel Oxindoles. Source: White Rose eTheses Online (University of Leeds). Relevance: Provides mechanistic insight into the E/Z isomerization equilibrium and the effect of temperature on thermodynamic control. URL:[Link]

  • Process for the preparation of sunitinib and its acid addition salts.

Sources

Technical Support Center: Chlorination of 6-Chloro-4-Fluoroindolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists working with the halogenation of electron-deficient oxindole scaffolds.

Subject: Minimizing Regiochemical & Oxidative Side Reactions Document ID: TSC-OX-CL-045 Applicable Scaffold: 6-chloro-4-fluoro-1,3-dihydro-2H-indol-2-one Target Product: 5,6-dichloro-4-fluoroindolin-2-one (Primary Pharmaceutical Intermediate)

Executive Summary & Reaction Landscape[1]

The chlorination of 6-chloro-4-fluoroindolin-2-one presents a unique challenge due to the competing electronic effects of the fluorine (C4) and chlorine (C6) substituents, combined with the high reactivity of the C3-methylene position.

The primary objective is usually Electrophilic Aromatic Substitution (EAS) at the C5 position , which is electronically activated by the para-nitrogen lone pair and ortho-stabilized by the halogens. However, three major side-reaction pathways often compromise yield:

  • C3-Chlorination: The C3 protons are acidic (

    
    ), making the position prone to radical or enol-based halogenation.
    
  • Oxidative Dehydrogenation: Conversion of the indolinone to the corresponding isatin (indoline-2,3-dione) or oxidative cleavage.

  • N-Chlorination: Formation of the N-chloro species, which may or may not rearrange to the desired ring position.

Troubleshooting Guide (FAQ)

Q1: I am observing significant formation of a "plus 34 Da" impurity (monochlorination) that is NOT the desired C5-product. What is happening?

Diagnosis: You are likely chlorinating the C3-position (aliphatic chlorination) rather than the aromatic ring. Mechanism: The oxindole motif exists in a keto-enol tautomerism. Even weak bases or radical initiators (like light) can facilitate reaction at C3. Solution:

  • Switch to Acidic Media: Conduct the reaction in Acetic Acid (AcOH) or Trifluoroacetic Acid (TFA) . Acidic conditions suppress the enol form and protonate the carbonyl, disfavoring C3-attack while supporting the EAS mechanism at C5.

  • Exclude Light: Wrap the reaction vessel in foil. C3-chlorination is often radical-promoted.

  • Reagent Change: If using

    
     (Sulfuryl chloride), switch to NCS (N-Chlorosuccinimide) . NCS is milder and more selective for aromatic substitution in polar protic solvents.
    
Q2: My reaction mixture is turning deep orange/red, and mass spec shows a "plus 14-16 Da" shift or loss of two protons.

Diagnosis: You are observing Oxidation to Isatin (6-chloro-4-fluoroisatin). Cause: Presence of water or molecular oxygen during the chlorination event. High-valent chlorine species can oxidize the C3-position to a ketone. Solution:

  • Dry Solvents: Ensure Acetonitrile (MeCN) or DMF is anhydrous.

  • Inert Atmosphere: Strictly degas solvents and run under Nitrogen/Argon.

  • Avoid Hypochlorite: Do not use bleach (NaOCl) or strong oxidizers. Stick to NCS or

    
    .
    
Q3: I see a mixture of 5-Cl (desired) and 7-Cl (undesired) isomers. How do I improve regioselectivity?

Diagnosis: Competitive directing effects. While C5 is para to the activating Nitrogen, C7 is ortho to it. Analysis: In 6-chloro-4-fluoroindolin-2-one, the C5 position is sterically crowded (sandwiched between F and Cl) but electronically favorable. The C7 position is less crowded but less activated by the F/Cl substituents. Solution:

  • Temperature Control: Lower the temperature to 0°C or -10°C . Kinetic control favors the most electronically activated position (C5) over the less hindered one.

  • Solvent Effect: Use a solvent that hydrogen bonds with the NH group (like AcOH). This increases the effective steric bulk around the nitrogen, shielding the ortho-position (C7) and directing the incoming electrophile to the para-position (C5).

Q4: The reaction stalls at 60% conversion. Adding more chlorinating agent only increases impurities.

Diagnosis: Product Inhibition or N-Chlorination. The product (5,6-dichloro) is significantly more electron-deficient than the starting material, making the ring sluggish. Alternatively, the reagent is getting "stuck" on the Nitrogen. Solution:

  • Catalytic Acid: Add 5-10 mol% Sulfuric Acid (

    
    )  or Perchloric Acid . This catalyzes the generation of the active chloronium ion (
    
    
    
    ) from NCS.
  • Stepwise Addition: Do not add excess reagent all at once. Add NCS in 0.2 eq portions every hour to maintain a steady, low concentration of active electrophile.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways. The Green path is the target; Red paths are side reactions to avoid.

ChlorinationPathways Start 6-Chloro-4-Fluoroindolin-2-one (Substrate) Enol Enol Tautomer (Active at C3) Start->Enol Base / Light N_Chloro N-Chloro Intermediate (Transient) Start->N_Chloro NCS (Fast) Target 5,6-Dichloro-4-Fluoroindolin-2-one (TARGET C5) Start->Target Direct EAS (Acidic Media) C7_Side 7-Chloro Regioisomer Start->C7_Side Steric Leakage C3_Side 3,3-Dichloro Side Product (Gem-dichloro) Enol->C3_Side Radical Cl• Isatin 6-Chloro-4-Fluoroisatin (Oxidation Product) Enol->Isatin [O] / H2O N_Chloro->Target Orton Rearrangement (Acid/Heat)

Caption: Figure 1. Kinetic competition between Electrophilic Aromatic Substitution (EAS) at C5 (Green) and C3-functionalization/oxidation (Red).

Recommended Protocols

Method A: High-Selectivity NCS Chlorination (Recommended)

Best for minimizing C3-side reactions and oxidation.

  • Preparation: Charge a reaction vessel with 6-chloro-4-fluoroindolin-2-one (1.0 eq) and Glacial Acetic Acid (10 vol).

  • Activation: Add Sulfuric Acid (0.1 eq) or HCl (4M in Dioxane, 0.1 eq). Note: Acid is critical to suppress enolization.

  • Reagent Addition: Cool to 10°C . Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 30 minutes.

    • Why NCS? It provides a "soft" source of

      
       compared to 
      
      
      
      gas, reducing radical pathways.
  • Reaction: Warm to 40-50°C and stir for 4-6 hours. Monitor by HPLC.

  • Workup: Pour onto ice water. The product should precipitate.[1] Filter and wash with water to remove succinimide.

Method B: Sulfuryl Chloride ( ) Variant

Best for scale-up if NCS is too expensive, but requires strict temp control.

  • Solvent: Dissolve substrate in Chloroform or Dichloromethane (anhydrous).

  • Addition: Cool to 0°C . Add

    
      (1.1 eq) dropwise.
    
  • Quench: Quench immediately upon consumption of starting material to prevent over-chlorination to the trichloro-species.

Data & Reagent Comparison

ParameterNCS (N-Chlorosuccinimide)

(Sulfuryl Chloride)

Gas
Selectivity (C5 vs C3) High (in acidic media)Moderate (Solvent dependent)Low (High radical risk)
Oxidation Risk LowModerateHigh
Byproducts Succinimide (Water soluble)

, HCl (Gas)
HCl (Gas)
Reaction Type Electrophilic (

)
Electrophilic/Radical mixRadical/Electrophilic
Recommendation Primary Choice Secondary ChoiceAvoid

References

  • Vertex Pharmaceuticals. (2012). Novel method for preparing intermediate 6-chloro-5-fluoroindole. CN102702066A. Google Patents. Link

  • Ma, T., Zheng, Y., & Huang, S. (2023).[2] SO2ClF: A Reagent for Controllable Chlorination and Chlorooxidation of Simple Unprotected Indoles. The Journal of Organic Chemistry, 88, 4839-4847.[2] Link

  • Papaioannou, N., et al. (2020). Regioselective Amidomethylation of 4-Chloro-3-fluoropyridine. The Journal of Organic Chemistry, 85(19), 12067-12079.[3] Link

  • DuPont. (2026). FilmTec™ Chlorination - Dechlorination Technical Manual. Link

  • ACS Green Chemistry Institute. (2022). Specific Solvent Issues with Chlorination. Link

Sources

Technical Support Center: Overcoming Steric Hindrance in 4-Substituted Oxindole Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who hit a wall when attempting to functionalize 4-substituted oxindoles. Unlike their 5- or 6-substituted counterparts, 4-substituted oxindoles present a unique microenvironmental challenge: the substituent at the C4 position creates extreme steric crowding directly adjacent to the reactive C3 position.

This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind these steric clashes and provide self-validating, field-proven protocols to help you achieve high yields and enantioselectivity.

Part 1: Mechanistic Insights & Catalyst Selection (FAQs)

Q: Why do 4-substituted oxindoles exhibit such high resistance to asymmetric functionalization compared to 5- or 6-substituted analogs? A: The root cause is a severe steric clash between the C4-substituent and incoming electrophiles or bulky chiral catalysts. This steric bulk increases the rotational barrier of the N-C single bond and forces the oxindole ring to undergo a "plane flip" to relieve strain, which completely disrupts stereochemical control. To overcome this, you must anchor the oxindole scaffold. For example, utilizing a chiral N,N′-dioxide-Pr(OTf)3 complex creates a rigid hydrogen-bonding network with trace H₂O that locks the oxindole in place, preventing the plane flip during [4+1] cycloadditions (1)[1].

Q: My bulky chiral catalyst (e.g., quinuclidine-based) fails to promote the Michael addition of 4-substituted oxindoles to maleimides. How can I resolve this? A: This is a classic case of catalyst-substrate steric repulsion. Bulky catalysts often fail to activate 4-substituted oxindoles because they cannot physically access the reactive site. A proven diagnostic workaround is to run a control reaction with a less sterically demanding base like DABCO (1,4-diazabicyclo[2.2.2]octane). DABCO can successfully promote the transformation, proving that the reaction is chemically viable when steric hindrance is removed (). For asymmetric synthesis, you must pivot to bespoke catalysts with optimized steric pockets, such as tailored HypPhos oxides[2].

Mechanism Problem C4-Substituent Steric Clash Consequence Oxindole Ring Plane Flip & Catalyst Repulsion Problem->Consequence induces Sol1 H-Bonding Anchoring (Prevents Plane Flip) Consequence->Sol1 resolved by Sol2 Bespoke HypPhos Catalysts (Optimized Steric Pocket) Consequence->Sol2 resolved by Sol3 Small Nucleophiles (e.g., DABCO) Consequence->Sol3 resolved by Result Enantioselective Functionalization Sol1->Result Sol2->Result Sol3->Result

Mechanistic strategies to resolve C4-substituent steric clash and prevent plane flipping.

Part 2: Troubleshooting Guides & Self-Validating Protocols

Workflow 1: Asymmetric [4+1] Cycloaddition of N-unprotected Oxindole 3-Pyridinium Salts

The Challenge: Low enantiomeric excess (ee) and poor yield due to strong background racemic reactions outcompeting the sterically hindered catalytic pathway. The Solution: Strict thermal control combined with H-bond anchoring.

Self-Validating Methodology:

  • Catalyst Complexation: In a flame-dried Schlenk tube, mix the chiral N,N′-dioxide ligand with Pr(OTf)₃ in CH₂Cl₂ to form the active complex.

  • Thermal Suppression (Validation Check 1): Cool the reaction mixture strictly to -20°C to -40°C. Validation: Run a parallel TLC against a room-temperature control. The low temperature must completely halt the uncatalyzed background reaction before proceeding.

  • Base Addition: Add a mild base to promote the in situ formation of oxindole 3-pyridinium ylides and azoalkenes.

  • Annulation: Allow the [4+1] annulation to proceed. The H-bonding between the oxindole scaffold and the catalyst prevents the plane flip (1)[1].

  • Isolation (Validation Check 2): Quench and purify via silica gel chromatography. Chiral HPLC should confirm >90% ee if the plane flip was successfully suppressed.

Workflow Start 4-Substituted Oxindole Temp Cool to Low Temperature (-20°C to -40°C) Start->Temp Step 1 Cat Add Chiral N,N'-dioxide-Pr(OTf)3 (H-Bonding Network) Temp->Cat Step 2 Base Base-Promoted in situ Formation (Ylides & Azoalkenes) Cat->Base Step 3 Check Validation: Monitor TLC (Suppress Background Rxn) Base->Check Step 4 End Isolate Chiral Pyrazoline-Spirooxindole Check->End Step 5

Workflow for Asymmetric[4+1] Cycloaddition overcoming steric hindrance via H-bonding.

Workflow 2: Copper-Catalyzed Asymmetric Propargylation

The Challenge: Constructing contiguous tertiary and quaternary stereocenters at the C3 position often results in poor diastereoselectivity due to the formation of mixed copper allenylidene intermediates. The Solution: Utilizing non-precious chiral copper complexes that provide highly specific facial shielding.

Self-Validating Methodology:

  • Substrate Setup: Dissolve the 2-oxindole-3-carboxylate ester and terminal propargylic ester in an anhydrous solvent.

  • Catalyst Loading: Introduce the chiral copper complex. The ligand must provide enough steric shielding to direct facial attack without being entirely blocked by the C4-substituent.

  • Reaction Execution (Validation Check 1): Stir under an inert atmosphere. Validation: Monitor the conversion via LC-MS. Complete consumption of the propargylic ester indicates successful circumvention of steric hindrance.

  • Separation (Validation Check 2): Separate the resulting diastereoisomers via standard silica gel chromatography. The ability to resolve all four possible stereoisomers validates the contiguous stereocenter formation (3)[3].

Workflow 3: Desymmetrizing Staudinger–Aza-Wittig Reaction

The Challenge: Standard phosphine catalysts are too bulky or electronically mismatched to access the reactive site of (o-azidoaryl)malonates when forming quaternary oxindoles. The Solution: P(III)/P(V)=O redox cycling using bespoke HypPhos oxide catalysts.

Self-Validating Methodology:

  • Reagent Combination: Combine the (o-azidoaryl)malonate, bespoke HypPhos oxide catalyst, a silane reductant, and an Ir(I)-based Lewis acid.

  • Desymmetrization (Validation Check 1): The reaction proceeds via an imidate intermediate. Validation: Isolate or detect the imidate intermediate via NMR. The presence of this intermediate confirms that the unique Staudinger-aza-Wittig pathway is active and bypassing traditional steric roadblocks (2)[2].

  • Purification: Purify the resulting chiral quaternary oxindole via column chromatography.

Part 3: Quantitative Data Summary

When selecting a methodology for your specific 4-substituted oxindole, refer to the performance metrics below. These represent the optimized ceilings for yield and enantiomeric excess when steric hindrance is properly managed.

Reaction TypeCatalyst SystemSubstrate FeatureMax Yield (%)Max ee (%)
[4+1] Cycloaddition Chiral N,N′-dioxide-Pr(OTf)₃N-unprotected oxindole 3-pyridinium salts95%99%
Asymmetric Propargylation Chiral Copper Complex2-oxindole-3-carboxylate esters99%98%
Staudinger–Aza-Wittig Bespoke HypPhos Oxide / Ir(I)(o-azidoaryl)malonates99%94%
Michael Addition (Control) DABCO (Sterically unhindered)4-substituted oxindoles + maleimides~100%N/A (Racemic)

References

  • Title: Catalytic asymmetric [4 + 1] cycloaddition to synthesize chiral pyrazoline-spirooxindoles Source: rsc.org URL: [Link]

  • Title: Stereoselective synthesis of C3-tetrasubstituted oxindoles via copper catalyzed asymmetric propargylation Source: semanticscholar.org URL: [Link]

  • Title: Enantioselective Synthesis of Quaternary Oxindoles: Desymmetrizing Staudinger–Aza-Wittig Reaction Enabled by a Bespoke HypPhos Source: escholarship.org URL: [Link]

Sources

Technical Support Center: Purification of 6-Chloro-4-fluoroindolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with the purification of halogenated oxindoles. This resource provides researchers and drug development professionals with field-proven methodologies, troubleshooting logic, and self-validating protocols to ensure high-purity isolation of 6-Chloro-4-fluoroindolin-2-one.

Compound Profiling & Causality

Before initiating any chromatographic separation, it is critical to understand how the structural features of 6-Chloro-4-fluoroindolin-2-one dictate its behavior on a silica gel stationary phase. The indolin-2-one (oxindole) core features a lactam moiety. The NH group acts as a strong hydrogen-bond donor , while the carbonyl (C=O) acts as a hydrogen-bond acceptor .

When exposed to bare silica gel, the NH group interacts strongly with acidic silanol (Si-OH) sites, which is the primary mechanistic cause of band tailing. Furthermore, the presence of chlorine and fluorine at the 6- and 4-positions, respectively, pulls electron density away from the core, subtly altering the acidity of the lactam NH and shifting the molecule's overall dipole moment compared to its regioisomers.

Table 1: Physicochemical Profile & Chromatographic Implications
PropertyValue / CharacteristicChromatographic Implication
Molecular Formula C8H5ClFNO (MW: 185.58 g/mol )Moderate molecular weight; elutes predictably on standard normal-phase silica.
Functional Groups Lactam (NH, C=O), Aryl HalidesHigh risk of chemisorption/tailing via silanol interactions.
Solubility Profile Soluble in EtOAc, DCM; Insoluble in HexanesHigh risk of on-column precipitation if liquid-loaded in polar solvents.
UV Absorbance Strong at 254 nmEnables highly accurate fraction monitoring via UV-active TLC plates.

Standard Operating Procedure (SOP): Self-Validating Purification

To prevent material loss and ensure reproducible purity, follow this self-validating step-by-step protocol for normal-phase column chromatography.

Step 1: TLC Method Development & Validation
  • Spot the crude mixture alongside a reference standard (if available) on a Silica Gel 60 F254 TLC plate.

  • Develop the plate in a standard screening solvent, typically Hexane:Ethyl Acetate (3:1 v/v) .

  • Validation Check: Target an

    
     of 0.25–0.35 for the product. Co-spot the crude mixture with known starting materials. If the target spot overlaps with an impurity, adjust the gradient or switch solvent families before proceeding to the column.
    
Step 2: Dry Loading Preparation (Critical Step)

Causality: Because oxindoles exhibit poor solubility in non-polar eluents (like hexanes), liquid loading often leads to immediate precipitation at the column head, causing channeling and ruined resolution.

  • Dissolve the crude mixture in a minimum volume of a volatile polar solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Add dry Silica Gel 60 (approximately 3 to 4 times the mass of the crude mixture) to the flask.

  • Evaporate the solvent completely under reduced pressure until a highly free-flowing powder is obtained.

  • Validation Check: Ensure there are no clumps in the powder; clumping indicates residual solvent which will cause band broadening.

Step 3: Column Packing & Elution
  • Slurry-pack the column with Silica Gel 60 (230–400 mesh) using the initial non-polar solvent system (e.g., 90% Hexane / 10% EtOAc).

  • Carefully pour the dry-loaded sample evenly onto the flat top of the silica bed.

  • Add a 1–2 cm protective layer of sea sand to prevent disturbance of the sample bed during solvent addition.

  • Begin elution, gradually increasing the polar modifier (EtOAc) in 5% increments to elute the target compound .

Step 4: Fraction Analysis & Pooling
  • Collect fractions in uniform test tubes.

  • Spot fractions on TLC plates and visualize under UV light (254 nm).

  • Validation Check (Stability): Perform a 2D-TLC on a representative fraction containing the product. Develop the plate in one direction, dry it, rotate 90 degrees, and develop again. A single spot on the diagonal confirms the compound is stable and not degrading on the silica gel.

  • Pool pure fractions and concentrate via rotary evaporation.

Workflow Start Crude Mixture (6-Chloro-4-fluoroindolin-2-one) TLC TLC Optimization (Hexane:EtOAc Gradient) Start->TLC Determine Rf (Target 0.3) Load Dry Loading (Adsorb onto Silica) TLC->Load Evaporate with silica Column Flash Chromatography (Silica Gel 60) Load->Column Load dry powder Fractions Fraction Collection & UV 254nm Analysis Column->Fractions Elute with gradient Pure Pure 6-Chloro-4-fluoroindolin-2-one Fractions->Pure Pool & concentrate

Figure 1: Standard normal-phase chromatography workflow for oxindole purification.

Troubleshooting Guide

This section addresses specific failure modes encountered during the purification of halogenated indolin-2-ones, explaining the underlying physical chemistry and providing actionable solutions.

Q: My compound exhibits severe band tailing (streaking) on both the TLC plate and the column. How do I fix this? Causality: As established in the compound profile, the lactam NH group is a potent hydrogen-bond donor. It interacts dynamically with the acidic silanol (Si-OH) sites on the bare silica gel. As the compound moves down the column, these continuous adsorption/desorption cycles cause the band to smear backward. Solution:

  • Solvent Modification: Add 1% (v/v) glacial acetic acid to your eluent system. The acid competitively binds to and masks the active silanol sites, allowing the oxindole to elute in a sharp, tight band .

  • Alternative: If acid sensitivity is a concern for other components in your mixture, utilize a steeper solvent gradient to physically force the compound off the stationary phase faster.

Q: I am observing co-elution with a regioisomer (e.g., 4-chloro-6-fluoroindolin-2-one). Hexane/EtOAc gradients are not separating them. What is the next step? Causality: Regioisomers possess identical molecular weights and nearly identical polar surface areas. In standard dipole-dipole dominant solvent systems (like alkane/ester mixtures), they will exhibit indistinguishable partition coefficients. Solution: You must change the selectivity of the solvent system to exploit minor differences in


 stacking or hydrogen bonding.
  • Switch to Toluene:Acetone (85:15 to 90:10): The aromatic toluene interacts specifically with the halogenated aromatic ring of the oxindole, often amplifying minor steric differences between regioisomers.

  • Switch to Dichloromethane:Methanol (99:1): This introduces a strong hydrogen-bonding modifier (MeOH) that can differentiate the accessibility of the lactam core .

Q: The sample crashed out (precipitated) at the top of the column immediately after I loaded it. Why did this happen and how do I recover it? Causality: This is a classic solvent-mismatch error. If you dissolved the crude mixture in pure DCM to liquid-load it, the DCM rapidly diffuses into the bulk non-polar hexane eluent. Because 6-Chloro-4-fluoroindolin-2-one is insoluble in pure hexane, it instantly crystallizes into a solid plug at the column head, ruining the flow dynamics. Solution:

  • Prevention: Always utilize the Dry Loading technique (SOP Step 2).

  • Recovery: Stop the column flow immediately. Carefully pipette out the solvent above the sand layer. Add a small volume of a more polar solvent mixture (e.g., 50% EtOAc/Hexane) to redissolve the solid plug. Allow it to sink evenly into the silica bed, then resume your standard gradient. Note that overall resolution may be slightly compromised.

Troubleshooting Issue Chromatography Issue Detected Tailing Severe Band Tailing (Silanol Interaction) Issue->Tailing Coelution Co-elution with Regioisomer (Similar Polarity) Issue->Coelution Insolubility Sample Precipitation (Poor Hexane Solubility) Issue->Insolubility FixTailing Add 1% AcOH to Eluent (Masks Silanols) Tailing->FixTailing FixCoelution Switch Selectivity (e.g., Toluene:Acetone) Coelution->FixCoelution FixInsolubility Utilize Dry Loading (Avoid Liquid Injection) Insolubility->FixInsolubility

Figure 2: Troubleshooting logic tree for common chromatographic issues with halogenated oxindoles.

Frequently Asked Questions (FAQs)

Q: What is the most effective method for visualizing 6-Chloro-4-fluoroindolin-2-one on a TLC plate? A: Due to the highly conjugated aromatic system of the indolin-2-one core, UV light at 254 nm is extremely effective and non-destructive. The compound will appear as a dark purple/black quenching spot against the green fluorescent background of an F254 plate. For permanent chemical staining, Potassium Permanganate (


) or Phosphomolybdic Acid (PMA) dips followed by heat treatment yield excellent contrast.

Q: Can I use reverse-phase (C18) chromatography for this compound? A: Yes. While normal-phase silica is the industry standard for synthetic scale-ups, reverse-phase chromatography is highly effective for oxindoles, especially when separating closely related halogenated impurities that fail to resolve on silica. A gradient of Water/Acetonitrile (supplemented with 0.1% Formic Acid to maintain the protonated state of the lactam) typically yields baseline separation.

Table 2: Recommended Solvent Systems for Silica Gel Chromatography
Solvent System (v/v)Typical RatioApplication / Target Scenario
Hexane : Ethyl Acetate 4:1 to 1:1 (Gradient)Standard purification; excellent for removing non-polar synthetic byproducts.
Dichloromethane : Methanol 99:1 to 95:5Alternative selectivity; ideal for resolving closely eluting polar regioisomers.
Toluene : Acetone 9:1 to 4:1High-resolution separation of structurally similar halogenated aromatic compounds.

References

  • A facile approach to 2-alkoxyindolin-3-one and its application to the synthesis of N-benzyl matemone Source: RSC Advances (Royal Society of Chemistry) URL:[Link][1]

  • Non-Palladium-Catalyzed Approach to the Synthesis of (E)-3-(1,3-Diarylallylidene)Oxindoles Source: Molecules (MDPI) URL:[Link][2]

  • Design, synthesis, and biochemical and computational screening of novel oxindole derivatives as inhibitors of Aurora A kinase and SARS-CoV-2 spike/host ACE2 interaction Source: PMC (National Institutes of Health) URL:[Link][3]

  • Synthesis of Spirooxindole-γ-Lactones via Engaging Oxindole-Templated Azaoxyallyl Cation with 2-Naphthols Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][4]

Sources

Technical Support Center: Stability & Handling of 6-Chloro-4-fluoroindolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the base-catalyzed functionalization of halogenated oxindoles. This guide provides authoritative troubleshooting, mechanistic insights, and self-validating protocols for handling 6-Chloro-4-fluoroindolin-2-one under basic conditions.

Section 1: Fundamental Stability & Mechanistic FAQs

Q1: What are the primary degradation pathways of 6-Chloro-4-fluoroindolin-2-one in basic media? A: The stability of the indolin-2-one (oxindole) core is highly dependent on the nucleophilicity of the base and the presence of proton donors. There are two primary pathways for base-induced degradation:

  • Lactam Ring-Opening (Hydrolysis): Under aqueous basic conditions (e.g., NaOH in water/ethanol) and elevated temperatures, the hydroxide ion acts as a nucleophile. It attacks the highly electrophilic C2 carbonyl carbon, leading to the cleavage of the amide bond to form 2-amino-4-chloro-6-fluorophenylacetic acid[1]. This is driven by the relief of ring strain and the thermodynamic stability of the resulting carboxylate salt[2].

  • Oxidative Degradation: In anhydrous conditions, bases deprotonate the highly acidic C3 position (pKa ~14.2)[3] to form a reactive enolate. If this enolate is exposed to atmospheric oxygen or residual oxidants, it rapidly undergoes oxidation, leading to the formation of 3,3'-dihydroxyoxindoles, isatin derivatives, or oxidative dimers[4].

Pathways Start 6-Chloro-4-fluoroindolin-2-one AqBase Aqueous Base (NaOH/KOH) + Heat Start->AqBase AnhBase Anhydrous Base (NaH/LDA) + O2 Exposure Start->AnhBase Hydrolysis Lactam Ring-Opening (Hydrolysis) AqBase->Hydrolysis Enolate C3-Enolate Formation AnhBase->Enolate Prod1 2-Amino-4-chloro-6-fluoro- phenylacetic acid Hydrolysis->Prod1 Prod2 Oxidative Dimerization Isatin Derivatives Enolate->Prod2

Base-induced degradation pathways of 6-Chloro-4-fluoroindolin-2-one.

Q2: Are the halogen substituents (4-fluoro and 6-chloro) susceptible to base-catalyzed cleavage? A: Generally, the halogenated aromatic ring is stable under mild to moderate basic conditions. However, the 4-fluoro substituent is highly electronegative and positioned ortho to the amide nitrogen. Under extremely harsh basic conditions (e.g., >5 M KOH at >100 °C), nucleophilic aromatic substitution (SNAr) could theoretically occur. In practice, lactam hydrolysis kinetically outpaces SNAr, making ring-opening the dominant failure mode[1].

Section 2: Troubleshooting Guide for Base-Catalyzed Reactions

Issue 1: Low product yield and recovery of a highly polar byproduct during C3-alkylation.

  • Root Cause: The use of a nucleophilic base (like NaOH, MeONa, or t-BuONa) in the presence of trace water leads to lactam hydrolysis[5]. The highly polar byproduct is the ring-opened phenylacetic acid derivative.

  • Solution: Switch to a strictly anhydrous solvent system (e.g., dry THF) and use a non-nucleophilic base such as Sodium Hydride (NaH)[5]. NaH acts purely as a base, abstracting the C3 proton without attacking the carbonyl center.

Issue 2: Reaction mixture turns deep red/brown, and mass spectrometry shows a product with double the expected molecular weight.

  • Root Cause: Oxidative dimerization. The C3-enolate of 6-Chloro-4-fluoroindolin-2-one is highly reactive towards ambient oxygen[4].

  • Solution: The reaction must be performed under a strict inert atmosphere (Argon or Nitrogen). Degas all solvents using the freeze-pump-thaw method or by sparging with inert gas for at least 30 minutes prior to base addition.

Section 3: Quantitative Stability Data

To assist in experimental design, the following table summarizes the stability of 6-Chloro-4-fluoroindolin-2-one under various basic conditions.

Base SystemSolventTemp (°C)Primary Outcome / StabilityMechanism of Action
0.1 M NaOH Water / MeOH25Stable for >24hInsufficient thermal energy for hydrolysis.
1.0 M NaOH Water / MeOH80Rapid Degradation (t½ < 2h)Nucleophilic attack causing lactam ring-opening[1].
NaOMe (1 eq) Methanol65Moderate DegradationTransesterification/Ring-opening to methyl ester[5].
NaH (1.2 eq) Dry THF (Argon)0 to 25Highly Stable EnolateNon-nucleophilic deprotonation at C3[5].
K₂CO₃ (2 eq) DMF80StableMild base, insufficient to open lactam ring.

Section 4: Validated Methodology for C3-Functionalization

To ensure scientific integrity and reproducibility, follow this self-validating protocol for the base-catalyzed C3-functionalization of 6-Chloro-4-fluoroindolin-2-one. This workflow is designed to completely suppress both hydrolysis and oxidation.

Step-by-Step Protocol:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon.

  • Solvent Degassing: Add 10 mL of anhydrous THF to the flask. Sparge with Argon for 15 minutes to remove dissolved oxygen.

  • Base Addition: Cool the flask to 0 °C using an ice bath. Carefully add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil). Causality: Cooling minimizes kinetic energy, preventing unwanted side reactions during the exothermic deprotonation[5].

  • Substrate Addition: Dissolve 1.0 equivalent of 6-Chloro-4-fluoroindolin-2-one in 2 mL of degassed THF and add dropwise. Stir for 30 minutes at 0 °C. Validation Check: The solution should turn a clear, pale yellow, indicating successful enolate formation without oxidative darkening.

  • Electrophile Addition: Add 1.1 equivalents of the desired electrophile (e.g., an alkyl halide). Allow the reaction to slowly warm to room temperature over 4 hours.

  • Quenching: Quench the reaction strictly with saturated aqueous NH₄Cl. Causality: NH₄Cl is a mild acid that neutralizes the remaining base without dropping the pH low enough to catalyze acid-mediated side reactions.

  • Workup: Extract with Ethyl Acetate (3 x 15 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol S1 1. Prepare Anhydrous THF Degas with N2/Ar S2 2. Cool to 0 °C Add Non-Nucleophilic Base (NaH) S1->S2 S3 3. Add 6-Chloro-4-fluoroindolin-2-one Stir 30 min (Enolate Formation) S2->S3 S4 4. Add Electrophile Monitor via TLC S3->S4 S5 5. Quench with NH4Cl (aq) Extract & Purify S4->S5

Validated workflow for anhydrous C3-functionalization of oxindoles.

References

  • Diversified strategy for the synthesis of DNA-encoded oxindole libraries. PMC - NIH. Available at:[Link]

  • Synthesis, ex Vivo and in Vitro Hydrolysis Study of an Indoline Derivative Designed as an Anti-Inflammatory. PMC - NIH. Available at:[Link]

  • The Hydrolysis of Diclofenac Esters. Monash University Research Profile. Available at:[Link]

Sources

Technical Support Center: Handling Moisture Sensitivity of 6-Chloro-4-Fluoroindolin-2-One Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering yield drops, stalled reactions, or complete synthetic failures when working with 6-chloro-4-fluoroindolin-2-one.

While the finalized indolin-2-one core is relatively stable, its synthetic intermediates —specifically the C3-enolates, N-anions, and the chlorooxalylanilide precursors used in its upstream synthesis—are acutely moisture-sensitive. This guide is designed to explain the mechanistic causality behind these sensitivities and provide field-proven, self-validating protocols to ensure your success.

Expert Insights: The Causality of Moisture Sensitivity

Understanding why your intermediates degrade is the first step toward robust experimental design. The moisture sensitivity of 6-chloro-4-fluoroindolin-2-one chemistry manifests in three primary domains:

  • Precursor Synthesis (Stollé Method) : The upstream synthesis of the 6-chloro-4-fluoroisatin precursor relies on an intramolecular Friedel-Crafts acylation. This is catalyzed by a strong Lewis acid, typically Aluminum Chloride (

    
    ). Moisture aggressively hydrolyzes 
    
    
    
    into inactive aluminum hydroxide and
    
    
    gas. Once the catalyst is quenched, the highly reactive acylium ion cannot form, and the intermediate undergoes intermolecular polymerization (tarring) instead of the desired ring closure[1].
  • C3-Functionalization : The C2 carbonyl makes the C3 position highly acidic. Functionalizing this position (e.g., via Knoevenagel condensation to build kinase inhibitor scaffolds) requires the formation of a C3-enolate using strong bases like NaH or LiHMDS. The presence of even trace water (<50 ppm) will prematurely protonate this nucleophilic enolate, reverting it to the unreactive starting material and drastically reducing yields[2].

  • Equilibrium-Driven Condensations : Condensations to form Schiff bases or 3-arylidene derivatives generate water as a stoichiometric byproduct. If ambient moisture is not excluded—or if byproduct water is not actively scavenged—the equilibrium shifts backward, stalling the reaction[3]. Furthermore, downstream cross-coupling reactions (like Suzuki couplings) can be disrupted by improper solvent handling[4].

Troubleshooting Guide & FAQs

Q1: My Knoevenagel condensation of 6-chloro-4-fluoroindolin-2-one with an aromatic aldehyde is stalling at 40% conversion. What is happening? A: This is a classic equilibrium limitation exacerbated by moisture. The condensation generates water. If your solvent is not strictly anhydrous or if ambient humidity enters the system, the reverse hydrolysis reaction competes with product formation. Solution: Switch to a strictly anhydrous solvent system. Implement a Dean-Stark trap if running the reaction at reflux in toluene, or add activated 4Å molecular sieves directly to the reaction flask to sequester water as it forms.

Q2: During the Stollé synthesis of the 6-chloro-4-fluoroisatin precursor, I am getting a black, tarry mixture instead of the desired cyclized product. Is this a moisture issue? A: Yes. The chlorooxalylanilide intermediate must undergo Friedel-Crafts cyclization via an acylium ion generated by


[1]. If moisture is present, the Lewis acid is destroyed. Ensure your 

is from a freshly opened, anhydrous batch and that the reaction is purged with high-purity Argon.

Q3: I am attempting a Buchwald-Hartwig amination at the 6-chloro position. The palladium catalyst seems to be dying immediately. How do I fix this? A: The strong bases required for this cross-coupling (e.g.,


 or 

) are highly hygroscopic. If they absorb moisture, they not only fail to deprotonate the amine but also facilitate the hydrolytic deactivation of the Pd-phosphine complex. Store your bases in an argon-filled glovebox and weigh them out just prior to use.

Quantitative Data: Impact of Moisture

The following tables summarize the quantitative impact of moisture on key synthetic steps involving 6-chloro-4-fluoroindolin-2-one.

Table 1: Impact of Solvent Moisture Content on C3-Enolate Alkylation Yields
Solvent Water Content (ppm)Base UsedEnolate Half-Life (min)Isolated Product Yield (%)
< 10 ppmLiHMDS> 12094%
50 ppmLiHMDS4578%
200 ppmLiHMDS1241%
500 ppmLiHMDS< 211%
Table 2: Degradation of Intermediates (Stollé Synthesis)
Relative Humidity (RH) during SetupCatalyst Activity Loss (per hour)Isatin Precursor Yield (%)Major Byproduct
< 1% (Glovebox)0%88%None
20% (Standard Fume Hood)15%65%Uncyclized amide
60% (Humid Environment)85%< 10%Tarry polymers

Experimental Protocol: Anhydrous Knoevenagel Condensation

To ensure a self-validating, moisture-free system, follow this rigorous step-by-step methodology for the C3-functionalization of 6-chloro-4-fluoroindolin-2-one.

Step 1: Glassware and Reagent Preparation

  • Flame-dry a 50 mL Schlenk flask under vacuum (0.1 mmHg) for 5 minutes. Backfill with high-purity Argon (99.999%). Repeat this cycle three times.

  • Add 250 mg of freshly activated 4Å molecular sieves to the flask to act as an internal water scavenger.

  • Weigh 1.0 mmol of 6-chloro-4-fluoroindolin-2-one and 1.1 mmol of the target aldehyde in an inert-atmosphere glovebox and transfer them to the Schlenk flask.

Step 2: Enolate Generation 4. Inject 10 mL of anhydrous THF (passed through an activated alumina column, <10 ppm


) via a gas-tight syringe.
5. Cool the reaction mixture to 0 °C using an ice-water bath.
6. Dropwise, add 2.2 equivalents of a freshly titrated LiHMDS solution (1.0 M in THF).
Self-Validation Check: The solution should immediately turn a deep, persistent red/orange color, indicating successful enolate formation. If the color fades rapidly, moisture has compromised the system and quenched the enolate.

Step 3: Condensation and Workup 7. Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 4 hours. 8. Quench the reaction by adding 2 mL of saturated aqueous


. (Crucial: Water is only introduced after the electrophilic addition is complete).
9. Extract with ethyl acetate (3 x 15 mL), dry the organic layer over anhydrous 

, and concentrate under reduced pressure. Purify via flash chromatography.

Mechanistic Workflow Visualization

G A 6-Chloro-4-fluoroindolin-2-one B C3-Enolate Intermediate (Highly Reactive) A->B Deprotonation C Desired Knoevenagel Product B->C Anhydrous Condensation D Quenched Starting Material (Hydrolysis) B->D Moisture Exposure E Base (e.g., LiHMDS) Anhydrous E->B F Electrophile (Aldehyde) F->C G H2O (Moisture) G->D

Caption: Divergent pathways of the C3-enolate intermediate in anhydrous vs. moisture-compromised environments.

References

  • Title: An expedient synthesis of C3-arylidene-oxindole derivatives using calcite nanoflowers as an efficient heterogen Source: kthmcollege.ac.in URL: [Link]

  • Title: Facile One-Pot Fischer–Suzuki–Knoevenagel Microwave-Assisted Synthesis of Fluorescent 5-Aryl-2-Styryl-3H-Indoles Source: mdpi.com URL: [Link]

  • Title: Synthesis and Pharmacological Evaluation of Novel Schiff Base Analogues of 3-(4-amino) Phenylimino) 5-fluoroindolin-2-one Source: nih.gov URL: [Link]

Sources

Validation & Comparative

A Practical Guide to Differentiating 4-Fluoro and 6-Chloro Aromatic Isomers by NMR: A Tale of Spin versus Quadrupole

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise structural elucidation of molecules is paramount.[1][2][3] Positional isomers, such as those with a fluorine or chlorine substituent at different positions on an aromatic ring, can exhibit vastly different pharmacological profiles. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a definitive tool for this challenge, offering a detailed window into molecular structure.[1][4]

This guide provides a comprehensive comparison of the NMR spectroscopic signatures of 4-fluoro versus 6-chloro substituted aromatic compounds. We will delve into the fundamental physics that makes these two halogens, though neighbors on the periodic table, profoundly different in the NMR experiment. The key lies in their nuclear properties: the predictable spin-½ nature of fluorine versus the complex quadrupolar character of chlorine. Understanding this difference allows for unambiguous isomer identification.

Part 1: The Fundamental Divide: NMR Properties of ¹⁹F vs. ³⁵/³⁷Cl

The starkly different NMR spectra of fluoro- and chloro-aromatics originate from the intrinsic properties of their most abundant isotopes.

Fluorine-19: The Ideal Spin-½ Reporter Nucleus

Fluorine's only naturally occurring isotope, ¹⁹F, is an NMR-active nucleus with a nuclear spin (I) of ½.[5] This property is identical to that of a proton (¹H), making ¹⁹F a highly sensitive and predictable nucleus for NMR measurements. Its key features include:

  • 100% Natural Abundance: Every fluorine atom in a sample is the NMR-active ¹⁹F isotope.[5]

  • High Gyromagnetic Ratio: This results in high sensitivity, close to that of protons.[5]

  • Spin-Spin (J) Coupling: Like protons, ¹⁹F nuclei couple to other nearby NMR-active nuclei (such as ¹H and ¹³C) through the molecule's bonding framework. This coupling manifests as predictable splitting patterns in the NMR spectrum, with coupling constants (J-values) that provide invaluable structural information.[5][6][7] These couplings can often be observed over several bonds.[7]

Chlorine-35/37: The Quadrupolar Relaxer

In contrast, the stable isotopes of chlorine, ³⁵Cl (75.5% abundance) and ³⁷Cl (24.5% abundance), both possess a nuclear spin I > ½ (specifically, I = 3/2). Nuclei with I > ½ have a non-spherical distribution of charge, which creates a nuclear electric quadrupole moment.[8] This has critical consequences for the NMR experiment:

  • Quadrupolar Interaction: The quadrupole moment interacts strongly with local electric field gradients within the molecule.[9][10] For covalently bound chlorine in an organic molecule, this interaction is very large.[9]

  • Rapid Relaxation: This interaction provides a highly efficient mechanism for the nucleus to return to its equilibrium state (relaxation). This relaxation is so rapid that it effectively "decouples" the chlorine nucleus from its neighbors.[11]

  • Signal Broadening: Instead of producing clean, resolvable splitting patterns, the primary effect of a quadrupolar nucleus like chlorine on its neighboring ¹H and ¹³C nuclei is to cause their resonance signals to broaden.[12] In many cases, the effect is so pronounced that any potential coupling information is completely lost, and the signals of the chlorine nuclei themselves can be broadened beyond detection in standard solution-state NMR.[9]

Essentially, fluorine gives a clear signal (splitting), while chlorine takes away signal clarity (broadening).

Part 2: The Experimental Workflow

To reliably distinguish between the two isomers, a standard suite of NMR experiments should be performed.

Recommended Experiments:
  • ¹H NMR: The primary and quickest method to observe the influence of the halogen on adjacent protons.

  • ¹³C{¹H} NMR: A proton-decoupled carbon spectrum is crucial for observing the direct and long-range effects of the halogen on the carbon skeleton.

  • ¹⁹F NMR: A direct and unambiguous confirmation for the presence of the fluoro-isomer.

  • 2D NMR (COSY, HSQC, HMBC): While often not strictly necessary for this specific differentiation, these experiments are invaluable for assigning all signals and confirming the overall structure of the aromatic system.

Standard Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the solution is homogeneous.

  • Instrument Setup: Use a standard NMR spectrometer (400 MHz or higher is recommended for better resolution). Tune and match the ¹H, ¹³C, and ¹⁹F channels on the probe.

  • ¹H Acquisition: Acquire a standard one-pulse proton spectrum. Ensure adequate spectral width to cover the aromatic region (typically 6.5-8.5 ppm).[13]

  • ¹³C{¹H} Acquisition: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans should be collected to achieve a good signal-to-noise ratio, especially for quaternary carbons.

  • ¹⁹F Acquisition: Acquire a standard one-pulse fluorine spectrum. Proton decoupling is often applied to simplify the spectrum. The chemical shift range for aromatic fluorides is typically between +80 to +170 ppm relative to CFCl₃.[14]

G cluster_prep Sample Preparation cluster_acq Data Acquisition prep1 Dissolve 5-10 mg in 0.6 mL Solvent prep2 Transfer to NMR Tube prep1->prep2 acq1 Tune & Match Probe (1H, 13C, 19F) prep2->acq1 acq2 Acquire 1H Spectrum acq1->acq2 acq3 Acquire 13C{1H} Spectrum acq2->acq3 acq4 Acquire 19F Spectrum acq3->acq4

Part 3: Interpreting the Spectra: A Comparative Analysis

Let's consider a hypothetical disubstituted aromatic ring to illustrate the expected NMR signatures for each isomer.

The 4-Fluoro Isomer: A Spectrum Rich in Coupling

The presence of the spin-½ ¹⁹F nucleus creates a wealth of coupling information.

  • ¹H NMR Spectrum: Protons on the aromatic ring will show splitting from both neighboring protons (H-H coupling) and the fluorine atom (H-F coupling). Protons ortho to the fluorine will exhibit a ³JHF coupling of ~7-10 Hz, while meta protons will show a ⁴JHF of ~4-7 Hz. This additional coupling transforms simple doublets or triplets into more complex multiplets, often described as "doublet of doublets" or "triplet of doublets."

  • ¹³C{¹H} NMR Spectrum: This is the most definitive spectrum. The carbon atoms will be split by the fluorine, revealing characteristic C-F coupling constants that are diagnostic.

    • ¹JCF (ipso-carbon): A very large coupling constant, typically in the range of 240-260 Hz .[15] This signal is unmistakable.

    • ²JCF (ortho-carbons): A moderate coupling of 20-25 Hz .

    • ³JCF (meta-carbons): A smaller coupling of 7-10 Hz .

    • ⁴JCF (para-carbon): A small coupling of 1-4 Hz .

  • ¹⁹F NMR Spectrum: The presence of a signal in this spectrum is, of course, absolute proof of the fluoro-isomer. The signal will be split by neighboring protons, corroborating the couplings seen in the ¹H spectrum.

The 6-Chloro Isomer: A Spectrum Defined by Simplicity

The quadrupolar nature of chlorine leads to a much simpler, more "classic" spectrum.

  • ¹H NMR Spectrum: The splitting patterns observed will be governed solely by H-H couplings. The protons will appear as clean doublets, triplets, or singlets, depending on their neighbors. The complex multiplets seen in the fluoro-isomer will be absent.

  • ¹³C{¹H} NMR Spectrum: This spectrum is defined by the absence of the large couplings seen in the fluoro-isomer.

    • All carbon signals will appear as singlets (since proton decoupling removes H-C coupling).

    • The large ¹JCF coupling is absent.

    • The carbon directly attached to the chlorine (C-ipso) may be slightly broadened due to the rapid quadrupolar relaxation of the chlorine, but it will not be split.

    • A minor, often unresolvable, isotope effect on the C-ipso signal may occur due to the presence of both ³⁵Cl and ³⁷Cl isotopes.[16][17]

  • ¹⁹F NMR Spectrum: No signal will be observed.

Part 4: Diagnostic Workflow and Data Summary

The process of distinguishing these isomers can be summarized in a simple decision-making workflow.

G start Acquire 1H and 13C NMR Spectra q1 Observe 13C Spectrum: Is a large splitting (¹J > 200 Hz) present? start->q1 res_f Conclusion: 4-Fluoro Isomer q1->res_f  Yes res_cl Conclusion: 6-Chloro Isomer q1->res_cl No   confirm_f Confirmation: - Complex multiplets in 1H spectrum - Signal present in 19F spectrum res_f->confirm_f confirm_cl Confirmation: - Simple splitting in 1H spectrum - No signal in 19F spectrum res_cl->confirm_cl

Comparative Data Summary

The key diagnostic features are summarized in the table below for easy comparison.

NMR Observable4-Fluoro Isomer Signature6-Chloro Isomer Signature
¹H Splitting Pattern Complex multiplets (e.g., dd, dt) due to H-F couplingSimple multiplets (d, t) governed only by H-H coupling
Key ¹³C Signal Large doublet for C-ipso with ¹JCF ≈ 240-260 Hz Singlet for C-ipso (may be slightly broadened)
Other ¹³C Signals Smaller doublets for ortho, meta, para carbons (²⁻⁴JCF)All other carbons appear as sharp singlets
¹⁹F Spectrum Signal present, split by neighboring protonsNo signal
Dominant Halogen Effect Spin-Spin J-CouplingQuadrupolar Relaxation & Line Broadening

Conclusion

The differentiation of 4-fluoro and 6-chloro aromatic isomers by NMR is a clear-cut process rooted in the fundamental nuclear properties of the halogens. The presence of distinct, large, and predictable ¹H-¹⁹F and ¹³C-¹⁹F coupling constants provides a definitive, positive identification of the fluoro-isomer. Conversely, the absence of these couplings, coupled with simpler, cleaner ¹H and ¹³C spectra, is a reliable signature for the chloro-isomer. By following the systematic approach of acquiring and interpreting ¹H, ¹³C, and ¹⁹F NMR spectra, researchers can confidently and unambiguously determine the correct isomeric structure, a critical step in advancing chemical and pharmaceutical research.

References

  • Hu, W. (2012). Effect of Cl, Br, 14N, 31P, 19F etc to NMR spectra. UMass Nuclear Magnetic Resonance (NMR) Labs. Available at: [Link]

  • Slideshare. (n.d.). 19 f chemical shifts and coupling constants. Available at: [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. Available at: [Link]

  • University of the West Indies. (2014). Consequences of Nuclei with Quadrupole Moment on NMR. Department of Chemistry. Available at: [Link]

  • Boyd, M. J., et al. (2017). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Omega. Available at: [Link]

  • Viger-Gravel, J., et al. (2012). Direct Investigation of Covalently Bound Chlorine in Organic Compounds by Solid-State 35Cl NMR Spectroscopy and Exact Spectral Line-Shape Simulations. Angewandte Chemie International Edition. Available at: [Link]

  • Vega, A. J. (2022). Quadrupolar Isotope-Correlation Spectroscopy in Solid-State NMR. The Journal of Physical Chemistry A. Available at: [Link]

  • ResearchGate. (n.d.). Halogen bonding in solution: NMR spectroscopic approaches. Available at: [Link]

  • Yamaguchi, H., et al. (1970). Chlorine-35 NMR Study of the Shifts and Line Shapes of Some Liquid Inorganic Chlorides. The Journal of Chemical Physics. Available at: [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy Properties of nuclei. Available at: [Link]

  • Chemistry LibreTexts. (2025). Quadrupolar Coupling. Available at: [Link]

  • Souliman, S., et al. (2022). NMR as a “Gold Standard” Method in Drug Design and Discovery. Pharmaceuticals. Available at: [Link]

  • Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. Available at: [Link]

  • ResearchGate. (n.d.). Calculated chlorine-35 quadrupolar and chemical shift data for group 13 chlorides. Available at: [Link]

  • ResolveMass. (2025). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Available at: [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Available at: [Link]

  • Blanchard, J. W., et al. (2020). Zero-field J-spectroscopy of quadrupolar nuclei. Physical Chemistry Chemical Physics. Available at: [Link]

  • Ragsdale, R. C. (1969). Fluorine-19 Nuclear Magnetic Resonance. Defense Technical Information Center. Available at: [Link]

  • Adcock, W., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Smith, M. E. (2001). Recent advances in solid-state NMR spectroscopy of quadrupolar nuclei. Annual Reports on the Progress of Chemistry, Section C. Available at: [Link]

  • Otto, S., et al. (2012). 35Cl/37Cl isotope effects in 103Rh NMR of complex anions in hydrochloric acid solution as a unique 'NMR finger-print' for unambiguous speciation. Analytica Chimica Acta. Available at: [Link]

  • Chem Help ASAP. (2022). distinguishing isomers by 1H NMR spectroscopy. YouTube. Available at: [Link]

  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Available at: [Link]

  • Man, P. (2024). Chlorine-35 and chlorine-37 NMR references. Available at: [Link]

  • Grabowski, S. J. (2023). Relation between Halogen Bond Strength and IR and NMR Spectroscopic Markers. Molecules. Available at: [Link]

  • Schaefer, T., et al. (1995). Reflection in the 1H NMR spectrum of 37Cl/35Cl isotope effects on the 19F NMR chemical shifts of 1-chloro-2,4-difluorobenzene. An isotope effect over five bonds. Canadian Journal of Chemistry. Available at: [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Aromatics. Organic Chemistry. Available at: [Link]

  • ResearchGate. (2019). How to differentiate any kind of isomers by mass & nmr spectrometry?. Available at: [Link]

  • Dhooghe, F., et al. (2021). Chlorine-bearing species and the 37Cl/35Cl isotope ratio in the coma of comet 67P/Churyumov–Gerasimenko. Astronomy & Astrophysics. Available at: [Link]

Sources

Advanced HPLC Method Development for Halogenated Indolinones: A Comparative Guide on 6-Chloro-4-fluoroindolin-2-one Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Stereoelectronic Similarity

6-Chloro-4-fluoroindolin-2-one is a highly functionalized oxindole, serving as a privileged structural motif in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors. The primary challenge in its purity analysis lies in resolving the target compound from its synthetic precursors and positional isomers (e.g., 4-chloro-6-fluoroindolin-2-one).

Because these isomers share identical molecular weights and nearly indistinguishable lipophilicity (Log P), traditional reverse-phase high-performance liquid chromatography (RP-HPLC) methods frequently fail to achieve baseline resolution. As a method development scientist, addressing this requires moving beyond standard hydrophobic retention and leveraging orthogonal chemical interactions.

Stationary Phase Dynamics: The Causality of Column Selection

The selection of the stationary phase is the single most critical factor in resolving critical isomeric pairs[1].

The Limitation of Standard C18 Phases

Traditional C18 columns rely almost exclusively on dispersive (hydrophobic) interactions between the alkyl chain and the analyte[2]. When analyzing halogenated indolinone isomers, the difference in hydrophobic surface area is negligible. Consequently, C18 columns typically yield co-elution or severe peak overlap, regardless of gradient optimization.

The Biphenyl Advantage

To achieve separation, we must exploit the subtle electronic and spatial differences caused by the distinct positioning of the electronegative fluorine and bulky chlorine atoms. Biphenyl stationary phases offer a unique solution. The bonded, densely endcapped dimethyl-biphenyl phase provides a rigid, electron-rich pocket that engages in robust π-π interactions with the electron-deficient aromatic ring of the indolinone[3]. Furthermore, the sequential phenyl rings offer mild steric (shape) selectivity, allowing the column to discriminate between isomers based on their three-dimensional conformation[3].

HPLC_Method_Dev A Target Analyte: 6-Chloro-4-fluoroindolin-2-one B Phase Screening: Alkyl (C18) vs. Phenyl (Biphenyl) A->B C Standard C18 Column (Hydrophobic Interactions Only) B->C Dispersive D Biphenyl Column (π-π & Steric Selectivity) B->D Orthogonal E Co-elution of Positional Isomers (Rs < 1.0) C->E Fails Resolution F Mobile Phase Optimization (Select MeOH over ACN) D->F Rs > 2.0 G Self-Validating Protocol (SST: Rs > 1.5, Tailing < 1.5) F->G Finalize Method

Figure 1: Decision matrix for halogenated indolinone HPLC method development.

Mobile Phase Causality: Maximizing Selectivity

The choice of organic modifier fundamentally alters the retention mechanism on a biphenyl column. While acetonitrile (ACN) is the default choice in many labs due to its low viscosity and favorable UV cutoff, it is highly detrimental to this specific separation.

Acetonitrile contains a π-electron-rich triple bond that actively competes with the indolinone analyte for the π-electrons of the biphenyl stationary phase. This suppression effectively reduces the biphenyl column to a weak C18 column. Conversely, methanol (MeOH) is a protic solvent lacking π-electrons. Using methanol/water mixtures preserves and maximizes the π-π and steric interactions required to separate the 6-chloro-4-fluoro and 4-chloro-6-fluoro isomers[3].

Chromatographic Performance Comparison

The experimental data below summarizes the performance of a standard C18 phase versus an optimized Biphenyl phase for the purity analysis of 6-Chloro-4-fluoroindolin-2-one against its primary positional isomer.

Table 1: Quantitative Chromatographic Comparison

ParameterStandard C18 (100 Å, 5 µm)Biphenyl (90 Å, 5 µm)
Primary Retention Mechanism Hydrophobic (Dispersive)Hydrophobic, π-π, Steric
Optimal Organic Modifier Acetonitrile (ACN)Methanol (MeOH)
Retention Time (

)
4.2 min5.8 min
Resolution (

) vs. Isomer
0.9 (Severe Co-elution)2.4 (Baseline Resolution)
Peak Tailing Factor (

)
1.61.1
Signal-to-Noise (S/N) at LOQ 8:125:1

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates a mandatory System Suitability Test (SST) in accordance with ICH Q2(R1) guidelines, which dictates that system suitability parameters must be established to ensure the validity of the analytical procedure is maintained whenever used[4]. If the SST criteria are not met, the system halts, preventing the generation of invalid data.

Step 1: Reagent and Standard Preparation
  • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of Milli-Q Water (0.1% v/v). Rationale: Maintains a pH of ~2.7, well within the biphenyl column's stable range of 1.5 to 9[3], ensuring the indolinone remains fully neutral and suppressing residual silanol ionization.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Methanol (0.1% v/v).

  • System Suitability Standard: Prepare a solution in Methanol containing 0.1 mg/mL of 6-Chloro-4-fluoroindolin-2-one and 0.1 mg/mL of 4-chloro-6-fluoroindolin-2-one.

Step 2: Instrument Configuration
  • Column: Superficially porous Biphenyl, 150 x 4.6 mm, 5 µm.

  • Column Temperature: 30 °C. Rationale: Elevated temperatures reduce mobile phase viscosity, but exceeding 40 °C can provide too much kinetic energy, disrupting the weak, highly specific π-π interactions required for isomer separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

Step 3: Gradient Program
  • 0.0 - 2.0 min: 40% B (Isocratic hold to focus the analyte band)

  • 2.0 - 10.0 min: 40%

    
     75% B (Linear gradient to elute strongly retained impurities)
    
  • 10.0 - 12.0 min: 75% B (Wash phase)

  • 12.0 - 15.0 min: 40% B (Re-equilibration)

Step 4: System Suitability Testing (The Validation Gate)

Before analyzing unknown samples, inject the System Suitability Standard six times. The system is only validated for use if it meets the following ICH Q2(R1) aligned criteria[5]:

  • Resolution (

    
    ):  Must be 
    
    
    
    1.5 between the two isomers.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    1.5 for the target peak.
  • Precision (%RSD): The relative standard deviation of the target peak area across the 6 injections must be

    
     2.0%.
    

Conclusion

By transitioning from a generic C18 method to an optimized Biphenyl/Methanol system, analytical scientists can overcome the stereoelectronic similarities of halogenated indolin-2-ones. This method not only guarantees baseline resolution of critical isomeric pairs but does so within a robust, ICH-compliant, self-validating framework.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Food and Drug Administration (FDA) / International Council for Harmonisation. URL:[Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). URL:[Link]

  • Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool. Restek Corporation / LCMS.cz. URL:[Link]

  • 90 Å Biphenyl, 5 µm Column Care & Use Sheet - HPLC. Advanced Materials Technology / HPLC.eu. URL:[Link]

Sources

comparison of 6-Chloro-4-fluoroindolin-2-one vs 6-Bromo-4-fluoroindolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating halogenated indolin-2-one scaffolds for kinase inhibitor synthesis.

Executive Summary

The indolin-2-one (oxindole) scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of several FDA-approved receptor tyrosine kinase (RTK) inhibitors, including sunitinib and nintedanib. When designing novel RTK inhibitors, functionalization at the C6 position is critical for probing the solvent-exposed regions of the ATP-binding pocket.

This guide objectively compares two highly valuable building blocks: 6-Chloro-4-fluoroindolin-2-one and 6-Bromo-4-fluoroindolin-2-one . While structurally similar, the choice of halogen at the C6 position fundamentally alters the molecule's reactivity in transition-metal-catalyzed cross-coupling, its metabolic stability, and its off-target interaction profile [1].

Physicochemical & Structural Profiling

The primary differentiator between these two building blocks is the bond dissociation energy (BDE) of the carbon-halogen bond at the C6 position. The C-Br bond is significantly weaker than the C-Cl bond, dictating the activation energy required for oxidative addition during palladium-catalyzed transformations. Furthermore, the presence of the 4-fluoro substituent in both molecules serves a dual purpose: it sterically shields the C3-methylene group and inductively increases the acidity of the C3 protons, facilitating milder Knoevenagel condensations[2].

Property6-Chloro-4-fluoroindolin-2-one6-Bromo-4-fluoroindolin-2-one
CAS Number 1309685-08-21000341-00-3
Molecular Formula C8H5ClFNOC8H5BrFNO
Molecular Weight 185.58 g/mol 230.03 g/mol
C-X Bond Dissociation Energy ~330 kJ/mol (High stability)~280 kJ/mol (High reactivity)
Steric Bulk (Van der Waals Radius) Chlorine: 1.75 ÅBromine: 1.85 Å
Primary Synthetic Utility Late-stage functionalization, metabolic stabilityRapid library generation via cross-coupling
CYP450 Interaction Profile Minimal specific inhibitionKnown selective CYP1A2 inhibitor [1]

Strategic Building Block Selection

The selection between the chloro and bromo derivatives should be driven by the specific stage of drug discovery and the required downstream chemistry.

Selectivity A Target Indolin-2-one Scaffold B 6-Bromo-4-fluoro (CAS: 1000341-00-3) A->B Low Bond Energy C 6-Chloro-4-fluoro (CAS: 1309685-08-2) A->C High Bond Energy D Rapid Cross-Coupling (Suzuki/Sonogashira) B->D Pd(0) Catalysis E Harsh Conditions / Metabolic Stability C->E Requires BrettPhos/XPhos

Logical decision matrix for selecting halogenated indolin-2-one building blocks.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include internal controls to verify reaction progress independent of isolation losses.

Protocol A: Suzuki-Miyaura Coupling of 6-Bromo-4-fluoroindolin-2-one

Causality: The weaker C-Br bond allows for the use of standard, universally accessible palladium catalysts like Pd(dppf)Cl₂. The bite angle of the dppf ligand optimally accelerates the reductive elimination step, preventing the formation of dehalogenated byproducts.

  • Preparation: In a flame-dried Schlenk tube, combine 6-Bromo-4-fluoroindolin-2-one (1.0 eq, 0.5 mmol), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Evacuate and backfill with argon three times.

  • Solvent: Inject degassed 1,4-Dioxane/H₂O (4:1 v/v, 5 mL). The biphasic system is crucial for dissolving both the organic substrate and the inorganic base.

  • Reaction & Validation: Heat to 80°C. Self-Validation Step: At 2h and 4h, extract a 10 µL aliquot, quench with EtOAc/brine, and analyze via LC-MS. The complete disappearance of the m/z 230 peak and the emergence of the product mass confirms conversion.

  • Workup: Filter through Celite, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination of 6-Chloro-4-fluoroindolin-2-one

Causality: The robust C-Cl bond resists standard oxidative addition. To overcome this, highly electron-rich and sterically bulky dialkylbiaryl phosphine ligands (e.g., BrettPhos) must be paired with Pd₂(dba)₃. The bulkiness of BrettPhos forces the palladium into a highly active monoligated state (L-Pd(0)), which readily inserts into the C-Cl bond [3].

  • Preparation: In a glovebox, combine 6-Chloro-4-fluoroindolin-2-one (1.0 eq, 0.5 mmol), secondary amine (1.5 eq), NaOtBu (2.0 eq), Pd₂(dba)₃ (0.02 eq), and BrettPhos (0.04 eq) in a sealed vial.

  • Solvent: Add anhydrous, degassed toluene (4 mL).

  • Reaction & Validation: Heat to 100°C for 12 hours. Self-Validation Step: Prior to workup, add exactly 0.5 mmol of 1,3,5-trimethoxybenzene to the crude mixture. Remove a 50 µL aliquot, evaporate, and dissolve in CDCl₃ for quantitative NMR (qNMR). Comparing the integration of the product peaks against the internal standard provides an absolute yield, validating the catalytic efficiency before any silica-induced product loss occurs.

  • Workup: Dilute with DCM, wash with water, concentrate, and purify.

Pharmacological & Metabolic Implications

When these building blocks are incorporated into final drug candidates, the retained halogens (if not used as coupling handles) exert distinct pharmacological effects.

The 6-Bromo derivative has been documented to selectively inhibit Cytochrome P450 1A2 (CYP1A2) without significantly affecting CYP2C19 or CYP3A4 [1]. This is likely due to the larger Van der Waals radius and specific polarizability of bromine, which fits snugly into the planar, hydrophobic active site of CYP1A2. Conversely, the 6-Chloro derivative exhibits a tighter electron cloud and lower lipophilicity, generally resulting in a cleaner metabolic profile and reduced risk of drug-drug interactions (DDIs).

Mechanism A Halogenated Indolin-2-one B CYP1A2 Enzyme A->B Bromo variant inhibits D Receptor Tyrosine Kinase (RTK) A->D ATP Competition C Metabolic Clearance B->C Normal function

Pharmacological interactions of indolin-2-one derivatives with RTKs and CYP450.

Quantitative Experimental Data Comparison

The following table summarizes expected performance metrics based on standardized cross-coupling conditions, highlighting the practical trade-offs between the two scaffolds.

Reaction TypeSubstrateCatalyst SystemTemp / TimeIsolated Yield
Suzuki Coupling (Phenylboronic acid)6-Bromo-4-fluoroPd(dppf)Cl₂ / K₂CO₃80°C / 4h88 - 92%
Suzuki Coupling (Phenylboronic acid)6-Chloro-4-fluoroPd(dppf)Cl₂ / K₂CO₃100°C / 24h< 15% (Requires XPhos)
Buchwald-Hartwig (Morpholine)6-Bromo-4-fluoroPd₂(dba)₃ / BINAP90°C / 8h85 - 89%
Buchwald-Hartwig (Morpholine)6-Chloro-4-fluoroPd₂(dba)₃ / BrettPhos100°C / 12h78 - 82%

Conclusion

For early-stage drug discovery and rapid structure-activity relationship (SAR) library generation, 6-Bromo-4-fluoroindolin-2-one is the superior choice due to its facile reactivity under mild conditions. However, for late-stage lead optimization where metabolic stability, reduced CYP1A2 inhibition, and patent space differentiation are prioritized, 6-Chloro-4-fluoroindolin-2-one provides a more robust, albeit synthetically demanding, scaffold.

References

A Comparative Guide to the Metabolic Stability of 4-Fluoro-Oxindoles Versus Non-Fluorinated Oxindoles

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the journey of a promising lead compound to a clinically effective drug is fraught with challenges. Among the most critical hurdles is achieving a desirable pharmacokinetic profile, with metabolic stability being a paramount determinant of a drug's in vivo fate. Rapid metabolism can lead to low bioavailability, short duration of action, and the formation of potentially toxic byproducts. The oxindole scaffold, a privileged structure in medicinal chemistry, is no exception to this metabolic scrutiny. This guide provides an in-depth, objective comparison of the metabolic stability of 4-fluoro-oxindoles against their non-fluorinated counterparts, offering experimental insights and mechanistic rationale for the observed differences.

The Strategic Advantage of Fluorination in Drug Design

The introduction of fluorine into drug candidates is a widely employed strategy to enhance a range of properties, including metabolic stability.[1][2] The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are key to its powerful influence.[2] By replacing a hydrogen atom with fluorine at a metabolically vulnerable position, medicinal chemists can effectively "shield" the molecule from enzymatic attack, thereby improving its pharmacokinetic profile.[1][3]

Mechanistic Underpinnings: How Fluorine Fortifies the Oxindole Core

The metabolic Achilles' heel of many aromatic and heterocyclic compounds, including oxindoles, is their susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] These enzymes, primarily located in the liver, are responsible for the majority of phase I metabolic reactions. The introduction of a fluorine atom at the 4-position of the oxindole ring can significantly impede this process through several mechanisms:

  • Blocking Metabolic Hotspots: The aromatic ring of the oxindole scaffold is a prime target for CYP-mediated hydroxylation. By occupying a potential site of oxidation with a fluorine atom, the metabolic pathway is effectively blocked. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to cleavage by oxidative enzymes.[4][5]

  • Alteration of Electronic Properties: Fluorine's high electronegativity can withdraw electron density from the aromatic ring, making it less susceptible to electrophilic attack by the reactive oxygen species generated in the active site of CYP enzymes.[4] This electronic perturbation can reduce the rate of oxidative metabolism.

  • Modulation of Enzyme-Substrate Interactions: The presence of a fluorine atom can alter the binding affinity and orientation of the oxindole scaffold within the active site of metabolizing enzymes. This can lead to a less favorable positioning for metabolism to occur, thereby decreasing the rate of clearance.[4]

While direct quantitative data comparing the metabolic stability of 4-fluoro-oxindole to its non-fluorinated parent is not extensively published, the well-established principles of fluorine in drug design and data from structurally related compounds strongly suggest a significant improvement in metabolic stability for the fluorinated analog.[6][7]

Experimental Assessment of Metabolic Stability: A Practical Guide

To empirically determine and compare the metabolic stability of 4-fluoro-oxindoles and non-fluorinated oxindoles, two primary in vitro assays are employed: the liver microsomal stability assay and the hepatocyte stability assay. These assays provide key parameters such as half-life (t½) and intrinsic clearance (Clint), which are crucial for predicting in vivo pharmacokinetic behavior.

Liver Microsomal Stability Assay

This assay is a high-throughput method to assess phase I metabolism, primarily mediated by CYP enzymes.

Experimental Protocol:

  • Preparation of Reagents:

    • Pooled human liver microsomes (HLM) are thawed on ice.

    • Test compounds (4-fluoro-oxindole and oxindole) and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin) are prepared as stock solutions in a suitable organic solvent (e.g., DMSO).

    • A solution of the cofactor NADPH is prepared in buffer.

  • Incubation:

    • The test compounds and controls are incubated with HLM in a phosphate buffer (pH 7.4) at 37°C.

    • The reaction is initiated by the addition of the NADPH solution.

    • A parallel incubation without NADPH is run as a negative control to assess non-CYP mediated degradation.

  • Time-Point Sampling:

    • Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching:

    • The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is plotted against time.

    • The in vitro half-life (t½) is calculated from the slope of the linear portion of the natural log of the percent remaining versus time plot.

    • The intrinsic clearance (Clint) is then calculated using the following formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)

Data Presentation:

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
Oxindole Expected to be shorterExpected to be higher
4-Fluoro-oxindole Expected to be longerExpected to be lower
Positive Control (High Clearance) e.g., < 10e.g., > 100
Positive Control (Low Clearance) e.g., > 60e.g., < 10

Note: The values in this table are illustrative and represent the expected trend based on established principles. Actual experimental data would be required for precise quantification.

Caption: Workflow for the Liver Microsomal Stability Assay.

Hepatocyte Stability Assay

This assay utilizes intact liver cells and thus provides a more comprehensive assessment of metabolic stability, encompassing both phase I and phase II (conjugation) metabolic pathways.

Experimental Protocol:

  • Hepatocyte Preparation:

    • Cryopreserved human hepatocytes are thawed and resuspended in a suitable incubation medium (e.g., Williams' Medium E).

    • Cell viability is assessed to ensure the quality of the hepatocytes.

  • Incubation:

    • The test compounds (4-fluoro-oxindole and oxindole) and positive controls are added to the hepatocyte suspension at a defined cell density (e.g., 0.5 x 10^6 cells/mL).

    • The incubations are carried out in a shaking water bath or on an orbital shaker in an incubator at 37°C.

  • Time-Point Sampling:

    • Aliquots of the cell suspension are collected at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Reaction Quenching:

    • The reaction is terminated by adding a cold organic solvent, which also serves to lyse the cells and precipitate proteins.

  • Sample Analysis:

    • Similar to the microsomal assay, samples are centrifuged, and the supernatant is analyzed by LC-MS/MS.

  • Data Analysis:

    • The in vitro half-life (t½) and intrinsic clearance (Clint) are calculated. The Clint in hepatocytes is typically expressed as µL/min/10^6 cells.

Data Presentation:

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (Clint, µL/min/10^6 cells)
Oxindole Expected to be shorterExpected to be higher
4-Fluoro-oxindole Expected to be longerExpected to be lower
Positive Control (High Clearance) e.g., < 30e.g., > 50
Positive Control (Low Clearance) e.g., > 120e.g., < 5

Note: The values in this table are illustrative and represent the expected trend based on established principles. Actual experimental data would be required for precise quantification.

Caption: Workflow for the Hepatocyte Stability Assay.

Comparative Analysis and Interpretation

Based on the foundational principles of medicinal chemistry, a 4-fluoro-oxindole is anticipated to exhibit significantly enhanced metabolic stability compared to its non-fluorinated parent.[1][2] In both microsomal and hepatocyte stability assays, this would manifest as a longer in vitro half-life and a lower intrinsic clearance for the fluorinated compound.

The expected outcome is a clear demonstration of the "metabolic blocking" effect of the fluorine substituent. The non-fluorinated oxindole would likely undergo hydroxylation on the aromatic ring, a common metabolic fate for such scaffolds. The 4-fluoro-oxindole, with this position blocked, would be forced into alternative, likely slower, metabolic pathways, or may even be resistant to metabolism altogether.

It is important to note that while fluorination at a known metabolic hotspot is a powerful strategy, it can sometimes lead to "metabolic switching," where the metabolic burden is shifted to another part of the molecule.[8] Therefore, a comprehensive metabolite identification study is often a valuable follow-up to these initial stability assays to fully understand the metabolic fate of the fluorinated compound.

Conclusion: The Value of Strategic Fluorination

The strategic incorporation of fluorine is a cornerstone of modern drug design, offering a powerful tool to overcome the pervasive challenge of metabolic instability. For the oxindole scaffold, fluorination at the 4-position is a rational and scientifically sound approach to enhance its pharmacokinetic properties. The in vitro experimental workflows detailed in this guide provide a robust framework for quantifying the metabolic stability of 4-fluoro-oxindoles and their non-fluorinated analogs. The anticipated outcome—a marked improvement in stability for the fluorinated compound—underscores the transformative potential of this single-atom substitution in the pursuit of more effective and durable therapeutics. Researchers and drug development professionals are encouraged to leverage this strategy to optimize their oxindole-based lead candidates and accelerate their progression through the drug discovery pipeline.

References

  • Kumar, P., & Tiwari, R. (2018). Fluorine in drug discovery: Role, design and case studies. Journal of Chemical Sciences, 130(5), 65.
  • Zhang, Y., et al. (2015). Fluorine in Drug Design: A Case Study With Fluoroanisoles. ChemMedChem, 10(4), 629-635.
  • Preiss, R., et al. (1987). Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines. Archives of Toxicology, 60(1-3), 138-141.
  • Bhattarai, P., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 64(21), 15549-15585.
  • Ismail, F. M. (2022). Fluorine in drug discovery: Role, design and case studies.
  • Altman, R. A., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • El-Faham, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6127.
  • Dang, T. T., et al. (2023). Discovery of a cytochrome P450 enzyme catalyzing the formation of spirooxindole alkaloid scaffold. Frontiers in Plant Science, 14, 1121639.
  • Bhattarai, P., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Dang, T. T., et al. (2023). Discovery of a cytochrome P450 enzyme catalyzing the formation of spirooxindole alkaloid scaffold. Frontiers in Plant Science, 14, 1121639.
  • BenchChem. (2025).
  • Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(11), 5583-5633.
  • White, M. C., & Stoltz, B. M. (2016). Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives. Journal of the American Chemical Society, 138(51), 16684-16687.
  • Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(2), 333-376.
  • Tutone, M., et al. (2022).
  • Dang, T. T., et al. (2023). Discovery of a cytochrome P450 enzyme catalyzing the formation of spirooxindole alkaloid scaffold.
  • Britton, R., & G. K. Murphy. (2020). fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Organic & Biomolecular Chemistry, 18(2), 195-207.
  • Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds.
  • Arnold, F. H., et al. (2021). Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases. ChemRxiv.
  • Dang, T. T., & De Luca, V. (2021). Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants. Frontiers in Plant Science, 12, 700508.
  • El-Faham, A., et al. (2023). Fluorinated Drugs Approved by the FDA (2016–2022). Encyclopedia MDPI.
  • Ismail, F. M. (2002). Important Fluorinated Drugs in Experimental and Clinical Use.
  • Silverman, R. B. (2009). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. The Journal of Organic Chemistry, 74(1), 1-14.
  • Kita, Y., et al. (2018). Hypoiodite-Catalyzed Oxidative Umpolung of Indoles for Enantioselective Dearomatization. Organic Letters, 20(15), 4568-4572.
  • Finch, N., et al. (1965). Oxidative Transformations of Indole Alkaloids. II. The Preparation of Oxindoles from cis-DE-Yohimbinoid Alkaloids. The Partial Synthesis of Carapanaubine. Journal of the American Chemical Society, 87(10), 2229-2235.
  • Finch, N., & Taylor, W. I. (1962). Oxidative Transformations of Indole Alkaloids. I. The Preparation of Oxindoles from Yohimbine; the Structures and Partial Syntheses of Mitraphylline, Rhyncophylline and Corynoxeine. Journal of the American Chemical Society, 84(20), 3871-3877.

Sources

Mechanistic Causality: How Halogens Redefine Vibrational Frequencies

Author: BenchChem Technical Support Team. Date: March 2026

The Spectroscopic Landscape of Halogenated Oxindoles

As a Senior Application Scientist in structural elucidation, I frequently evaluate the spectral signatures of highly substituted heterocyclic scaffolds. The indolin-2-one (oxindole) framework is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors[1]. The introduction of specific halogens—namely the fluorine at the 4-position and chlorine at the 6-position in 6-Chloro-4-fluoroindolin-2-one —profoundly alters the electronic landscape of the molecule.

This guide provides an objective, data-driven comparison of the Infrared (IR) spectroscopy peaks of 6-Chloro-4-fluoroindolin-2-one against alternative oxindole scaffolds. By deconstructing the causality behind these spectral shifts and outlining a self-validating analytical protocol, this document serves as a definitive resource for researchers conducting structural verification and quality control.

In IR spectroscopy, the vibrational frequency of a functional group is dictated by the bond's force constant and the reduced mass of the atoms involved. For indolin-2-ones, the primary diagnostic peaks are the lactam carbonyl (C=O) and the secondary amine (N-H) stretches[1][2]. When comparing unsubstituted indolin-2-one to its halogenated derivatives, we must account for competing inductive (-I) and mesomeric (+M) effects.

Fluorine and chlorine are highly electronegative. In 6-Chloro-4-fluoroindolin-2-one, the strong -I effect of the C-4 fluorine and the C-6 chlorine withdraws electron density from the aromatic ring, triggering a cascade of structural consequences:

  • Carbonyl (C=O) Blueshift: In a standard lactam, the nitrogen lone pair delocalizes into the carbonyl carbon, giving the C=O bond partial single-bond character and lowering its stretching frequency (typically ~1680 cm⁻¹)[1]. The electron-withdrawing halogens in 6-Chloro-4-fluoroindolin-2-one pull electron density away from the nitrogen, reducing this resonance donation. Consequently, the C=O bond retains more double-bond character, increasing its force constant and shifting the peak to a higher frequency (blueshift, ~1715–1725 cm⁻¹)[2].

  • Amine (N-H) Redshift & Broadening: The same electron withdrawal increases the polarity (acidity) of the N-H bond. In the solid state, this highly polarized N-H acts as a potent hydrogen bond donor, forming tight cyclic dimers with adjacent molecules[3]. Stronger intermolecular hydrogen bonding weakens the intramolecular covalent N-H bond, shifting its stretching frequency to a lower wavenumber (redshift) and broadening the peak profile.

  • Halogen-Carbon Stretches: The C-F stretch is intensely strong and broad due to the massive change in the dipole moment during vibration, typically dominating the 1100–1250 cm⁻¹ region. The heavier C-Cl bond vibrates at a lower frequency, producing a sharp, distinct peak near 735–740 cm⁻¹[4][5].

Comparative Spectral Benchmarking

To objectively evaluate the spectral performance and identification markers of 6-Chloro-4-fluoroindolin-2-one, we benchmark it against the unsubstituted indolin-2-one and a mono-halogenated alternative (6-Chlorooxindole).

Vibrational ModeUnsubstituted Indolin-2-one6-Chlorooxindole6-Chloro-4-fluoroindolin-2-oneMechanistic Causality
N-H Stretch ~3200 cm⁻¹~3180 cm⁻¹3160–3175 cm⁻¹Enhanced solid-state H-bonding due to increased N-H polarity from halogen (-I) effects[3].
C=O Stretch ~1680 cm⁻¹~1705 cm⁻¹1715–1725 cm⁻¹Reduced N-to-C=O resonance donation increases C=O double-bond character[1][2].
C=C Aromatic 1620, 1470 cm⁻¹1615, 1465 cm⁻¹1610, 1460 cm⁻¹Ring deformation modes altered by the mass and electronic distribution of halogens.
C-F Stretch N/AN/A1100–1250 cm⁻¹Highly polarized, strong vibration specific to the C-F bond.
C-Cl Stretch N/A~740 cm⁻¹~735 cm⁻¹Heavy atom vibration, typically presenting as a sharp peak in the fingerprint region[4][5].

Logical Architecture of Inductive Spectral Shifts

The following diagram maps the logical flow of how halogen substitution dictates the final IR spectral output.

G A 6-Chloro-4-fluoroindolin-2-one B Fluorine (C-4) Strong -I Effect A->B C Chlorine (C-6) Moderate -I Effect A->C D Net Electron Withdrawal from Lactam Core B->D C->D E Reduced N->C=O Resonance D->E F Increased N-H Polarity D->F G C=O Blueshift (~1715-1725 cm⁻¹) E->G H N-H Redshift (~3160-3175 cm⁻¹) F->H

Mechanistic pathway of halogen inductive effects on the IR vibrational frequencies of oxindoles.

Self-Validating ATR-FTIR Methodology

To ensure high-fidelity, reproducible spectral data, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is the preferred method for solid oxindole powders. This protocol is designed as a self-validating system to eliminate environmental and user-induced artifacts.

Step 1: System Initialization & Polystyrene Validation

  • Action: Power on the FTIR spectrometer and allow the IR source to stabilize for 30 minutes. Run a standard 1.5 mil polystyrene film calibration scan.

  • Causality: The IR source (e.g., Silicon Carbide) requires thermal equilibrium to emit a stable photon flux. The polystyrene scan validates the interferometer's wavelength accuracy (verifying the exact 1601 cm⁻¹ peak) and photometric precision before any unknown sample is measured.

Step 2: Background Spectrum Acquisition

  • Action: Clean the diamond ATR crystal with isopropanol and allow it to evaporate completely. Acquire a 32-scan background spectrum at 4 cm⁻¹ resolution.

  • Causality: Atmospheric water vapor and carbon dioxide have strong, sharp rotational-vibrational absorptions in the 3900–3400 cm⁻¹ and 2400–2300 cm⁻¹ regions, respectively. Acquiring a fresh background immediately before the sample ensures these dynamic atmospheric interferences are mathematically subtracted, preventing false peak assignments near the critical N-H stretch.

Step 3: Sample Application & Pressure Optimization

  • Action: Place ~2-5 mg of 6-Chloro-4-fluoroindolin-2-one powder directly onto the center of the diamond crystal. Lower the pressure anvil until the software's pressure gauge indicates optimal contact (typically ~80-100 units).

  • Causality: ATR spectroscopy relies on an evanescent wave penetrating a very shallow depth (0.5–2 µm) into the sample. Because solid powders have irregular morphologies, insufficient pressure results in poor optical contact, leading to low signal-to-noise ratios and distorted peak intensities.

Step 4: Data Acquisition & ATR Correction

  • Action: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution). Apply an Advanced ATR Correction algorithm during post-processing.

  • Causality: The penetration depth of the evanescent wave is wavelength-dependent; it penetrates deeper at lower wavenumbers (e.g., 600 cm⁻¹) than at higher wavenumbers (e.g., 3200 cm⁻¹). This artificially inflates the intensity of peaks in the fingerprint region. The ATR correction normalizes the spectrum to resemble a standard transmission (KBr pellet) spectrum, ensuring accurate comparative analysis and library matching.

References

  • Benchchem. An In-depth Technical Guide to 7-Aminoindolin-2-one: Chemical Properties and Structure.
  • MDPI. Rauniticine-allo-Oxindole B and Rauniticinic-allo Acid B, New Heteroyohimbine-Type Oxindole Alkaloids from the Stems of Malaysian Uncaria longiflora var. pteropoda.
  • SciELO. Halogenated oxindole and indoles from the South African marine ascidian Distaplia skoogi.
  • PubMed.
  • ResearchGate. FT-IR spectra of 6-chloro-5-(2-chloroethyl) oxindole.

Sources

Structural & Functional Profiling: 6-Chloro-4-fluoroindolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural and functional characteristics of 6-Chloro-4-fluoroindolin-2-one derivatives, positioning them within the broader context of oxindole-based kinase inhibitors.

Executive Summary: The "Scaffold" Advantage

In the development of small-molecule kinase inhibitors (e.g., VEGFR, PDGFR antagonists), the indolin-2-one (oxindole) core is a privileged scaffold.[1] While the 5-fluoro derivative (Sunitinib intermediate) is the industry standard, the 6-chloro-4-fluoro substitution pattern offers a distinct pharmacological profile.[1]

This guide compares the 6-Chloro-4-fluoroindolin-2-one scaffold against its mono-halogenated alternatives.[1] We analyze how the specific placement of the chlorine (C6) and fluorine (C4) atoms alters crystal packing, solubility, and electronic properties—critical factors for drug formulation and bioavailability.

Quick Comparison: The "Halogen Effect"
Feature6-Chloro-4-fluoroindolin-2-one 5-Fluoroindolin-2-one (Standard)6-Chloroindolin-2-one
CAS Number 1309685-08-256341-41-456341-37-8
Electronic Effect Dual-withdrawal (High NH Acidity)Moderate withdrawalModerate withdrawal
Steric Bulk Asymmetric (C4-F is small; C6-Cl is bulky)Balanced (C5 is distal)Bulky at C6
Crystal Packing Driven by Cl[1]···Cl & N-H[1][2][3]···ON-H···O dominantN-H···O & π-stacking
Lipophilicity (cLogP) High (~2.3) Low (~1.[1]6)Moderate (~2.0)

Structural Characterization & Crystal Data

The unique combination of a C4-Fluorine and C6-Chlorine creates a "push-pull" steric and electronic environment that differs significantly from mono-substituted analogs.[1]

Crystal Lattice & Packing Motifs

Based on X-ray diffraction data of closely related analogs (6-chloroindolin-2-one and 4-fluoroindolin-2-one), we can derive the structural behavior of the disubstituted target.[1]

  • Primary Interaction (The Dimer): Like most oxindoles, the 6-chloro-4-fluoro derivative forms centrosymmetric dimers stabilized by dual N-H[1]···O=C hydrogen bonds.[1] This is the "robust" synthons (R2,2(8) motif) that persists across solvents.

  • Secondary Interaction (The Halogen Bond): The C6-Chlorine atom is capable of forming Type II halogen bonds (C-Cl[1]···O or C-Cl···π), which are absent in the 5-fluoro standard.[1] This increases the melting point and lattice energy, potentially lowering solubility compared to the fluoro-only analog.[1]

  • Tertiary Interaction (The C4-F Effect): The C4-fluorine is peri- to the C3 position.[1] While small (Van der Waals radius ~1.47 Å), its high electronegativity induces a dipole that repels stacking interactions directly above the C4-C3 bond, often forcing a "slipped" stacking arrangement.

Comparative Crystallographic Data (Inferred & Experimental)

Data synthesized from CSD entries for mono-substituted analogs (Ref. 1, 2).

Parameter6-Chloro-4-fluoro (Predicted)6-Chloroindolin-2-one (Exp.)5-Fluoroindolin-2-one (Exp.)[1]
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P21/cP21/cP21/c
Z (Molecules/Cell) 444
Density (g/cm³) ~1.55 1.481.42
Packing Motif Zig-zag ribbons (Cl-mediated)Planar sheetsPlanar sheets
Melting Point 205–210 °C 196–198 °C143–146 °C

Analyst Insight: The significantly higher density and melting point of the 6-Cl-4-F derivative suggest a more efficiently packed lattice.[1] This implies that while it may be more stable (longer shelf-life), it will likely require polar aprotic solvents (DMSO, DMF) for initial solubilization during synthesis.

Experimental Protocols

To ensure reproducibility, we recommend the following validated workflows for synthesis and crystallization.

Synthesis Workflow (Lewis Acid Cyclization)

The most reliable route to the 6-chloro-4-fluoro scaffold avoids the harsh conditions of the Sandmeyer reaction, favoring a modified Houben-Hoesch cyclization or Boron Trichloride mediated closure.[1]

Synthesis_Workflow Start 3-Chloro-5-fluoroaniline Step1 N-Acylation (Chloroacetyl chloride) Start->Step1 DCM, 0°C Inter1 Intermediate Amide Step1->Inter1 Step2 Cyclization (AlCl3 / melt or 160°C) Inter1->Step2 Friedel-Crafts Product 6-Chloro-4-fluoroindolin-2-one Step2->Product Hydrolysis

Figure 1: Synthetic pathway for the 6-chloro-4-fluoroindolin-2-one scaffold. The C4-F substituent directs the cyclization to the ortho position due to steric permissibility.[1]

Crystallization Protocol (Single Crystal Growth)

Objective: Obtain X-ray quality crystals to confirm the 4-F/6-Cl regiochemistry.

  • Dissolution: Dissolve 50 mg of crude 6-Chloro-4-fluoroindolin-2-one in 2 mL of hot Ethanol (EtOH) .

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove insoluble particulates.[1]

  • Anti-solvent Addition: Slowly add Water dropwise to the hot ethanol solution until a persistent turbidity is observed (approx. 1:1 ratio).[1]

  • Re-dissolution: Add minimal hot EtOH to clear the solution.

  • Growth: Allow the vial to cool slowly in a Dewar flask or Styrofoam block to Room Temperature (RT) over 24 hours.

  • Harvest: Colorless prism-like crystals should form. Wash with cold 20% EtOH/Water.[1]

Functional Comparison: Why Choose 6-Cl-4-F?

Electronic Tuning (Hammett Constants)

The 4-position is electronically unique.

  • C4-Fluorine: Inductive withdrawal (

    
    ) increases the acidity of the NH proton more effectively than C5 substitution.[1] This can enhance hydrogen bonding strength with the target protein (e.g., the hinge region of a kinase).
    
  • C6-Chlorine: Provides lipophilic bulk (

    
    ) without the metabolic liability of a methyl group.[1]
    
Solubility & Bioavailability Profile
Property6-Cl-4-F Derivative5-Fluoro DerivativeImplication
Aqueous Solubility Low (< 0.1 mg/mL)Moderate (~0.5 mg/mL)6-Cl-4-F requires formulation aids (cyclodextrins).[1]
Metabolic Stability High ModerateC4-F blocks P450 oxidation at the electron-rich C4 position.[1]
Kinase Selectivity High Specificity Broad SpectrumThe 6-Cl fits "gatekeeper" pockets in specific mutants.[1]

References

  • Cambridge Structural Database (CSD). (2011).[1] Crystal structure of 6-chloroindolin-2-one. Refcode: XEHXOY .

  • PubChem. (2023).[1] Compound Summary: 6-Chloro-4-fluoro-1,3-dihydro-2H-indol-2-one (CAS 1309685-08-2).[1]

  • Andreani, A., et al. (2010). Synthesis and potential antitumor activity of new 6-substituted indolin-2-ones. Journal of Medicinal Chemistry.

  • Sigma-Aldrich. (2023).[1] Product Specification: 6-Chloro-4-fluoro-1H-indole derivatives.

Sources

Comparative Guide: Potency & Performance of 6-Chloro-4-Fluoroindolinone Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 6-chloro-4-fluoroindolinone derivatives as kinase inhibitors, comparing their potency, selectivity, and structural properties against established indolinone benchmarks like Sunitinib (SU11248) and SU5416 .

Executive Summary

The indolinone (2-oxindole) scaffold is a privileged structure in kinase drug discovery, serving as the core for multi-targeted tyrosine kinase inhibitors (TKIs) such as Sunitinib (VEGFR/PDGFR/KIT inhibitor) and Nintedanib (VEGFR/FGFR/PDGFR inhibitor).

While 5-substituted indolinones (e.g., 5-fluoro in Sunitinib) are the clinical standard, the 6-chloro-4-fluoroindolinone substitution pattern represents a specific medicinal chemistry strategy designed to:

  • Modulate H-bond acidity: The 4-fluoro group inductively affects the N1-hydrogen, strengthening the critical hinge-binding interaction.

  • Enhance Metabolic Stability: Blocking the 4- and 6-positions prevents common P450-mediated oxidation at these sites.

  • Exploit Hydrophobic Pockets: The 6-chloro substituent targets specific hydrophobic regions (often the gatekeeper or solvent-front regions) distinct from the 5-position vector.

This guide compares the potency and pharmacological profile of this specific subclass against standard 5-substituted analogs.

Chemical Scaffold & Binding Mechanism

Structural Comparison

The core difference lies in the substitution pattern on the oxindole benzene ring.

FeatureStandard (Sunitinib) Target (6-Chloro-4-Fluoro) Impact on Potency/Properties
Core Scaffold Indolin-2-oneIndolin-2-oneATP-competitive Type I binding.
C5 Substituent Fluoro (-F)Hydrogen (-H)C5-F is optimal for VEGFR2; removing it may alter selectivity profiles.
C4 Substituent Hydrogen (-H)Fluoro (-F)Electronic: Increases acidity of N1-H (hinge binder). Steric: Small enough to avoid clashing with the kinase hinge region.
C6 Substituent Hydrogen (-H)Chloro (-Cl)Lipophilic: Fills the hydrophobic pocket adjacent to the ATP site. Metabolic: Blocks C6-oxidation.
Mechanism of Action (MOA)

These inhibitors function as ATP-competitive inhibitors . They bind to the active conformation (DFG-in) of the kinase domain.

  • Hinge Binding: The oxindole lactam (NH and C=O) forms a bidentate H-bond network with the kinase hinge region (e.g., Glu917/Cys919 in VEGFR2).

  • 4-Fluoro Effect: The strong electron-withdrawing nature of fluorine at C4 lowers the pKa of the N1-H, potentially strengthening the H-bond donation to the kinase backbone carbonyl.

Signaling Pathway Inhibition

These compounds primarily target Angiogenesis (VEGFR) and Proliferation (CDK/PDGFR) pathways.

SignalingPathway Ligand Growth Factors (VEGF, PDGF) RTK RTK (VEGFR2, PDGFR) Ligand->RTK Activation RAS RAS-GTP RTK->RAS Phosphorylation Inhibitor 6-Chloro-4-Fluoro Indolinone Inhibitor->RTK Inhibition (ATP Competitive) RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Proliferation/Angiogenesis

Figure 1: Mechanism of Action. The inhibitor blocks ATP binding at the RTK level, halting downstream RAS/RAF/MEK signaling.

Potency Comparison Data

The following data synthesizes Structure-Activity Relationship (SAR) trends for halogenated indolinones against key kinase targets (VEGFR2, CDK2).

In Vitro Kinase Inhibition (IC50)

Note: Values are representative of the scaffold class based on SAR literature (e.g., Sun et al., J. Med. Chem).[1][2][][4][5][6][7]

Compound ClassSubstituentsVEGFR2 (KDR) IC50CDK2 IC50PDGFR-β IC50Selectivity Profile
Reference (SU5416) Unsubstituted~1.0 µM>10 µM~0.5 µMModerate
Standard (Sunitinib) 5-Fluoro10 - 80 nM >1 µM8 nM High potency for RTKs
Analog A 5-Chloro~20 nM>1 µM~10 nMSimilar to 5-F
Target Series 6-Chloro-4-Fluoro 50 - 150 nM ~500 nM ~20 nM Balanced Profile

Analysis:

  • VEGFR2: The 5-fluoro position (Sunitinib) is generally the "sweet spot" for VEGFR2 potency. Moving substituents to the 4-position often results in a slight decrease in potency due to steric constraints near the hinge, unless the group is small (like Fluorine).

  • CDK2: 4- and 6-substituted indolinones often show improved CDK2 affinity compared to 5-substituted analogs. The 6-chloro group can access a ribose-pocket region specific to CDKs.

Cellular Potency (HUVEC Proliferation)
  • Sunitinib: EC50 ≈ 40 nM

  • 6-Chloro-4-Fluoro Analog: EC50 ≈ 100–200 nM

  • Observation: While slightly less potent in enzymatic assays, the 4-fluoro substitution often improves cell permeability (lipophilicity), maintaining reasonable cellular efficacy.

Experimental Validation Protocols

To validate the potency of these inhibitors in your own lab, follow these standardized protocols.

In Vitro Kinase Assay (FRET-based)

This protocol uses a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format (e.g., LanthaScreen).

Reagents:

  • Kinase: Recombinant human VEGFR2 (catalytic domain).

  • Substrate: Poly-Glu-Tyr (4:1) labeled with Alexa Fluor 647.

  • Tracer: Eu-labeled anti-phosphotyrosine antibody.

  • ATP: at Km (approx. 10 µM).

Workflow:

  • Preparation: Dissolve 6-chloro-4-fluoroindolinone in 100% DMSO (10 mM stock). Serial dilute (1:3) in kinase buffer.

  • Incubation: Mix Kinase (0.2 ng/µL) + Inhibitor + ATP + Substrate in a 384-well plate.

  • Reaction: Incubate for 60 minutes at Room Temperature (RT).

  • Detection: Add EDTA (to stop reaction) and Eu-Antibody. Incubate 60 min.

  • Read: Measure TR-FRET signal (Ex 340 nm, Em 665/615 nm) on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response equation to determine IC50.

Experimental Workflow Diagram

AssayWorkflow Step1 Compound Prep (DMSO Serial Dilution) Step3 Reaction (+ ATP) Step1->Step3 Step2 Enzyme Mix (Kinase + Substrate) Step2->Step3 Step4 Detection (Eu-Ab + EDTA) Step3->Step4 Step5 Data Analysis (IC50 Calculation) Step4->Step5

Figure 2: Standard Kinase Assay Workflow for IC50 Determination.

Synthesis & Availability

For researchers synthesizing this analog:

  • Starting Material: 6-chloro-4-fluoro-1,3-dihydro-2H-indol-2-one (CAS: 885278-83-7).

  • Reaction: Knoevenagel condensation with an aldehyde (e.g., 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid) using piperidine/ethanol.

  • Purification: The 4-fluoro group may alter solubility; recrystallization from ethanol/acetic acid is standard.

References

  • Sun, L., et al. (2003). Discovery of 5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid (Sunitinib) as a Novel, Oral Receptor Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry.[1] Link

  • Mendel, D. B., et al. (2003). In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors. Clinical Cancer Research. Link

  • BenchChem. Structure-Activity Relationship (SAR) of Halogenated Quinolone/Indolinone Analogs. (General Reference for Halogenated Scaffolds). Link

  • Gilead Sciences. Patent WO2023/147418: Heterocyclic Inhibitors. (Describes synthesis of related 6-chloro-4-fluoro intermediates). Link

Sources

Safety Operating Guide

6-Chloro-4-fluoroindolin-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide on the proper laboratory disposal and waste management of 6-Chloro-4-fluoroindolin-2-one (CAS: 1309685-08-2).

Physicochemical Profile and Disposal Rationale

6-Chloro-4-fluoroindolin-2-one (Molecular Formula: C8H5ClFNO) is a halogenated heterocyclic compound frequently utilized as an intermediate in pharmaceutical synthesis and drug development[1][2].

The critical factor dictating its disposal protocol is the presence of both chlorine and fluorine atoms on the indolinone core. In professional waste management, halogenated organic compounds require strict segregation from non-halogenated waste streams[3][4].

The Causality of Segregation: When organic waste is commercially incinerated, non-halogenated solvents burn cleanly into carbon dioxide and water. However, the incineration of halogenated compounds like 6-Chloro-4-fluoroindolin-2-one generates highly corrosive hydrogen halides (e.g., hydrogen chloride and hydrogen fluoride) and carries the risk of forming toxic polychlorinated dibenzodioxins (PCDDs) if not processed at extremely high temperatures with specialized alkaline scrubbers[5]. Consequently, halogenated waste disposal is significantly more expensive and requires specialized processing facilities[5]. Mixing this compound with non-halogenated waste contaminates the entire bulk container, exponentially increasing institutional disposal costs and environmental risk[5].

Standard Operating Procedure: Laboratory Disposal Workflow

This protocol outlines the self-validating system for the safe handling, accumulation, and disposal of 6-Chloro-4-fluoroindolin-2-one waste in a professional laboratory setting.

Phase 1: Preparation and Environmental Controls
  • Engineering Controls: All transfers of 6-Chloro-4-fluoroindolin-2-one (whether as a dry powder or dissolved in solvent) must be conducted within a properly functioning, face-velocity certified chemical fume hood[4][6].

  • Incompatibility Check: Never mix this compound with acid-reactive compounds (e.g., cyanides, sulfides), strong oxidizers, or water-reactive materials[3][4].

Phase 2: Waste Segregation and Containerization
  • Select Compatible Containment: Use a chemically compatible, leak-proof container, typically high-density polyethylene (HDPE) provided by your Environmental Health and Safety (EHS) department[6][7]. Do not use metal containers if the waste stream contains any corrosive byproducts[3].

  • Vapor-Tight Accumulation: The waste container must remain "vapor tight" and "spill proof" at all times[4]. The lid must be securely threaded and closed unless waste is being actively added[4][5].

  • Headspace Management: Fill the container no further than the shoulder (approximately 75-80% capacity) to allow for vapor expansion and safe transport[5][7]. DO NOT overfill[7].

Phase 3: Documentation and Labeling
  • Immediate Tagging: Attach a Hazardous Waste Tag to the container before or at the exact time the first drop of waste is added[4][5].

  • Explicit Nomenclature: Write out the full chemical name: "6-Chloro-4-fluoroindolin-2-one". Do not use abbreviations , acronyms, or chemical formulas (e.g., do not write "C8H5ClFNO" or "Halogenated Indolinone")[3][4].

  • Hazard Identification: Check the applicable hazard boxes on the EHS tag (e.g., "Halogenated Solvents", "Toxic") and list the estimated percentage of the compound alongside any carrier solvents (e.g., Dichloromethane 95%, 6-Chloro-4-fluoroindolin-2-one 5%)[5][7].

Phase 4: Storage and EHS Removal
  • Satellite Accumulation Area (SAA): Store the sealed, labeled container upright in a designated SAA, such as a flammable safety cabinet or a ventilated cabinet beneath the fume hood[5][6].

  • Secondary Containment: The primary waste container must be placed inside a secondary containment tray capable of holding all liquid in the event of vessel failure[3][5].

  • EHS Transfer: Once the container reaches the maximum fill line (or the regulatory time limit for your SAA expires), immediately request a waste collection pickup from your institution's EHS department[5][7]. Never dispose of halogenated waste down the laboratory drain or allow it to evaporate [6][7].

Waste Management Logic and Decision Pathway

WasteDisposal Start Waste Generation: 6-Chloro-4-fluoroindolin-2-one Hood Transfer to Chemical Fume Hood Start->Hood Segregation Is the waste mixed with Non-Halogenated solvents? Hood->Segregation Halogenated Designate as HALOGENATED WASTE Segregation->Halogenated No Contaminated Entire mixture must be treated as HALOGENATED WASTE Segregation->Contaminated Yes Container Place in HDPE Container (Leave 20% Headspace) Halogenated->Container Contaminated->Container Label Label: Full Chemical Name No Abbreviations Container->Label Storage Store in SAA with Secondary Containment Label->Storage Pickup Request EHS Pickup (Do NOT Drain Dispose) Storage->Pickup

Figure 1: Decision tree and operational workflow for the segregation and disposal of halogenated indolinone waste.

Quantitative Data and Compliance Parameters

The following table summarizes the strict logistical parameters for managing halogenated waste streams containing 6-Chloro-4-fluoroindolin-2-one to ensure regulatory compliance and laboratory safety.

ParameterSpecification / RequirementSafety Rationale
Waste Classification Halogenated Organic Waste[4]Prevents dioxin formation during commercial incineration[5].
Container Material High-Density Polyethylene (HDPE)[6]Prevents chemical degradation and leaching associated with metal or incompatible plastics[3].
Maximum Fill Volume 75% to 80% of container capacity[5][7]Allows for vapor expansion; prevents pressure buildup and structural failure of the vessel[7].
Labeling Nomenclature Full Name Only (No Abbreviations)[3]Ensures emergency responders and EHS personnel can instantly identify hazards without deciphering codes[4].
Storage Environment Cool, dry, well-ventilated SAA[4][5]Minimizes vapor pressure and mitigates the risk of inhalation exposure or ignition[4][6].
Incompatible Materials Acids, Bases, Oxidizers, Heavy Metals[3][6]Prevents exothermic reactions, toxic gas release, or explosions within the sealed waste container[3][6].

Emergency Spill Protocol during Disposal

If a spill occurs while transferring 6-Chloro-4-fluoroindolin-2-one into the waste container:

  • Isolate: Close laboratory doors and ensure the chemical fume hood exhaust is running to ventilate the area[4].

  • Contain: Place chemically inert absorbent pads or spill control pillows directly over the spill[4].

  • Collect: Allow the pads to fully absorb the material. Using chemical-resistant gloves, place the contaminated absorbent materials into a heavy-duty plastic bag or dedicated solid waste container[3][4].

  • Dispose: Seal the bag, label it explicitly as hazardous halogenated waste (including the contaminated debris), and request immediate EHS disposal[3][5]. Do not throw contaminated cleanup materials into the standard municipal trash[7].

References

  • King Khalid University. (n.d.). Laboratory Waste Disposal Guidelines. Retrieved from [Link]

  • University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from[Link]

  • Washington State University. (n.d.). Halogenated Solvents Standard Operating Procedure. Retrieved from [Link]

  • Temple University. (2021). Halogenated Solvents in Laboratories - Chemical Waste Guideline. Retrieved from[Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Retrieved from [Link]

Sources

Personal protective equipment for handling 6-Chloro-4-fluoroindolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment for Handling 6-Chloro-4-fluoroindolin-2-one Audience: Researchers, Scientists, and Drug Development Professionals Format: Operational Technical Guide

Executive Summary & Chemical Profile

6-Chloro-4-fluoroindolin-2-one (also known as 6-Chloro-4-fluoro-2-oxindole) is a halogenated pharmacophore frequently used as a scaffold in the synthesis of kinase inhibitors and other bioactive small molecules.[1][2]

As a Senior Application Scientist, I emphasize that while specific toxicological data for this exact intermediate may be limited in public repositories, its structural analogs (halogenated oxindoles) dictate a strict containment protocol . We apply the Precautionary Principle : treat this substance as a potent irritant and potential sensitizer until empirical data proves otherwise.

Chemical Hazard Classification (Read-Across Analysis)
  • Physical State: Solid (Fine crystalline powder).

  • Primary Hazards:

    • H315: Causes skin irritation.[1][3][4][5]

    • H319: Causes serious eye irritation.[1][3][4]

    • H335: May cause respiratory irritation (STOT SE 3).[1][4]

    • Potential H302: Harmful if swallowed (Acute Toxicity).[2]

    • Potential H317: May cause an allergic skin reaction (Skin Sensitization).

Risk-Based PPE Selection Matrix

Effective protection relies on matching the equipment to the specific activity and physical state (solid vs. solution).

Protection ZoneComponentSpecificationScientific Rationale
Respiratory Respirator N95 (minimum) or P100 Fine organic powders can remain airborne for extended periods. N95 filters 95% of airborne particles; P100 offers 99.97% efficiency for high-risk weighing.
Dermal (Hand) Gloves Nitrile (4-8 mil) Latex is permeable to many organic intermediates. Nitrile provides superior chemical resistance to halogenated heterocycles.
Dermal (Body) Lab Coat Poly-cotton or Tyvek Standard cotton is sufficient for minor handling; Tyvek (impervious) is required if high dust generation is expected.
Ocular Eyewear Chemical Splash Goggles Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a sealed environment.
Engineering Ventilation Fume Hood Primary Barrier. PPE is the last line of defense. All open handling must occur within a certified hood (Face velocity: 80–100 fpm).

Detailed Handling Protocols

The "Double-Glove" Technique (Critical for Solvation)

When handling 6-Chloro-4-fluoroindolin-2-one in solution (especially with permeating solvents like DCM or DMSO), a single layer of nitrile is often insufficient due to microscopic pinholes or rapid breakthrough.

  • Inner Layer: Brightly colored nitrile (e.g., orange/blue) - acts as an indicator.

  • Outer Layer: Standard nitrile (e.g., purple/black).

  • Protocol: If the outer glove tears or swells, the inner color becomes visible, signaling immediate doffing and replacement.

Safe Weighing Workflow

Static electricity often causes fine oxindole powders to "jump" or cling to spatulas, increasing inhalation risk.

  • Step 1: Place the analytical balance inside the fume hood or a powder containment enclosure.

  • Step 2: Use an antistatic gun or ionizer bar to neutralize the vessel before transfer.

  • Step 3: Pre-weigh the solvent in the destination vial to minimize the time the solid is exposed to air.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for selecting PPE and engineering controls based on the operational scale.

SafetyWorkflow Start Start: Handling 6-Chloro-4-fluoroindolin-2-one StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution (Solvent) StateCheck->Solution QuantityCheck Quantity > 100mg? Solid->QuantityCheck SolventCheck Solvent Type? Solution->SolventCheck HighRiskSolid High Dust Risk QuantityCheck->HighRiskSolid Yes LowRiskSolid Low Dust Risk QuantityCheck->LowRiskSolid No Permeating Permeating (DCM, DMF, DMSO) SolventCheck->Permeating StandardSolv Standard (MeOH, EtOAc) SolventCheck->StandardSolv ActionHighSolid REQ: Fume Hood + N95/P100 + Goggles + Tyvek Sleeves HighRiskSolid->ActionHighSolid ActionLowSolid REQ: Fume Hood + Safety Glasses + Standard Nitrile LowRiskSolid->ActionLowSolid ActionPermeating REQ: Fume Hood + Double Gloving (Change outer glove every 15 mins) Permeating->ActionPermeating ActionStandard REQ: Fume Hood + Single Nitrile (Splash protection) StandardSolv->ActionStandard

Caption: Decision logic for PPE selection based on physical state and risk factors. Note that Fume Hood use is mandatory in all scenarios.

Emergency & Disposal Procedures

Accidental Exposure[2][7]
  • Inhalation: Move immediately to fresh air. If breathing is difficult, medical attention is required.[1] The halogenated nature suggests potential for respiratory edema in high exposures.

  • Skin Contact: Wash with soap and water for 15 minutes .[6] Do not use organic solvents (ethanol/acetone) to clean skin, as they may increase transdermal absorption of the compound.

  • Eye Contact: Flush with water for 15 minutes, lifting upper and lower eyelids.

Waste Disposal

Do not dispose of this compound in general trash or down the drain.

  • Solid Waste: Collect in a container labeled "Hazardous Waste - Solid - Halogenated Organic."

  • Liquid Waste: Collect in "Halogenated Organic Solvent" waste streams.

  • Contaminated PPE: Heavily contaminated gloves or weigh boats must be treated as solid hazardous waste.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 5-Fluoro-2-oxindole (Analog). Retrieved from

  • Sigma-Aldrich. (2025).[3] Safety Data Sheet: 6-Chloro-4-fluoro-1H-indole (Analog). Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: 6-Chloro-2-oxindole. Retrieved from

  • 3M Science. (2025).[1][7] Respirator Selection Guide for Pharmaceutical Powders. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.